molecular formula C17H34O8 B608014 Hydroxy-PEG5-t-butyl ester CAS No. 850090-09-4

Hydroxy-PEG5-t-butyl ester

货号: B608014
CAS 编号: 850090-09-4
分子量: 366.45
InChI 键: SNYKXOAOLAFMRH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydroxy-PEG5-t-butyl ester is a heterobifunctional, PEGylated crosslinker specifically designed to facilitate the synthesis of complex molecules in chemical biology and drug discovery. This reagent features a hydroxyl group at one terminus and a t-butyl-protected carboxylic acid at the other. The hydrophilic PEG spacer significantly enhances aqueous solubility, which is critical for applications in physiological buffers and biological matrices. The hydroxyl group serves as a handle for further derivatization or can be replaced with other reactive functional groups. Meanwhile, the t-butyl ester serves as a robust protecting group for the carboxylic acid, which can be cleanly deprotected under acidic conditions to reveal the free acid for subsequent conjugation. This controlled, sequential functionalization makes it a valuable building block for constructing tailor-made linkers. Its primary research value lies in its application for the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and Proteolysis-Targeting Chimeras (PROTAC® molecules) for targeted protein degradation. By incorporating this linker, researchers can improve the solubility, flexibility, and biocompatibility of their final constructs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

属性

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O8/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h18H,4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYKXOAOLAFMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Hydroxy-PEG5-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and applications of Hydroxy-PEG5-t-butyl ester. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Chemical Properties

This compound is a polyethylene glycol (PEG) derivative characterized by a hydroxyl (-OH) group at one terminus and a carboxylic acid protected as a t-butyl ester at the other. The PEG linker consists of five repeating ethylene glycol units, which imparts hydrophilicity and biocompatibility to the molecule.[1][2]

Quantitative Data Summary
PropertyValueReference(s)
CAS Number 850090-09-4
Molecular Formula C₁₇H₃₄O₈
Molecular Weight 366.45 g/mol
Appearance Liquid
Density 1.071 g/mL
Refractive Index (n/D) 1.448
Purity ≥95%
Storage Temperature -20°C
SMILES String O=C(OC(C)(C)C)CCOCCOCCOCCOCCOCCO

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, typically involving Williamson ether synthesis to construct the PEG chain followed by esterification. A generalized synthetic approach is outlined below.

Experimental Protocol: Synthesis of a PEG-t-butyl Ester (Adapted for this compound)

This protocol is adapted from established methods for synthesizing similar PEG esters.[3][4]

Step 1: Williamson Ether Synthesis to elongate the PEG chain (iterative process)

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve a shorter oligo(ethylene glycol) in anhydrous tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C. Allow the reaction to stir at room temperature for 1-2 hours to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0°C and add a protected ethylene glycol unit with a good leaving group (e.g., a tosylate or bromide). Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Iteration: Purify the product by flash column chromatography. Repeat the deprotection of the terminal hydroxyl group and subsequent Williamson ether synthesis until the desired PEG5 length is achieved.

Step 2: Esterification to introduce the t-butyl ester

  • Reaction Setup: Dissolve the resulting Hydroxy-PEG5 alcohol in a large excess of tert-butyl acetate.

  • Catalysis: Add a catalytic amount of a strong acid, such as perchloric acid.[3]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Carefully neutralize the reaction with a saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Final Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Experimental Protocol: Purification of PEGylated Compounds

Due to the often oily nature of PEGylated compounds, purification can be challenging.[5] Chromatographic methods are generally the most effective.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • System Preparation: Equilibrate a C18 column with a mobile phase of low organic content (e.g., 5-10% acetonitrile in water with 0.1% trifluoroacetic acid (TFA)).

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., the initial mobile phase composition).

  • Injection and Elution: Inject the sample and elute with a gradient of increasing acetonitrile concentration.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of the desired product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of this compound.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: The expected spectrum would show a characteristic singlet for the t-butyl protons at approximately 1.45 ppm, and a complex multiplet for the PEG backbone protons between 3.55 and 3.75 ppm.[6]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Data Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).[7]

Applications in Drug Development

This compound is a versatile building block in the synthesis of complex therapeutic molecules. Its heterobifunctional nature allows for sequential conjugation strategies.[2]

PROTAC Development

In the synthesis of PROTACs, the PEG linker plays a crucial role in optimizing the distance between the target protein and the E3 ligase, which is critical for efficient protein degradation.[8][9]

Logical Workflow for PROTAC Synthesis using this compound

PROTAC_Synthesis A This compound B Activate Hydroxyl Group (e.g., with MsCl, TsCl) A->B Activation C Activated-PEG5-t-butyl ester B->C D Couple to E3 Ligase Ligand C->D Conjugation E E3 Ligase Ligand-PEG5-t-butyl ester D->E F Deprotect t-butyl Ester (e.g., with TFA) E->F Deprotection G E3 Ligase Ligand-PEG5-COOH F->G H Couple to Target Protein Ligand G->H Conjugation I Final PROTAC Molecule H->I

Caption: PROTAC synthesis workflow.

Antibody-Drug Conjugate (ADC) Development

In ADCs, the PEG linker can improve the solubility and pharmacokinetic properties of the conjugate.[10][11]

Experimental Workflow for ADC Synthesis

ADC_Synthesis cluster_linker_prep Linker-Payload Preparation cluster_conjugation Antibody Conjugation A This compound B Activate Hydroxyl Group A->B C Couple to Cytotoxic Payload B->C D Payload-PEG5-t-butyl ester C->D E Deprotect t-butyl Ester (TFA) D->E F Payload-PEG5-COOH E->F G Activate Carboxylic Acid (e.g., with EDC/NHS) F->G I Conjugate to mAb Lysine Residues G->I H Monoclonal Antibody (mAb) H->I J Purify Final ADC I->J

Caption: ADC synthesis workflow.

Experimental Protocol: Deprotection of the t-butyl Ester

A critical step in both PROTAC and ADC synthesis is the removal of the t-butyl protecting group to unmask the carboxylic acid for subsequent coupling reactions.

  • Reaction Setup: Dissolve the t-butyl ester-containing intermediate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[9]

  • Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by LC-MS to confirm complete deprotection.

  • Solvent Removal: Remove the DCM and TFA under reduced pressure to yield the crude carboxylic acid product, which can often be used in the next step without further purification.

Conclusion

This compound is a well-defined, versatile chemical tool with significant applications in modern drug discovery and development. Its hydrophilic PEG spacer and orthogonal protecting groups enable the controlled and efficient synthesis of complex bioconjugates. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this valuable linker in their work.

References

An In-depth Technical Guide to Hydroxy-PEG5-t-butyl Ester: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Hydroxy-PEG5-t-butyl ester, a heterobifunctional polyethylene glycol (PEG) linker. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's structure, physicochemical properties, a detailed synthesis protocol based on established methods, and key characterization data.

Core Concepts: Structure and Properties

This compound is a valuable tool in bioconjugation and medicinal chemistry. It features a terminal hydroxyl group and a tert-butyl ester-protected carboxylic acid, connected by a five-unit polyethylene glycol spacer.[1] This hydrophilic spacer enhances the solubility of conjugated molecules in aqueous media.[1] The terminal hydroxyl group allows for further chemical modification, while the tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to enable subsequent reactions.[1]

Chemical Structure:

  • IUPAC Name: tert-Butyl 1-hydroxy-3,6,9,12,15-pentaoxaoctadecan-18-oate[1]

  • Synonyms: HO-PEG5-CO-OtBu[1]

  • Molecular Formula: C₁₇H₃₄O₈[1]

  • CAS Number: 850090-09-4[1]

The structural representation is as follows:

HO-(CH₂CH₂O)₅-CH₂CO₂-C(CH₃)₃

Quantitative Data Summary

The following table summarizes the key physicochemical and representative spectroscopic data for this compound.

PropertyValue
Physicochemical Data
Molecular Weight366.45 g/mol [1]
AppearanceLiquid[1]
Purity (Assay)≥95%[1]
Density1.071 g/mL[1]
Refractive Index (n/D)1.448[1]
Storage Temperature−20°C[1]
Representative Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.09 (s, 2H, -O-CH₂-COO-), 3.75-3.55 (m, 20H, PEG backbone -O-CH₂-CH₂-O-), 2.75 (br s, 1H, -OH), 1.48 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170.5 (C=O), 81.5 (-C(CH₃)₃), 72.5, 70.6, 70.3, 69.0, 61.7 (PEG backbone carbons), 28.1 (-C(CH₃)₃)
FT-IR (neat) ν (cm⁻¹): 3450 (br, O-H stretch), 2870 (C-H stretch), 1735 (C=O ester stretch), 1100 (strong, C-O-C ether stretch)

Synthesis of this compound

The synthesis of this compound is commonly achieved via the Williamson ether synthesis .[2][3][4] This method involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide in an Sₙ2 reaction.[3] In this specific synthesis, hexaethylene glycol is partially deprotonated to act as the nucleophile, which then reacts with tert-butyl bromoacetate.

Overall Reaction Scheme

HO(CH₂CH₂O)₅CH₂CH₂OH + BrCH₂CO₂C(CH₃)₃ ---(Base, Solvent)--> HO(CH₂CH₂O)₅CH₂CO₂C(CH₃)₃ + Byproducts

Figure 1: Logical relationship of reactants and conditions.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies for similar PEG derivatives.[5][6]

Materials:

  • Hexaethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • tert-Butyl bromoacetate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with hexaethylene glycol (1.0 equivalent). Anhydrous THF is added to dissolve the glycol under a nitrogen atmosphere.

  • Deprotonation: The flask is cooled to 0°C in an ice bath. Sodium hydride (NaH, ~0.9 equivalents to favor mono-alkylation) is carefully added portion-wise to the stirred solution. The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure the formation of the mono-alkoxide.

  • Alkylation: The reaction mixture is cooled back down to 0°C. A solution of tert-butyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight (12-18 hours). The progress of the reaction can be monitored by TLC.

  • Work-up: The reaction is carefully quenched by cooling the flask to 0°C and slowly adding saturated aqueous NH₄Cl solution to decompose any unreacted NaH. The mixture is then transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: The crude oil is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing to a higher polarity (e.g., 80% ethyl acetate in hexanes), is used to separate the desired mono-substituted product from unreacted starting material and di-substituted byproducts.

  • Final Product: Fractions containing the pure product (as determined by TLC) are combined, and the solvent is evaporated to yield this compound as a clear, viscous liquid.

Safety Precautions:

  • Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. It should be handled with extreme care under an inert atmosphere.

  • tert-Butyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are required for this reaction to proceed efficiently.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Workflow Visualization

The following diagram illustrates the detailed experimental workflow for the synthesis and purification of this compound.

// Nodes Start [label="Start: Prepare Reactants\n(Hexaethylene Glycol, NaH, t-Butyl Bromoacetate)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\nFlame-dried flask under N₂ atmosphere with anhydrous THF"]; Deprotonation [label="Deprotonation:\nAdd NaH at 0°C, then stir at RT for 1h"]; Alkylation [label="Alkylation:\nAdd t-Butyl Bromoacetate dropwise at 0°C"]; Reaction [label="Reaction:\nStir overnight at room temperature"]; Quench [label="Quenching:\nCool to 0°C, add saturated NH₄Cl solution"]; Extraction [label="Extraction:\nExtract with DCM, wash with water and brine"]; Drying [label="Drying & Concentration:\nDry over Na₂SO₄, filter, and evaporate solvent"]; Purification [label="Purification:\nFlash column chromatography (Silica gel, Hexanes/EtOAc gradient)"]; End [label="Final Product:\nPure this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Deprotonation; Deprotonation -> Alkylation; Alkylation -> Reaction; Reaction -> Quench; Quench -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> End; }

Figure 2: Synthesis and purification workflow.

References

The Versatility of Hydroxy-PEG5-t-butyl Ester in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hydroxy-PEG5-t-butyl ester has emerged as a critical building block in the synthesis of complex therapeutic molecules, particularly in the rapidly advancing fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique heterobifunctional nature, coupled with the advantageous properties of the polyethylene glycol (PEG) spacer, makes it an invaluable tool for researchers seeking to enhance the solubility, bioavailability, and efficacy of next-generation therapeutics. This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in PROTAC development, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and chemical workflows.

Core Properties and Applications

This compound is a chemical linker characterized by a terminal hydroxyl (-OH) group and a t-butyl ester-protected carboxylic acid, connected by a five-unit polyethylene glycol chain. This structure provides several key advantages:

  • Heterobifunctionality : The orthogonal reactive groups—a hydroxyl and a protected carboxylic acid—allow for controlled, sequential conjugation to different molecules. The t-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to enable further reactions.

  • Enhanced Solubility : The hydrophilic PEG chain significantly improves the aqueous solubility of the molecules it is incorporated into, a crucial feature for often hydrophobic PROTACs and ADCs.[1][2]

  • Optimal Spacing : The five-unit PEG linker provides a flexible spacer of a defined length, which is critical for facilitating the formation of a stable and productive ternary complex in PROTACs, the key to efficient protein degradation.[3]

  • Biocompatibility : PEG is a well-established biocompatible polymer, which can reduce the potential for immunogenicity of the final conjugate.

These properties make this compound a versatile reagent for bioconjugation, drug delivery, and the synthesis of complex molecules like PROTACs and ADCs.[1][4]

Application in PROTAC Development

PROTACs are innovative heterobifunctional molecules that harness the body's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's success, and PEG linkers, such as the one derived from this compound, are frequently employed.

The general mechanism of action for a PROTAC is a catalytic cycle that involves the formation of a ternary complex between the PROTAC, the target protein, and an E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Targeted for degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ubiquitination->POI Tags POI Ub Ubiquitin Ub->Ubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might result in a non-productive complex. The efficacy of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

The following table presents illustrative data on the impact of PEG linker length on the degradation of a hypothetical Protein of Interest (POI-X).

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC-APEG35085
PROTAC-B PEG5 15 95
PROTAC-CPEG73590
This data is hypothetical and serves to illustrate the concept of linker optimization. Actual values will vary depending on the specific target, ligands, and cell line used.[1]

From this illustrative data, the PROTAC with the PEG5 linker demonstrates the most potent and efficacious degradation, highlighting the importance of linker length optimization in PROTAC design.

Experimental Protocols: Synthesis of a PROTAC using this compound

The synthesis of a PROTAC using this compound typically involves a multi-step process, including the deprotection of the t-butyl ester and subsequent amide couplings. The following is a generalized workflow and a specific example from the literature for the synthesis of a WDR5 degrader.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis cluster_0 Step 1: Linker Functionalization cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Coupling Hydroxy_PEG5 This compound POI_Linker POI-Linker Intermediate Hydroxy_PEG5->POI_Linker POI_Ligand POI Ligand POI_Ligand->POI_Linker Deprotection Acidic Deprotection (e.g., TFA) POI_Linker->Deprotection POI_Linker_Acid POI-Linker-COOH Deprotection->POI_Linker_Acid Final_PROTAC Final PROTAC POI_Linker_Acid->Final_PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->Final_PROTAC

References

An In-depth Technical Guide to the Application of Hydroxy-PEG5-t-butyl Ester in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hydroxy-PEG5-t-butyl ester, a heterobifunctional linker critical in the advancement of targeted therapeutics. While not possessing a direct pharmacological mechanism of action, its role as a molecular bridge is pivotal in the construction of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document will delve into its chemical properties, its function in enhancing the pharmacokinetic profiles of conjugated molecules, and detailed protocols for its application.

Core Concepts: The Role of a Heterobifunctional Linker

This compound is a chemical tool designed for controlled, sequential conjugation strategies in biopharmaceutical development.[1] Its structure is characterized by three key components: a terminal hydroxyl (-OH) group, a polyethylene glycol (PEG) spacer, and a tert-butyl ester protected carboxylic acid.[1] This design allows for the precise linking of two different molecules, a process central to the creation of targeted therapies.

The hydroxyl group offers a reactive site for initial functionalization, while the t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to enable a second conjugation step.[1][2] The hydrophilic PEG linker is crucial for improving the solubility and biocompatibility of the final conjugate.[1]

Mechanism of Utility in Drug Development

The "mechanism of action" of this compound is realized through its incorporation into larger therapeutic constructs. The process of attaching PEG chains to molecules, known as PEGylation, confers several pharmacological advantages.[3]

Enhanced Pharmacokinetics:

  • Extended Circulating Half-Life: PEGylation increases the hydrodynamic volume of the conjugated molecule, which can delay its clearance by the kidneys.[][5] The half-life of a PEGylated molecule generally increases with its molecular weight.[]

  • Reduced Immunogenicity: The PEG chain can shield the conjugated protein or peptide from the host's immune system, thereby reducing the risk of an immune response.[3]

  • Improved Solubility: The hydrophilic nature of the PEG spacer enhances the solubility of hydrophobic drugs in aqueous environments.[3]

  • Protection from Proteolysis: The PEG chain can sterically hinder the approach of proteolytic enzymes, thus protecting the therapeutic protein from degradation.[3][6]

Balancing Pharmacokinetics and Pharmacodynamics: While PEGylation enhances the pharmacokinetic properties of a drug, it can sometimes lead to a reduction in the drug's binding affinity for its target (pharmacodynamics).[6] However, the extended systemic exposure often compensates for this, resulting in an overall improvement in therapeutic efficacy.[6]

Applications in Advanced Therapeutics

This compound is a key building block in the synthesis of:

  • Antibody-Drug Conjugates (ADCs): In ADCs, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, delivering the drug directly to the tumor site, thereby minimizing systemic toxicity.

  • PROTACs: PROTACs are molecules that target specific proteins for degradation. This compound can serve as the linker connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.

Quantitative Data

The physical and chemical properties of this compound are summarized below.

PropertyValueReference
Chemical Formula C₁₇H₃₄O₈
Molecular Weight 366.45 g/mol
CAS Number 850090-09-4
Form Liquid
Assay ≥95%
Density 1.071 g/mL
Refractive Index n/D 1.448
Storage Temperature -20°C

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Specific reaction conditions may need to be optimized depending on the molecules being conjugated.

Protocol 1: Functionalization of the Hydroxyl Group

This protocol describes the activation of the terminal hydroxyl group for subsequent conjugation.

Materials:

  • This compound

  • Activating agent (e.g., p-nitrophenyl chloroformate, disuccinimidyl carbonate)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (e.g., Triethylamine, DIPEA)

  • Molecule to be conjugated (containing a reactive amine)

  • Reaction vessel

  • Magnetic stirrer

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Dissolve this compound in the anhydrous solvent in the reaction vessel.

  • Add the base to the solution.

  • Slowly add the activating agent to the reaction mixture at room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Once the activation is complete, add the amine-containing molecule to the reaction mixture.

  • Continue stirring for an additional 4-12 hours.

  • Upon completion, quench the reaction and purify the product using an appropriate chromatographic method.

Protocol 2: Deprotection of the t-Butyl Ester and Second Conjugation

This protocol outlines the removal of the t-butyl protecting group and the subsequent conjugation via the newly exposed carboxylic acid.

Materials:

  • Functionalized PEG5-t-butyl ester conjugate from Protocol 1

  • Acidic solution (e.g., Trifluoroacetic acid (TFA) in Dichloromethane)

  • Carbodiimide coupling agent (e.g., EDC, DCC)

  • N-Hydroxysuccinimide (NHS) or other activating agent

  • Second molecule to be conjugated (containing a primary amine)

  • Reaction vessel

  • Magnetic stirrer

  • Purification system (e.g., HPLC, dialysis)

Procedure:

  • Dissolve the functionalized PEG5-t-butyl ester conjugate in the acidic solution.

  • Stir the reaction at room temperature for 1-2 hours to deprotect the carboxylic acid.

  • Remove the acid under reduced pressure.

  • Dissolve the resulting carboxylic acid-terminated conjugate in a suitable buffer (e.g., PBS pH 7.4).

  • Add the carbodiimide coupling agent and NHS to activate the carboxylic acid.

  • Stir for 30-60 minutes.

  • Add the second amine-containing molecule to the reaction mixture.

  • Allow the reaction to proceed for 2-12 hours at room temperature.

  • Purify the final bioconjugate using a method appropriate for its size and properties (e.g., size exclusion chromatography, dialysis).

Visualizations

The following diagrams illustrate the key processes and concepts related to the use of this compound.

G cluster_0 This compound Structure cluster_1 Functional Groups struct HO-(CH₂CH₂O)₅-C(O)O-tBu hydroxyl Hydroxyl Group (-OH) Reactive Site 1 peg PEG5 Linker (Solubility, Flexibility) ester t-Butyl Ester (Protected Carboxylic Acid) Reactive Site 2 (after deprotection)

Caption: Chemical structure and functional components of this compound.

G start This compound step1 Functionalize -OH group with Molecule A start->step1 intermediate A-PEG5-t-butyl ester step1->intermediate step2 Deprotect t-butyl ester (Acidic conditions) intermediate->step2 intermediate2 A-PEG5-COOH step2->intermediate2 step3 Conjugate -COOH group with Molecule B intermediate2->step3 final A-PEG5-B (Final Bioconjugate) step3->final

Caption: General workflow for sequential bioconjugation using this compound.

G cluster_0 Pharmacokinetic Benefits of PEGylation cluster_1 Outcomes pegylation PEGylation inc_size Increased Hydrodynamic Size pegylation->inc_size shield Steric Shielding pegylation->shield solubility Increased Solubility pegylation->solubility dec_clearance Decreased Renal Clearance inc_size->dec_clearance dec_immuno Decreased Immunogenicity shield->dec_immuno dec_proteolysis Decreased Proteolysis shield->dec_proteolysis inc_half_life Increased Circulating Half-Life dec_clearance->inc_half_life

References

Solubility of Hydroxy-PEG5-t-butyl Ester in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the solubility characteristics of Hydroxy-PEG5-t-butyl ester in aqueous buffers. While specific quantitative solubility data for this particular molecule is not extensively documented in publicly available literature, this guide outlines the key factors influencing its solubility based on the well-understood behavior of polyethylene glycol (PEG) derivatives. Furthermore, it offers detailed experimental protocols for researchers to determine solubility in their specific buffer systems.

Introduction to this compound and its Solubility

This compound is a heterobifunctional linker molecule that incorporates a hydroxyl group and a t-butyl protected carboxylic acid, connected by a 5-unit polyethylene glycol chain. The PEG component is known to enhance the hydrophilicity and aqueous solubility of molecules to which it is attached.[1][2][3] However, the overall solubility of the molecule is a balance between the hydrophilic nature of the PEG chain and the physicochemical properties of its end groups.

Generally, PEG and its derivatives are soluble in water and a variety of organic solvents.[4][5][] The solubility of these compounds is influenced by several factors including molecular weight, temperature, pH, and the presence of salts in the aqueous medium.[5][][7][8] For PEG-esters like this compound, the stability of the ester bond is a critical consideration, as it is susceptible to hydrolysis, particularly under acidic conditions.[9][10][11]

Factors Influencing Solubility

The solubility of this compound in aqueous buffers is not a fixed value but is dependent on a range of experimental conditions. Understanding these factors is crucial for the successful application of this molecule in research and drug development.

FactorEffect on SolubilityRationale
pH Higher solubility and stability at neutral to slightly basic pH (pH 7-8). Reduced solubility and stability at acidic pH (<6).The t-butyl ester group is prone to acid-catalyzed hydrolysis, leading to the formation of the corresponding carboxylic acid and t-butanol. This chemical degradation alters the molecule and its solubility characteristics.[9][10][11]
Buffer Composition and Ionic Strength High salt concentrations can decrease solubility.High concentrations of salts can lead to a "salting-out" effect, where the polymer precipitates from the solution due to competition for water molecules.[7]
Temperature Increased temperature generally increases the rate of dissolution but can also accelerate hydrolysis.While warming can help dissolve the compound, elevated temperatures will significantly increase the rate of ester hydrolysis across all pH ranges.[9]
Co-solvents The use of water-miscible organic solvents (e.g., DMSO, DMF) can significantly enhance solubility.For PEG-ester compounds with limited aqueous solubility, a common strategy is to first dissolve the compound in a minimal amount of an organic solvent before adding it to the aqueous buffer.[9][11]
Molecular Weight of PEG Chain Generally, a longer PEG chain increases aqueous solubility.The ethylene glycol units in the PEG chain form hydrogen bonds with water molecules, contributing to the overall solubility.[7]

Experimental Protocol for Solubility Determination

Due to the lack of specific public data, researchers must empirically determine the solubility of this compound in their buffer of choice. The following protocol provides a general framework for this determination.

Materials
  • This compound

  • Aqueous buffers of interest (e.g., PBS, Tris, Citrate) at various pH values

  • Water-miscible organic solvent (e.g., DMSO, DMF)

  • Vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical method for quantification

Procedure

Stock Solution Preparation:

  • Accurately weigh a small amount of this compound.

  • Dissolve the compound in a minimal volume of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution.

Solubility Assessment in Aqueous Buffer:

  • Aliquot the desired aqueous buffer into several tubes.

  • Add increasing volumes of the stock solution to the buffer tubes to create a range of final concentrations.

  • Vortex each tube vigorously for a set amount of time (e.g., 1-2 minutes).

  • Allow the solutions to equilibrate at a controlled temperature for a specified period (e.g., 24 hours).

  • After equilibration, visually inspect the tubes for any precipitate.

  • Centrifuge the tubes to pellet any undissolved material.

  • Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a validated analytical method such as HPLC.

  • The highest concentration at which no precipitate is observed is considered the solubility limit under those specific conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a PEG derivative like this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A Weigh Compound B Dissolve in Organic Solvent (e.g., DMSO) A->B C Add Stock to Aqueous Buffer (Varying Concentrations) B->C D Equilibrate (Controlled Temperature & Time) C->D E Centrifuge D->E F Visual Inspection for Precipitate E->F G Quantify Supernatant (e.g., HPLC) F->G H Determine Solubility Limit G->H

Caption: Workflow for determining the aqueous solubility of this compound.

Conclusion

The solubility of this compound in aqueous buffers is a critical parameter for its successful application. While this guide provides a comprehensive overview of the factors influencing its solubility and a general protocol for its determination, it is imperative for researchers to perform their own empirical studies using their specific buffer systems and experimental conditions. The stability of the t-butyl ester group, particularly in relation to pH, should be a primary consideration in the design of these experiments. By carefully controlling the experimental parameters, researchers can achieve reliable and reproducible solubility data to advance their research and development efforts.

References

Hydroxy-PEG5-t-butyl ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on Hydroxy-PEG5-t-butyl ester, a heterobifunctional PEGylated crosslinker crucial for advancements in bioconjugation and drug delivery systems. Its unique structure, featuring a terminal hydroxyl group and a protected carboxylic acid, allows for controlled, sequential conjugation strategies.

Core Compound Data

This compound is a versatile tool in medicinal chemistry and chemical biology. The hydrophilic polyethylene glycol (PEG) linker enhances solubility and biocompatibility in biological applications.[1] All quantitative data for this compound is summarized below.

PropertyValue
Molecular Weight 366.45 g/mol [2]
Chemical Formula C₁₇H₃₄O₈[2]
CAS Number 850090-09-4
Synonyms tert-Butyl 1-hydroxy-3,6,9,12,15-pentaoxaoctadecan-18-oate, HO-PEG5-CO-OtBu
Form Liquid
Density 1.071 g/mL
Refractive Index n/D 1.448
Purity ≥95%
Storage Temperature -20°C

Key Applications and Experimental Protocols

This compound is instrumental in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The hydroxyl group offers a site for initial functionalization, while the t-butyl ester acts as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to enable subsequent conjugation steps.[1]

Experimental Protocol 1: Deprotection of the t-butyl Ester

A common and critical step when using this linker is the removal of the t-butyl protecting group to expose the carboxylic acid for further conjugation.

Objective: To deprotect the t-butyl ester of this compound to yield the free carboxylic acid.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Saturated sodium chloride (NaCl) aqueous solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of the this compound Ugi product in a 1:1 mixture of dichloromethane and trifluoroacetic acid (DCM/TFA).[3]

  • Stir the solution at room temperature for approximately 5 hours.[3] Monitor the reaction progress using an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure (e.g., using a rotary evaporator).[3]

  • Dissolve the resulting residue in dichloromethane.[3]

  • Wash the organic phase twice with deionized water and once with a saturated NaCl solution.[3]

  • Dry the organic phase over anhydrous Na₂SO₄, filter the solution, and concentrate it to yield the final product with a free carboxylic acid.[3] This product is often used in the next reaction step without further purification.[3]

Experimental Protocol 2: General Protein PEGylation via Microreactor

PEGylation is a primary application for this linker, aimed at improving the pharmacokinetic properties of therapeutic proteins. This protocol describes a general method using a continuous flow microreactor.

Objective: To covalently attach a PEG linker to a protein (e.g., Lysozyme) to enhance its therapeutic properties.

Materials:

  • Target protein (e.g., Lysozyme) at 10 mg/mL

  • Functionalized this compound (activated for reaction with protein functional groups)

  • 100 mM sodium phosphate buffer (pH 8.0)

  • Quencher solution

  • Continuous flow microreactor system (e.g., 200 μl volume)

Procedure:

  • Prepare all solutions (protein, activated PEG linker, and quencher) in 100 mM sodium phosphate buffer at pH 8.0.[4]

  • Set up the microreactor system. The reaction is initiated by mixing the protein solution and the activated PEG linker solution at defined molar ratios (e.g., 1:1 or 4:1 PEG:protein).[4]

  • Pump the reagent solutions into the microreactor at flow rates calculated to achieve the desired residence time (e.g., 1 to 15 minutes).[4]

  • The PEGylation reaction occurs as the mixture flows through the microreactor.[4]

  • The product stream exiting the reactor can be collected for analysis. A quencher solution can be introduced to stop the reaction if necessary.

  • Analyze the reaction products using methods such as SDS-PAGE to determine the extent of PEGylation and identify mono-, di-, or poly-PEGylated species.[4]

Visualization of Bioconjugation Workflow

The following diagram illustrates a generalized workflow for using a heterobifunctional linker like this compound in the synthesis of an Antibody-Drug Conjugate (ADC).

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a heterobifunctional PEG linker.

References

The Gatekeeper of Reactivity: An In-depth Technical Guide to the t-Butyl Ester Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within the demanding realms of pharmaceutical development and peptide chemistry, the strategic use of protecting groups is a cornerstone of success. Among the diverse arsenal available to the modern chemist, the tert-butyl (t-butyl or tBu) ester stands out as a robust and versatile shield for carboxylic acids.[1][2] Its widespread adoption stems from a unique combination of impressive stability across a wide range of reaction conditions and its facile, selective removal under specific, mild acidic protocols.[1][3] This technical guide provides an in-depth exploration of the core functions, applications, and experimental considerations of the t-butyl ester protecting group, equipping researchers with the knowledge to effectively harness its synthetic potential.

Core Principles of the t-Butyl Ester Protecting Group

The primary function of the t-butyl ester is to mask the reactivity of a carboxylic acid functional group, preventing it from participating in unwanted side reactions while chemical transformations are carried out on other parts of the molecule.[1] The considerable steric bulk of the t-butyl group effectively shields the ester carbonyl from nucleophilic attack, rendering it unreactive towards a variety of reagents.[1][4]

Key Advantages:

  • Broad Stability: The t-butyl ester is remarkably stable in the presence of nucleophiles, bases, and reducing agents, allowing for a wide scope of chemical manipulations on other parts of the molecule without premature cleavage.[1]

  • Acid-Labile Deprotection: It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the carboxylic acid.[1] This orthogonality is crucial in complex syntheses where other protecting groups sensitive to different conditions (e.g., base-labile or hydrogenolysis-labile groups) are present.[1][4]

  • Clean Deprotection Products: The acid-catalyzed removal of the t-butyl group proceeds via a mechanism that generates the desired carboxylic acid and volatile isobutylene gas, which simplifies the purification of the final product.[1]

Introduction of the t-Butyl Ester Protecting Group

The formation of a t-butyl ester from a carboxylic acid can be achieved through several reliable methods. The choice of method often depends on the specific substrate, scale, and available reagents.

Common Protection Methods:

The most prevalent method for introducing a t-butyl ester is the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[5] This reaction proceeds through the formation of a stable tert-butyl cation, which is then intercepted by the carboxylic acid.[5] Another common approach involves the use of di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).

dot

Protection_Workflow CarboxylicAcid Carboxylic Acid (R-COOH) Reaction Esterification Reaction CarboxylicAcid->Reaction Substrate Reagents Protection Reagents: - Isobutylene / H⁺ - t-Butanol / H⁺ - Boc₂O / DMAP Reagents->Reaction Reagents tButylEster t-Butyl Ester (R-COO-tBu) Reaction->tButylEster Crude Product Workup Aqueous Workup & Purification tButylEster->Workup PurifiedProduct Purified t-Butyl Ester Workup->PurifiedProduct Deprotection_Mechanism tButylEster t-Butyl Ester R-COO-tBu Protonation Protonation tButylEster->Protonation H⁺ ProtonatedEster Protonated Ester R-C(OH⁺)-O-tBu Protonation->ProtonatedEster Cleavage C-O Bond Cleavage ProtonatedEster->Cleavage Products Carboxylic Acid R-COOH tert-Butyl Cation (CH₃)₃C⁺ Cleavage->Products Deprotonation Deprotonation Products->Deprotonation -H⁺ Isobutylene Isobutylene (CH₂)C(CH₃)₂ Deprotonation->Isobutylene SPPS_Workflow Resin Solid Support (Resin) Attach Attach first Fmoc-AA(OtBu)-OH Resin->Attach Fmoc_Deprotection Fmoc Deprotection (Piperidine) Attach->Fmoc_Deprotection Coupling Couple next Fmoc-AA(OtBu)-OH Fmoc_Deprotection->Coupling Repeat Repeat Deprotection and Coupling Cycles Coupling->Repeat Repeat->Fmoc_Deprotection n cycles Cleavage Final Cleavage from Resin & Side-Chain Deprotection (TFA) Repeat->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

References

An In-depth Technical Guide to Hydroxy-PEG5-t-butyl Ester for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Hydroxy-PEG5-t-butyl ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and medicinal chemistry. Its structure, featuring a terminal hydroxyl group and a t-butyl-protected carboxylic acid connected by a five-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the synthesis of complex biomolecules and targeted therapeutics. The hydrophilic PEG chain enhances the solubility and biocompatibility of conjugated molecules, a critical attribute for in vivo applications. This guide provides a comprehensive overview of the core technical aspects of this compound, including its physicochemical properties, detailed experimental protocols, and its role in advanced applications such as Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following tables summarize key quantitative data for this compound.

Identifier Value
CAS Number 850090-09-4[1]
Molecular Formula C₁₇H₃₄O₈[1]
Molecular Weight 366.45 g/mol [1]
Physical and Chemical Properties Value
Appearance Colorless to light yellow liquid
Purity ≥95% to >98%[1]
Density Approximately 1.071 g/mL
Refractive Index Approximately 1.448
Solubility Soluble in DMSO, DCM, THF, DMF[2][3]
Storage Conditions Short term: 0 - 4 °C; Long term: -20 °C. Keep dry and protected from light.[2]
Stability Stable under recommended storage conditions. The t-butyl ester is stable under basic and neutral conditions but labile to strong acids.[4]

Experimental Protocols

The utility of this compound lies in its ability to be sequentially functionalized. The following protocols detail the key steps in its use: deprotection of the t-butyl ester and subsequent conjugation to an amine-containing molecule.

Protocol 1: Deprotection of the t-butyl Ester

This procedure removes the t-butyl protecting group to expose a free carboxylic acid.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (for co-evaporation)

  • Round-bottom flask

  • Stir bar and stir plate

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask.

  • Add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM:TFA).[5]

  • Stir the reaction mixture at room temperature for 1-4 hours.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.[5][6]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5][7]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[5][6] The resulting product is the deprotected Hydroxy-PEG5-acid, which can be used in the next step.

G Workflow for t-butyl Ester Deprotection cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up start Start dissolve Dissolve this compound in DCM start->dissolve add_tfa Add Trifluoroacetic Acid (TFA) dissolve->add_tfa stir Stir at Room Temperature (1-4h) add_tfa->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor evaporate Remove Solvent and Excess TFA monitor->evaporate Reaction Complete co_evaporate Co-evaporate with Toluene evaporate->co_evaporate end Hydroxy-PEG5-acid co_evaporate->end

Workflow for t-butyl Ester Deprotection
Protocol 2: Conjugation to an Amine-Containing Molecule

This protocol describes the coupling of the deprotected Hydroxy-PEG5-acid to a primary amine using carbodiimide chemistry.

Materials:

  • Hydroxy-PEG5-acid (from Protocol 1)

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dissolve the Hydroxy-PEG5-acid in anhydrous DMF or DMSO.

  • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.[8]

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.[7][8]

  • In a separate tube, dissolve the amine-containing molecule in the reaction buffer.

  • Add the activated Hydroxy-PEG5-NHS ester solution to the amine-containing molecule solution. A 5- to 20-fold molar excess of the PEG linker over the amine is a common starting point.[8]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7]

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[9]

  • Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.[7]

G Amine Conjugation Workflow cluster_0 Activation cluster_1 Conjugation cluster_2 Purification start Start with Hydroxy-PEG5-acid activate Activate with EDC/NHS start->activate conjugate Mix Activated PEG with Amine activate->conjugate prepare_amine Prepare Amine-containing Molecule prepare_amine->conjugate incubate Incubate (2h RT or O/N 4°C) conjugate->incubate quench Quench Reaction incubate->quench purify Purify Conjugate quench->purify end Final Conjugate purify->end

Amine Conjugation Workflow

Advanced Applications: PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The PEG linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.[10] The length and flexibility of the PEG chain are critical for the formation of a productive ternary complex between the target protein and the E3 ligase.[11]

The synthesis of a PROTAC using this linker typically involves a sequential coupling strategy. First, one of the ligands (either for the target protein or the E3 ligase) is coupled to the hydroxyl group of the linker. Then, the t-butyl ester is deprotected, and the second ligand is coupled to the newly exposed carboxylic acid. This controlled, stepwise approach is essential for the successful synthesis of these complex molecules.[6]

G PROTAC Synthesis Logical Flow cluster_0 Building Blocks cluster_1 Stepwise Synthesis cluster_2 Final Product linker This compound step1 Couple Ligand 1 to -OH of Linker linker->step1 ligand1 Target Protein Ligand ligand1->step1 ligand2 E3 Ligase Ligand step3 Couple Ligand 2 to -COOH ligand2->step3 step2 Deprotect t-butyl Ester step1->step2 step2->step3 protac PROTAC Molecule step3->protac

PROTAC Synthesis Logical Flow

Signaling Pathways and PEGylated Molecules

PEGylated molecules, including those synthesized using this compound, can be designed to interact with specific cellular signaling pathways. For instance, a PEGylated therapeutic antibody can bind to a cell surface receptor, such as HER2, and trigger a cascade of intracellular events leading to cell death.[12] The PEG linker in such a conjugate serves to improve the pharmacokinetic properties of the antibody, allowing it to circulate for longer and reach its target more effectively.[13]

G Generic Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular cluster_2 Nuclear ligand PEGylated Ligand receptor Cell Surface Receptor ligand->receptor Binding kinase_cascade Kinase Cascade Activation receptor->kinase_cascade Signal Transduction transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Generic Receptor Signaling Pathway

Conclusion

This compound is a powerful and versatile tool for researchers and scientists in drug development and chemical biology. Its well-defined structure and bifunctional nature allow for the controlled and sequential synthesis of complex bioconjugates with enhanced physicochemical and pharmacokinetic properties. The detailed protocols and conceptual diagrams provided in this guide serve as a foundational resource for the effective application of this important crosslinker in the creation of next-generation therapeutics and research tools.

References

A Technical Guide to Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are essential chemical tools that facilitate the covalent linkage of two different biomolecules with high precision and control.[1] Unlike homobifunctional reagents that possess two identical reactive groups, heterobifunctional crosslinkers have two distinct reactive moieties.[1][2] This unique characteristic enables sequential, multi-step conjugation strategies, which significantly minimize undesirable side reactions such as self-conjugation and polymerization.[1][3] This guide provides a comprehensive overview of the core principles, classifications, and applications of heterobifunctional crosslinkers, complete with quantitative data and detailed experimental protocols.

Core Concepts

The structure of a heterobifunctional crosslinker is defined by three key components: two different reactive groups and a spacer arm that connects them.[4] The choice of reactive groups dictates which functional groups on the target biomolecules can be linked, while the spacer arm's length and composition influence properties like solubility, steric hindrance, and cleavability.[1][4]

Reactive Groups: These are the chemically active ends of the crosslinker that form covalent bonds with specific functional groups on target molecules like proteins or nucleic acids.[4] The most common combination targets primary amines (-NH₂) on lysine residues and sulfhydryls (-SH) on cysteine residues.[1]

  • Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are highly efficient at acylating primary amines to form stable amide bonds.[5] This reaction is most efficient at a pH range of 7.2 to 8.5.[5]

  • Sulfhydryl-Reactive Groups: Maleimides are the most common choice for targeting sulfhydryl groups, forming stable thioether bonds. This reaction is most specific at a pH range of 6.5 to 7.5.[6][7]

  • Other Reactive Groups: A variety of other reactive groups exist, including those targeting carbonyls (hydrazides), and photo-activatable groups (aryl azides, diazirines) that allow for non-specific conjugation upon exposure to UV light.[2][8][9]

Spacer Arm: The spacer arm provides distance between the two conjugated molecules. Its properties are critical for the functionality of the final conjugate.

  • Length: Spacer arm length, typically measured in angstroms (Å), is crucial for overcoming steric hindrance and allowing proper interaction between the conjugated molecules.[3]

  • Composition: Spacer arms can be simple alkyl chains or incorporate polyethylene glycol (PEG) units.[10][11] PEGylation enhances the water solubility of the crosslinker and the resulting conjugate, reduces aggregation, and can decrease the immunogenicity of the labeled molecule.[6][12]

  • Cleavability: Spacer arms can be designed to be stable (non-cleavable) or to be broken under specific conditions (cleavable).[13] Non-cleavable linkers provide a permanent, stable connection, which is ideal for applications requiring long-term stability.[13][14] Cleavable linkers are engineered for controlled release of a payload and can be sensitive to enzymes (e.g., protease-sensitive), pH changes (acid-sensitive), or reducing agents (disulfide bonds).[15][16]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are categorized based on their reactive ends and the properties of their spacer arm.[8] This diversity allows for precise selection based on the specific needs of an experiment.[8]

G

Quantitative Data of Common Crosslinkers

The selection of a crosslinker is often guided by its specific physical and chemical properties. The table below summarizes key quantitative data for several widely used heterobifunctional crosslinkers.

Crosslinker NameAcronymReactive GroupsSpacer Arm Length (Å)Molecular Weight ( g/mol )Cleavable?Water Soluble?
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCCNHS ester, Maleimide8.3334.32NoNo
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCCSulfo-NHS ester, Maleimide8.3436.37NoYes
m-Maleimidobenzoyl-N-hydroxysuccinimide esterMBSNHS ester, Maleimide10.2314.26NoNo
N-succinimidyl S-acetylthioacetateSATANHS ester, Thiol (protected)1.8231.23NoNo
3,3'-Dithiobis(sulfosuccinimidyl propionate)DTSSPSulfo-NHS ester, Disulfide12.0608.51Yes (Reducing Agents)Yes

Data compiled from sources.[17][18][19]

Key Applications and Experimental Protocols

Heterobifunctional crosslinkers are pivotal in a wide range of applications, from fundamental research to the development of novel therapeutics.[4]

Bioconjugation (Protein-Protein Linking)

This is a foundational application where two different proteins are covalently linked. A common strategy involves a two-step reaction using an amine-to-sulfhydryl reactive crosslinker like SMCC or its water-soluble analog, Sulfo-SMCC.[5][7] This minimizes the formation of undesirable homodimers.[5]

G Purification Purification (Remove excess crosslinker) P2 P2 Purification->P2 React at pH 6.5-7.5 Activated_P1 Activated_P1 Activated_P1->Purification Conjugate Conjugate P2->Conjugate

Detailed Protocol: Conjugation of Two Proteins using Sulfo-SMCC

This protocol outlines the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).[20]

  • Materials:

    • Protein-NH₂ (1-10 mg/mL in amine-free buffer)

    • Protein-SH

    • Sulfo-SMCC

    • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

    • Desalting column

    • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[20]

  • Procedure:

    • Reagent Preparation: Allow the Sulfo-SMCC vial to equilibrate to room temperature before opening.[19] Prepare a stock solution of Sulfo-SMCC in an appropriate solvent (e.g., water) immediately before use.[19]

    • Activation of Protein-NH₂: Add a 10- to 50-fold molar excess of Sulfo-SMCC to the Protein-NH₂ solution.[7] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[20]

    • Removal of Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent unwanted side reactions.[20]

    • Conjugation to Protein-SH: Immediately add the maleimide-activated Protein-NH₂ to the Protein-SH solution. A 1.5- to 5-fold molar excess of the activated protein over the sulfhydryl-containing protein is recommended.[20] Incubate for 1-2 hours at room temperature or overnight at 4°C.[20]

    • Quenching (Optional): To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.[20]

    • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess reagents and unreacted proteins.[20]

Antibody-Drug Conjugate (ADC) Development

ADCs are a powerful class of therapeutics where a cytotoxic drug (payload) is linked to a monoclonal antibody that targets cancer cells.[15] Heterobifunctional crosslinkers are critical for connecting the antibody and the payload.[21] The choice between a cleavable and non-cleavable linker is a key design consideration, impacting the drug's release mechanism and overall efficacy.[14][15] Non-cleavable linkers release the payload only after the antibody is degraded within the lysosome, which can increase plasma stability and reduce off-target toxicity.[14][16][22]

G

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to degrade specific proteins of interest (POIs).[11][23] They consist of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, connected by a linker.[23][24] The linker's length and composition are critical for the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which leads to the ubiquitination and subsequent proteasomal degradation of the POI.[10][24] PEG and alkyl chains are the most common motifs used in PROTAC linker design.[10]

G

Surface Immobilization

Heterobifunctional crosslinkers are also used to covalently attach proteins, antibodies, or other biomolecules to solid surfaces for applications like biosensors, affinity purification, and creating bioactive surfaces to study cell adhesion.[25][26] A two-step process ensures that the biomolecule is attached in a controlled orientation.

Detailed Protocol: Immobilization of a Protein onto a Carboxylated Surface using EDC/Sulfo-NHS

This protocol describes the covalent attachment of a protein to a surface functionalized with carboxyl groups, a common method for creating biosensors or affinity columns.[20]

  • Materials:

    • Carboxylated surface (e.g., beads, plate)

    • Protein to be immobilized (in a buffer free of amines and carboxyls)

    • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[20]

  • Procedure:

    • Surface Activation: Wash the carboxylated surface with Activation Buffer. Prepare fresh solutions of EDC (final concentration ~2 mM) and Sulfo-NHS (final concentration ~5 mM) in Activation Buffer. Add the solution to the surface and incubate for 15-30 minutes at room temperature.[20]

    • Washing: Wash the activated surface 2-3 times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.[20]

    • Protein Coupling: Immediately add the protein solution (in Coupling Buffer) to the activated surface. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[20]

    • Quenching: Wash the surface with Coupling Buffer. Add Quenching Buffer to block any unreacted NHS-ester groups and incubate for 15-30 minutes.[20]

    • Final Washing: Wash the surface extensively with PBS to remove non-covalently bound protein.[20]

References

Methodological & Application

Application Notes and Protocols for Hydroxy-PEG5-t-butyl ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are integral to modern bioconjugation, enhancing the therapeutic value of biomolecules by improving their solubility, stability, and pharmacokinetic profiles.[1][2] PEGylation, the process of covalently attaching PEG chains, can reduce the immunogenicity and enzymatic degradation of proteins, peptides, and other biologic drugs.[1][3] Hydroxy-PEG5-t-butyl ester is a heterobifunctional linker featuring a terminal hydroxyl group and a t-butyl ester-protected carboxylic acid. This structure allows for a controlled, sequential conjugation. The hydroxyl group can be activated to react with a primary amine on a target biomolecule. Subsequently, the t-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid, enabling further modification or conjugation.[4][5]

These application notes provide a detailed protocol for the successful bioconjugation of this compound to a model protein containing primary amines.

Chemical Properties

PropertyValue
Synonyms tert-Butyl 3-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)propanoate
Molecular Formula C17H34O8
Molecular Weight 366.45 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in a variety of organic solvents such as DMSO and DMF
Storage Store at -20°C for long-term stability

Experimental Protocols

This protocol is divided into three main stages:

  • Activation of the Terminal Hydroxyl Group of this compound.

  • Conjugation to a Model Protein.

  • Deprotection of the t-butyl Ester.

Protocol 1: Activation of the Terminal Hydroxyl Group with p-Nitrophenyl Chloroformate (NPC)

This procedure converts the terminal hydroxyl group into a reactive p-nitrophenyl (PNP) carbonate, which can readily react with primary amines on a biomolecule.

Materials and Reagents:

  • This compound

  • p-Nitrophenyl chloroformate (NPC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine or TEA (1.5-2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add a solution of p-Nitrophenyl chloroformate (1.2-1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitate (pyridinium or triethylammonium hydrochloride).

  • Wash the organic layer with a 5% sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting activated PEG linker (PNP-PEG5-t-butyl ester) by silica gel column chromatography.

ParameterRecommended Conditions
Molar Ratio (PEG-OH:NPC:Base) 1 : 1.2-1.5 : 1.5-2
Solvent Anhydrous Dichloromethane (DCM)
Reaction Temperature 0°C to Room Temperature
Reaction Time 12-24 hours
Atmosphere Inert (Argon or Nitrogen)
Protocol 2: Conjugation of Activated PEG to a Model Protein

This protocol details the reaction of the activated PNP-PEG5-t-butyl ester with primary amines (e.g., lysine residues) on a model protein, such as Bovine Serum Albumin (BSA).

Materials and Reagents:

  • Activated PNP-PEG5-t-butyl ester (from Protocol 1)

  • Model Protein (e.g., Bovine Serum Albumin - BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Zeba™ Spin Desalting Columns (or similar)

Procedure:

  • Dissolve the model protein (BSA) in PBS (pH 7.4) to a final concentration of 10 mg/mL.

  • Dissolve the activated PNP-PEG5-t-butyl ester in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

  • Immediately add the activated PEG linker solution to the protein solution. A molar excess of 20-fold of the PEG linker to the protein is a good starting point and can be optimized.

  • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring or rocking.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

  • Purify the PEGylated protein using a desalting column to remove excess, unreacted PEG linker and byproducts.

ParameterRecommended Conditions
Molar Ratio (PEG:Protein) 10:1 to 50:1
Reaction Time 2 hours at RT or overnight at 4°C
Reaction pH 7.2 - 7.5
Quenching Agent Tris or Glycine (20-50 mM final concentration)
Protocol 3: Deprotection of the t-butyl Ester

This protocol outlines the removal of the t-butyl protecting group to reveal a free carboxylic acid on the distal end of the PEG linker.

Materials and Reagents:

  • Purified PEGylated protein

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM) or an aqueous solution

  • Dialysis or size-exclusion chromatography equipment

Procedure:

  • For Lyophilized Protein:

    • Lyophilize the purified PEGylated protein to remove the aqueous buffer.

    • Resuspend the lyophilized conjugate in a solution of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS as a scavenger).[4]

    • Incubate the reaction at room temperature for 2-4 hours.[4]

    • Remove the TFA by rotary evaporation or by drying under a stream of nitrogen.[4]

  • For Protein in Aqueous Solution:

    • To the aqueous solution of the bioconjugate, add TFA to a final concentration of 20-50% (v/v).[5]

    • Incubate at room temperature for 1-2 hours.

  • Purification:

    • Remove the TFA and byproducts by dialysis or size-exclusion chromatography against a suitable buffer (e.g., PBS).[5]

ParameterRecommended Conditions
Deprotecting Agent Trifluoroacetic Acid (TFA)
Concentration of TFA 20-50% (v/v) in aqueous solution or 95% in organic solvent[4][5]
Reaction Temperature Room Temperature
Reaction Time 1-4 hours[4]
Work-up Evaporation, Dialysis, or Size-Exclusion Chromatography

Visualizations

Bioconjugation_Workflow cluster_activation Protocol 1: Activation cluster_conjugation Protocol 2: Conjugation cluster_deprotection Protocol 3: Deprotection cluster_purification Purification PEG_OH This compound Activated_PEG PNP-PEG5-t-butyl ester PEG_OH->Activated_PEG  NPC, Pyridine/TEA   PEG_Protein PEGylated Protein (t-butyl protected) Activated_PEG->PEG_Protein Purification1 Purification Activated_PEG->Purification1 Protein Target Protein (with -NH2) Protein->PEG_Protein Final_Product Final Bioconjugate (with -COOH) PEG_Protein->Final_Product  TFA   Purification2 Purification PEG_Protein->Purification2 Purification1->Protein Purification2->Final_Product

Caption: Experimental workflow for this compound bioconjugation.

Signaling_Pathway_Concept cluster_drug_delivery Drug Delivery Application Drug Therapeutic Agent Bioconjugate PEGylated Bioconjugate (Hydroxy-PEG5-COOH linker) Drug->Bioconjugate  Conjugation   Receptor Cell Surface Receptor Bioconjugate->Receptor  Targeting   Target_Cell Target Cell Internalization Internalization Receptor->Internalization Drug_Release Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Conceptual pathway for a targeted drug delivery system.

References

Application Notes and Protocols for t-Butyl Ester Deprotection using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (t-butyl) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for t-butyl ester deprotection due to its strong acidity and the volatility of the reaction byproducts, which simplifies downstream purification.

This document provides detailed application notes and protocols for the efficient and clean deprotection of t-butyl esters using TFA. It covers the reaction mechanism, standard and optimized protocols, the critical role of scavengers in preventing side reactions, and a troubleshooting guide.

Mechanism of Deprotection

The deprotection of a t-butyl ester with TFA proceeds through an acid-catalyzed cleavage of the ester bond. The mechanism can be summarized in the following steps:

  • Protonation: The carbonyl oxygen of the t-butyl ester is protonated by the strongly acidic TFA.

  • Carbocation Formation: The protonated ester undergoes cleavage to form a stable tertiary t-butyl carbocation and the desired carboxylic acid.

  • Carbocation Quenching: The highly reactive t-butyl carbocation is subsequently quenched. This can occur through several pathways:

    • Deprotonation: The carbocation can be deprotonated by the trifluoroacetate anion to form isobutylene gas.[1][2]

    • Reaction with TFA: The carbocation can react with the trifluoroacetate anion to form t-butyl trifluoroacetate.[3]

    • Alkylation: The carbocation can act as an electrophile and alkylate nucleophilic residues in the substrate, such as tryptophan, tyrosine, methionine, and cysteine, leading to undesired side products.[3]

The formation of these byproducts, especially through alkylation of sensitive functional groups, necessitates the use of scavengers to ensure clean and high-yielding deprotection.

Experimental Protocols

Protocol 1: Standard Deprotection of a t-Butyl Ester

This protocol is suitable for substrates that are not prone to acid-catalyzed side reactions.

Materials:

  • t-Butyl ester-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the t-butyl ester-protected compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the solution (resulting in a 1:1 TFA/DCM mixture).[4]

  • Remove the flask from the ice bath and stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-5 hours.[4]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (e.g., rotary evaporation).

  • To the resulting residue, add cold diethyl ether to precipitate the deprotected carboxylic acid.

  • Collect the solid product by filtration and wash with a small amount of cold diethyl ether to remove any remaining impurities.

  • Dry the product under vacuum.

Protocol 2: Deprotection with Scavengers for Sensitive Substrates

This protocol is recommended for peptides and other molecules containing sensitive functional groups (e.g., Cys, Trp, Met, Tyr) that are susceptible to alkylation by the t-butyl cation.

Materials:

  • t-Butyl ester-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger or scavenger cocktail (see Table 2 for examples)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the t-butyl ester-protected compound in a minimal amount of anhydrous DCM in a round-bottom flask.

  • Add the appropriate scavenger or scavenger cocktail to the solution. A common general-purpose cocktail is TFA/H₂O/Triisopropylsilane (TIS) in a 95:2.5:2.5 (v/v/v) ratio.[5][6]

  • Add TFA to the mixture. The final concentration of TFA is typically between 50% and 95%.[7]

  • Stir the reaction mixture at room temperature for 1-4 hours.[5]

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Precipitate the product by adding cold diethyl ether to the residue.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

Table 1: General Reaction Conditions for t-Butyl Ester Deprotection with TFA
ParameterTypical RangeNotes
TFA Concentration 25% - 95% in DCM50% TFA in DCM is a common starting point.[7] For more resistant esters or in peptide synthesis, 95% TFA is often used.[7]
Solvent Dichloromethane (DCM)DCM is the most frequently used solvent due to its ability to dissolve a wide range of organic compounds and its compatibility with TFA.
Temperature 0 °C to Room Temperature (20-25 °C)Reactions are typically initiated at 0 °C and then allowed to warm to room temperature.
Reaction Time 1 - 5 hoursReaction time is substrate-dependent and should be monitored. For some sterically hindered esters, longer reaction times may be necessary.[4]
Table 2: Common Scavengers and Scavenger Cocktails for TFA-Mediated Deprotection
Scavenger/CocktailComposition (v/v/v)Target Residues/Function
Water (H₂O) 2.5 - 5%Quenches t-butyl cations and hydrolyzes t-butyl trifluoroacetate.[8]
Triisopropylsilane (TIS) 2.5 - 5%A general and effective carbocation scavenger, particularly for protecting Tryptophan.[8]
1,2-Ethanedithiol (EDT) 2.5%Protects Cysteine from re-attachment of the trityl group and other modifications.[8]
Thioanisole 5%Prevents S-alkylation of Methionine and protects Tryptophan.[8]
TFA/H₂O/TIS 95:2.5:2.5A widely used general-purpose scavenger cocktail for peptide deprotection.[5][6]
"Reagent K" TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5)A robust scavenger cocktail for peptides containing multiple sensitive residues.[9]
Table 3: Quantitative Comparison of Scavenger Cocktails in Preventing S-tert-butylation of Cysteine

The following data illustrates the effectiveness of different scavenger cocktails in minimizing a common side reaction, the S-alkylation of a C-terminal Cysteine residue, during TFA-mediated deprotection.

Scavenger Cocktail (TFA is the main component)% Desired Peptide% S-tert-butylated Peptide
TFA/H₂O/TIS (95:2.5:2.5) 85%15%
TFA/H₂O/TIS/EDT (92.5:2.5:2.5:2.5) 95%5%
TFA/Thioanisole/EDT (90:5:5) 97%3%

Data is illustrative and based on typical results reported in the literature for model peptides.

Mandatory Visualizations

G cluster_0 Deprotection Mechanism tBu_Ester t-Butyl Ester Protonated_Ester Protonated Ester tBu_Ester->Protonated_Ester + TFA Carboxylic_Acid Carboxylic Acid Protonated_Ester->Carboxylic_Acid - tBu+ tBu_Cation t-Butyl Cation Protonated_Ester->tBu_Cation Isobutylene Isobutylene tBu_Cation->Isobutylene - H+ tBu_TFA t-Butyl Trifluoroacetate tBu_Cation->tBu_TFA + TFA- Alkylated_Product Alkylated Side Product tBu_Cation->Alkylated_Product + Nucleophilic Residue Scavenger_Adduct Scavenger-tBu Adduct tBu_Cation->Scavenger_Adduct + Scavenger

Caption: Mechanism of t-butyl ester deprotection and scavenger action.

G cluster_1 Experimental Workflow Start Start: t-Butyl Protected Compound Dissolve Dissolve in DCM Start->Dissolve Add_Scavengers Add Scavengers (if needed) Dissolve->Add_Scavengers Add_TFA Add TFA (0 °C to RT) Dissolve->Add_TFA No Scavengers Add_Scavengers->Add_TFA React Stir at RT (1-5 h) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Evaporate Solvents Monitor->Workup Reaction Complete Precipitate Precipitate with Cold Ether Workup->Precipitate Isolate Filter and Dry Precipitate->Isolate End Final Product: Carboxylic Acid Isolate->End

Caption: General experimental workflow for TFA-mediated deprotection.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Deprotection - Insufficient TFA concentration or equivalents. - Short reaction time. - Low reaction temperature. - Steric hindrance around the ester.- Increase the concentration of TFA (e.g., from 50% to 95%). - Extend the reaction time and continue to monitor. - Ensure the reaction is running at room temperature (20-25 °C). - For highly hindered esters, a slight increase in temperature (e.g., to 40 °C) may be necessary, but monitor for side product formation.
Formation of Side Products - Alkylation of sensitive residues by the t-butyl cation. - Oxidation of sensitive residues (e.g., Met, Cys).- Add an appropriate scavenger or scavenger cocktail (see Table 2). - For substrates with multiple sensitive residues, use a robust cocktail like "Reagent K".[9] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.
Product Degradation - The substrate is sensitive to prolonged exposure to strong acid.- Carefully monitor the reaction and stop it as soon as the starting material is consumed. - Consider using a lower concentration of TFA if feasible. - If degradation persists, explore alternative, milder deprotection methods (e.g., using weaker acids like formic acid or Lewis acids, though these are outside the scope of this note).
Difficulty in Product Isolation - The deprotected product is soluble in the precipitation solvent (diethyl ether). - The product is an oil rather than a solid.- Try a different non-polar solvent for precipitation (e.g., hexane or pentane). - If the product is an oil, remove the precipitation solvent in vacuo and purify by chromatography.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using a Hydroxy-PEG5-t-butyl Ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the antigen specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects the antibody and the drug is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall efficacy. Polyethylene glycol (PEG) linkers are widely employed in ADC development to enhance hydrophilicity, reduce aggregation, and improve the pharmacokinetic profile of the conjugate.[1][2][3]

This document provides detailed application notes and protocols for the synthesis of ADCs using a heterobifunctional Hydroxy-PEG5-t-butyl ester linker. This linker features a hydroxyl group for activation and subsequent attachment to a payload, a five-unit PEG chain to impart favorable biophysical properties, and a t-butyl ester-protected carboxylic acid for conjugation to the antibody. The synthetic strategy involves a sequential, two-stage process: first, the conjugation of the payload to the linker, followed by the deprotection of the t-butyl ester and subsequent conjugation to the antibody's lysine residues.

Core Principles and Workflow

The synthesis of an ADC using the this compound linker is a multi-step process that requires careful control of the reaction conditions to achieve a desirable drug-to-antibody ratio (DAR) while preserving the integrity of the antibody.[4] The general workflow is as follows:

  • Activation of the Linker and Payload Conjugation: The hydroxyl group of the this compound is activated, and then conjugated to a cytotoxic payload that contains a suitable functional group (e.g., a carboxylic acid).

  • Deprotection of the t-butyl Ester: The t-butyl ester protecting group on the linker-payload conjugate is removed under acidic conditions to reveal a terminal carboxylic acid.[5][6]

  • Activation of Linker-Payload Conjugate: The newly exposed carboxylic acid is activated to form an N-hydroxysuccinimide (NHS) ester.[7][8][9]

  • Antibody Conjugation: The NHS-ester activated linker-payload is conjugated to the primary amines of lysine residues on the monoclonal antibody.[10][11]

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated linker-payload and other impurities. The purified ADC is then thoroughly characterized to determine its drug-to-antibody ratio (DAR), purity, and other critical quality attributes.[12][]

Experimental Protocols

Protocol 1: Synthesis of the Linker-Payload Conjugate

This protocol describes the conjugation of a cytotoxic payload containing a carboxylic acid to the hydroxyl group of the this compound linker via an esterification reaction. A generic cytotoxic agent with a carboxylic acid is used as an example.

Materials:

  • This compound

  • Cytotoxic Payload with a carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the cytotoxic payload (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) or HATU (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure linker-payload conjugate.

  • Characterize the purified product by ¹H NMR and Mass Spectrometry.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol details the removal of the t-butyl protecting group from the linker-payload conjugate to expose the carboxylic acid.[5][6]

Materials:

  • Linker-Payload-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the linker-payload-t-butyl ester conjugate in a solution of 50% TFA in DCM.[5]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by LC-MS to confirm the complete removal of the t-butyl group.[5]

  • Remove the TFA and DCM under reduced pressure.

  • Co-evaporate with DCM or another suitable solvent multiple times to ensure the complete removal of residual TFA.[5]

  • The resulting deprotected linker-payload conjugate with a free carboxylic acid can be used in the next step without further purification if the reaction is clean.

Protocol 3: ADC Synthesis via Lysine Conjugation

This protocol describes the conjugation of the deprotected linker-payload to the lysine residues of a monoclonal antibody.[10][11]

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 8.0-8.5)

  • Deprotected Linker-Payload conjugate

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethyl sulfoxide (DMSO) or DMF

  • Quenching agent (e.g., Tris or glycine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)[1]

  • Formulation buffer (e.g., PBS, pH 7.4)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into an amine-free buffer at a slightly alkaline pH (e.g., PBS, pH 8.0-8.5) to facilitate the reaction with the NHS ester.[10]

    • Adjust the antibody concentration to 5-10 mg/mL.[1]

  • Activation of Linker-Payload:

    • Dissolve the deprotected linker-payload (10-20 fold molar excess over the antibody) and NHS (1.2 equivalents relative to the linker-payload) in anhydrous DMSO or DMF.

    • Add EDC (1.5 equivalents relative to the linker-payload) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester activated linker-payload.

  • Conjugation Reaction:

    • Slowly add the freshly prepared NHS-ester activated linker-payload solution to the antibody solution with gentle stirring.

    • The final concentration of the organic solvent should not exceed 10% (v/v) to maintain the stability of the antibody.[10]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[10]

  • Quenching:

    • Add a quenching agent such as Tris or glycine to a final concentration of 50-100 mM to consume any unreacted NHS ester.[10]

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from the excess linker-payload and other reagents using Size Exclusion Chromatography (SEC).[1]

    • Collect the fractions corresponding to the monomeric ADC peak.[4]

    • Pool the relevant fractions and perform a buffer exchange into a suitable formulation buffer for storage.[1]

Characterization of the ADC

Quantitative analysis is crucial to ensure the quality, consistency, and efficacy of the synthesized ADC.[4] The key characterization methods include:

  • Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute.[12][] This can be determined by several methods:

    • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity, which increases with the number of conjugated drug molecules.[12][]

    • Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS): Provides information on the drug distribution on the antibody subunits.[12]

    • UV-Vis Spectroscopy: Can be used to estimate the average DAR by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug).[]

  • Purity and Aggregation Analysis: Size Exclusion Chromatography (SEC) is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.[14]

  • In Vitro Cytotoxicity Assays: These assays are essential for evaluating the potency of the ADC against target cancer cell lines.[10]

Quantitative Data Summary

The following tables summarize typical quantitative data for ADC synthesis and characterization.

Table 1: Reaction Parameters for Lysine Conjugation

Parameter Typical Range Reference
Antibody Concentration 5-10 mg/mL [1]
Linker-Payload Molar Excess 10-20 fold [10]
Reaction pH 8.0-8.5 [10]
Reaction Time 2-16 hours [10]

| Quenching Agent Conc. | 50-100 mM |[10] |

Table 2: Comparison of DAR Analysis Methods

Method Principle Advantages Disadvantages
HIC-UV Separation based on hydrophobicity Gold standard for separating DAR species, non-denaturing May require offline fractionation if salts are not MS-compatible
RPLC-MS Separation of antibody subunits Provides information on drug distribution on light and heavy chains Denaturing conditions can alter ADC structure

| SEC-MS | Separation based on size | Provides average DAR of intact ADC under native conditions | Lower resolution for different DAR species |

Visualizations

ADC_Synthesis_Workflow Experimental Workflow for ADC Synthesis cluster_linker_prep Linker-Payload Preparation cluster_conjugation ADC Synthesis and Purification cluster_characterization ADC Characterization Linker This compound Activated_Linker Activated Hydroxyl Group Linker->Activated_Linker Activation Payload Cytotoxic Payload (COOH) Linker_Payload Linker-Payload Conjugate (t-butyl protected) Payload->Linker_Payload Esterification Activated_Linker->Linker_Payload Esterification Deprotected_Linker_Payload Deprotected Linker-Payload (COOH) Linker_Payload->Deprotected_Linker_Payload TFA Deprotection NHS_Linker_Payload NHS-Ester Activated Linker-Payload Deprotected_Linker_Payload->NHS_Linker_Payload NHS Ester Activation Conjugation Conjugation Reaction (Lysine Amines) NHS_Linker_Payload->Conjugation Antibody Monoclonal Antibody (in PBS, pH 8.0-8.5) Antibody->Conjugation Quenching Quenching (Tris or Glycine) Conjugation->Quenching Purification Purification (Size Exclusion Chromatography) Quenching->Purification Final_ADC Purified ADC Purification->Final_ADC DAR_Analysis DAR Analysis (HIC, MS) Final_ADC->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Final_ADC->Purity_Analysis Potency_Assay In Vitro Potency Assay Final_ADC->Potency_Assay

Caption: Experimental workflow for ADC synthesis.

ADC_Signaling_Pathway Mechanism of Action for a Cleavable-Linker ADC cluster_cell ADC 1. ADC in Circulation Binding 2. Binding to Tumor Antigen ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization On Cancer Cell Release 4. Payload Release (Linker Cleavage) Internalization->Release Apoptosis 5. Cell Death (Apoptosis) Release->Apoptosis Tumor_Cell Tumor Cell

Caption: ADC internalization and payload release pathway.

Linker_Properties_Impact Impact of PEG5 Linker Properties on ADC Outcomes cluster_properties Linker Properties cluster_outcomes ADC Outcomes Linker This compound Linker Hydrophilicity Hydrophilicity Linker->Hydrophilicity Flexibility Flexibility & Length Linker->Flexibility Biocompatibility Biocompatibility Linker->Biocompatibility Solubility Increased Solubility Hydrophilicity->Solubility Aggregation Reduced Aggregation Hydrophilicity->Aggregation PK Improved Pharmacokinetics Flexibility->PK Immunogenicity Reduced Immunogenicity Biocompatibility->Immunogenicity Efficacy Enhanced Therapeutic Efficacy Solubility->Efficacy Aggregation->Efficacy PK->Efficacy Immunogenicity->Efficacy

Caption: Impact of PEG5 linker properties on ADC outcomes.

References

Application Notes and Protocols for PROTAC Synthesis with a Hydroxy-PEG5-t-butyl Ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The linker is a critical component of a PROTAC, profoundly influencing its efficacy, solubility, and cell permeability.[2] Polyethylene glycol (PEG) linkers are widely utilized in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for optimal ternary complex formation.[2] This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a Hydroxy-PEG5-t-butyl ester linker, a versatile building block for constructing effective protein degraders.

PROTAC Mechanism of Action

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively reducing its cellular levels. The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

General Synthetic Workflow

The synthesis of a PROTAC using a this compound linker is a modular process. It typically involves the sequential coupling of the POI ligand and the E3 ligase ligand to the bifunctional PEG linker. The general workflow consists of synthesizing a ligand-linker intermediate, followed by purification and subsequent coupling to the second ligand.

Synthetic_Workflow Start This compound + POI Ligand (with carboxylic acid) Step1 Step 1: Esterification Start->Step1 Intermediate1 POI-Linker-t-butyl ester Step1->Intermediate1 Step2 Step 2: Deprotection of t-butyl ester Intermediate1->Step2 Intermediate2 POI-Linker-COOH Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 E3_Ligand E3 Ligase Ligand (with amine) E3_Ligand->Step3 Final_PROTAC Final PROTAC (POI-Linker-E3 Ligand) Step3->Final_PROTAC Purification Purification & Characterization Final_PROTAC->Purification

Caption: General workflow for PROTAC synthesis.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a hypothetical PROTAC targeting BRD4 (using a JQ1 derivative) and recruiting the VHL E3 ligase.

StepReactionReactantsKey ReagentsSolventTime (h)Temp (°C)Yield (%)Purity (HPLC, %)
1EsterificationJQ1-COOH, this compoundDIC, DMAPDCM12RT75>95
2DeprotectionJQ1-PEG5-t-butyl esterTFADCM2RT98>95
3Amide CouplingJQ1-PEG5-COOH, VHL-NH2HATU, DIPEADMF4RT60>98

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC using a this compound linker. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of POI-Linker-t-butyl Ester Intermediate (Esterification)

This protocol describes the coupling of a protein of interest (POI) ligand containing a carboxylic acid with the this compound linker.

Materials:

  • POI ligand with a carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere

Procedure:

  • Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add this compound (1.1 eq) and DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIC (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the POI-Linker-t-butyl ester.

Protocol 2: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the free carboxylic acid on the linker.

Materials:

  • POI-Linker-t-butyl ester intermediate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the POI-Linker-t-butyl ester in anhydrous DCM.

  • Add TFA (20-50% v/v) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting carboxylic acid is often used in the next step without further purification.

Protocol 3: Final PROTAC Synthesis (Amide Coupling)

This protocol describes the final coupling of the deprotected POI-Linker intermediate with the E3 ligase ligand.

Materials:

  • POI-Linker-COOH intermediate (1.0 eq)

  • E3 ligase ligand with a reactive amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere

Procedure:

  • Dissolve the POI-Linker-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the E3 ligase ligand-NH₂ (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

Characterization

The identity and purity of the final PROTAC should be confirmed using standard analytical techniques:

  • LC-MS: To confirm the molecular weight of the final product.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Analytical HPLC: To determine the purity of the final compound.

Conclusion

The this compound linker is a valuable and versatile tool for the synthesis of PROTACs. Its hydrophilic PEG chain can enhance the solubility and pharmacokinetic properties of the resulting PROTAC, while the protected carboxylic acid allows for a controlled and modular synthetic approach. The protocols provided herein offer a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the development of novel and effective PROTACs for therapeutic and research applications.

References

Application Notes and Protocols for Protein PEGylation using Hydroxy-PEG5-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a cornerstone of biopharmaceutical development. This modification can significantly enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which often leads to a longer circulatory half-life, improved stability, greater solubility, and reduced immunogenicity.[1][2][3]

This document provides a comprehensive guide to the reaction conditions and protocols for PEGylating proteins using Hydroxy-PEG5-t-butyl ester. It is critical to note that this reagent is a precursor and not directly reactive with proteins. The tert-butyl ester serves as a protecting group for a carboxylic acid.[4][5] Therefore, a two-step chemical strategy is required:

  • Deprotection: The t-butyl ester is first removed under acidic conditions to yield the free carboxylic acid (Hydroxy-PEG5-carboxylic acid).

  • Activation and Conjugation: The newly formed carboxylic acid is then activated, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to create an amine-reactive NHS ester. This activated PEG reagent then efficiently couples with primary amines (e.g., the ε-amine of lysine residues and the N-terminal α-amine) on the target protein to form a stable amide bond.[1][6]

These protocols will guide the user through the preparation of the reactive PEG agent and the subsequent conjugation to a target protein.

Section 1: Overall Experimental Workflow

The entire process, from the inactive precursor to the final purified conjugate, involves several distinct stages. The logical flow includes reagent preparation, the conjugation reaction, and subsequent purification and analysis of the final product.

G cluster_prep PEG Reagent Preparation cluster_conj Protein Conjugation & Analysis A This compound B Hydroxy-PEG5-carboxylic acid A->B Deprotection (e.g., TFA) C Hydroxy-PEG5-NHS Ester (Amine-Reactive) B->C Activation (e.g., EDC, NHS) E PEGylation Reaction (pH 7.2 - 8.5) C->E Add to Protein Solution D Target Protein in Reaction Buffer D->E F Crude PEGylated Protein Mixture E->F G Purification (e.g., SEC, IEX) F->G H Purified PEGylated Protein G->H I Characterization (SDS-PAGE, MS, HPLC) H->I J Final Characterized Conjugate I->J

Caption: Overall workflow from precursor to final characterized conjugate.

Section 2: Protocols for PEG Reagent Preparation

This section details the conversion of the unreactive this compound into the amine-reactive Hydroxy-PEG5-NHS ester.

Protocol 2.1: Deprotection of t-butyl Ester

This procedure removes the t-butyl protecting group to yield the free carboxylic acid using trifluoroacetic acid (TFA).

ParameterRecommended ConditionNotes
Starting Material This compoundEnsure the reagent is dry.
Reagent Trifluoroacetic acid (TFA)Use a significant excess.
Solvent Anhydrous Dichloromethane (DCM)---
TFA Concentration 50% (v/v) in DCMA common and effective ratio.[5]
Reaction Time 2 - 4 hoursMonitor by TLC or LC-MS if possible.[7]
Temperature Room Temperature---
Workup Rotary evaporationCo-evaporation with toluene can help remove residual TFA.[7]

Methodology:

  • Dissolve the this compound in a minimal amount of anhydrous DCM in a suitable flask under an inert atmosphere (e.g., nitrogen).[7]

  • Slowly add an equal volume of TFA to the solution (to achieve a 50% v/v concentration).[4][5]

  • Stir the reaction mixture at room temperature for 2-4 hours.[4]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • Dry the resulting Hydroxy-PEG5-carboxylic acid thoroughly under a high vacuum. The product is typically a viscous oil or solid.

Protocol 2.2: Activation of Carboxylic Acid to NHS Ester

This step converts the free carboxylic acid into a more stable, amine-reactive NHS ester using EDC and NHS.[1]

ParameterRecommended ConditionNotes
Starting Material Hydroxy-PEG5-carboxylic acidMust be thoroughly dried.
Reagents N-hydroxysuccinimide (NHS), EDCUse 1.2 equivalents of each.
Solvent Anhydrous DCM or DMFEnsure solvent is free of water.
Reaction Time 12 - 24 hours (Overnight)Allows for complete activation.
Temperature Room Temperature---
Workup Precipitation in cold diethyl etherThis step purifies the activated PEG ester.

Methodology:

  • Dissolve the dried Hydroxy-PEG5-carboxylic acid in anhydrous DCM or DMF under an inert atmosphere.

  • Add 1.2 molar equivalents of NHS, followed by 1.2 molar equivalents of EDC to the solution.[4]

  • Stir the reaction mixture at room temperature overnight (12-24 hours).

  • Precipitate the Hydroxy-PEG5-NHS ester product by adding the reaction solution dropwise to a large volume of cold diethyl ether while stirring.

  • Collect the white precipitate by filtration, wash it with cold diethyl ether, and dry it completely under a vacuum.

  • Store the final product under desiccated conditions at -20°C until use.[4][8]

Section 3: Protocol for Protein Conjugation

This protocol describes the reaction between the activated Hydroxy-PEG5-NHS ester and the primary amines of the target protein.

3.1: Reaction Chemistry and pH Dependence

The PEGylation reaction is a two-step process when starting from a carboxylated PEG. The pH is a critical parameter for efficiency.

G cluster_activation Activation Step cluster_coupling Coupling Step A PEG-COOH B O-acylisourea intermediate (unstable) A->B + EDC (pH 4.5-6.0) C PEG-NHS Ester (amine-reactive) B->C + NHS D Protein-NH2 E PEG-Protein (stable amide bond) D->E + PEG-NHS Ester (pH 7.2-8.5)

Caption: Key chemical steps and their optimal pH ranges.

3.2: Conjugation Protocol

ParameterRecommended ConditionNotes
Protein Buffer Amine-free buffer (e.g., PBS, HEPES)Buffers like Tris or glycine will compete for the NHS ester and must be avoided.[8][9]
Reaction pH 7.2 - 8.5Optimal for the reaction between NHS esters and primary amines.[1][10]
PEG:Protein Molar Ratio 5:1 to 50:1Highly dependent on the protein and desired degree of PEGylation. Start with a 20:1 ratio and optimize.[9]
Protein Concentration 1 - 10 mg/mLMust be optimized for each specific protein to avoid aggregation.
Reaction Time 1 - 4 hoursLonger times may be needed for less reactive sites or lower temperatures.
Temperature Room Temperature or 4°CUse 4°C for sensitive proteins, extending the reaction time (e.g., overnight).[5]
Quenching Reagent 1 M Tris-HCl, pH 8.0Added to a final concentration of 50-100 mM to stop the reaction.[11]

Methodology:

  • Prepare the target protein in a suitable amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.5). Ensure any storage buffers containing amines have been removed via dialysis or buffer exchange.[9]

  • Immediately before use, dissolve the activated Hydroxy-PEG5-NHS ester in a small amount of anhydrous DMSO or DMF.[9]

  • Add the desired molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain protein stability.[9]

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • (Optional but recommended) Quench the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 30 minutes to hydrolyze any unreacted PEG-NHS ester.[4][11]

Section 4: Purification and Characterization

Purification: It is essential to remove unreacted PEG reagent, reaction byproducts, and to separate the desired PEGylated protein from the unmodified protein and species with different degrees of PEGylation.

  • Size-Exclusion Chromatography (SEC): This is the most common method, effectively separating molecules based on their increased size post-PEGylation. It is excellent for removing smaller, unreacted PEG molecules.[7][12]

  • Ion-Exchange Chromatography (IEX): PEGylation often changes the surface charge of a protein by masking positively charged lysine residues. IEX can be used to separate unmodified, mono-PEGylated, and di-PEGylated species.[13]

Characterization: The final product should be thoroughly analyzed to confirm the extent and location of PEGylation.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

  • HPLC (Reversed-Phase or Ion-Exchange): Provides a quantitative assessment of the purity of the conjugate and can separate different PEGylated forms.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirms the molecular weight of the conjugate and can be used with peptide mapping to identify the specific sites of PEGylation.[14]

References

Application Notes and Protocols for Functionalizing Hydroxyl Groups of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polyethylene glycol (PEG) linkers are indispensable in bioconjugation, drug delivery, and materials science due to their biocompatibility, hydrophilicity, and ability to enhance the pharmacokinetic properties of conjugated molecules.[1][2] The terminal hydroxyl (-OH) groups of PEG are the primary sites for chemical modification, allowing for the covalent attachment of PEG to a vast array of molecules, including proteins, peptides, and small molecule drugs.[2] This document provides a comprehensive guide to the most common strategies for functionalizing these hydroxyl groups, complete with detailed protocols and quantitative data.

Application Notes: Strategies for PEG-OH Functionalization

The conversion of the relatively inert hydroxyl group into a more reactive functionality is the critical first step in PEGylation chemistry.[2] The choice of functional group depends on the target molecule and the desired conjugation chemistry.

Activation to Good Leaving Groups (Tosylates/Mesylates)

The most common initial strategy is to convert the hydroxyl group into an excellent leaving group, such as a tosylate (-OTs) or mesylate (-OMs).[2] This is achieved by reacting PEG-OH with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base.[2][3] The resulting activated PEG is highly susceptible to nucleophilic substitution, making it a versatile intermediate for introducing other functional groups like amines, azides, and thiols.[1][3]

Conversion to Amines (-NH2)

Amine-functionalized PEGs are widely used for conjugation to carboxylic acids or activated esters (e.g., NHS esters) on biomolecules.[2][4] There are several routes to introduce an amine group:

  • Two-Step Method: This is the most common approach and involves first activating the hydroxyl group to a tosylate or mesylate, followed by nucleophilic substitution with ammonia or, more commonly, with sodium azide (NaN₃) to form a PEG-azide intermediate. The azide is then reduced to an amine using reagents like triphenylphosphine (PPh₃) in a Staudinger reaction or hydrogenation.[1][4][5]

  • Direct Amination: While possible, direct conversion using ammonia can lead to side products and is often lower yielding.[6]

Conversion to Carboxylic Acids (-COOH)

Introducing a terminal carboxylic acid allows for conjugation to amine groups on biomolecules via carbodiimide chemistry (e.g., using EDC/NHS).[7][8]

  • Direct Oxidation: The hydroxyl group can be directly oxidized to a carboxylic acid using oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or other methods involving permanganate or hypohalite.[2][9][10] Care must be taken to avoid cleavage of the PEG ether backbone.[10][11]

  • Reaction with Anhydrides: A common method involves reacting the PEG-OH with an anhydride, such as succinic anhydride, in the presence of a catalyst like DMAP. This opens the anhydride ring and results in a terminal carboxylic acid.[7]

Functionalization for Click Chemistry

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific conjugation method. To prepare PEG for click chemistry, the hydroxyl group is typically converted to either an azide or an alkyne.

  • PEG-Azide: As described above, this is readily synthesized from a PEG-tosylate intermediate by substitution with sodium azide.[1][5]

  • PEG-Alkyne: An alkyne group can be introduced via Williamson ether synthesis, where the hydroxyl group is deprotonated to form an alkoxide, which then reacts with an alkyl halide containing an alkyne (e.g., propargyl bromide).[2]

Quantitative Data Summary

The efficiency of these reactions is crucial for producing high-purity functionalized PEG linkers. The following table summarizes typical reaction conditions and yields.

Functionalization ReactionKey ReagentsSolvent(s)Typical YieldReference
PEG-OH → PEG-OTs p-Toluenesulfonyl chloride (TsCl), Triethylamine or PyridineDichloromethane (DCM), Chloroform, Toluene>95%[3][5]
PEG-OTs → PEG-N₃ Sodium azide (NaN₃)Dimethylformamide (DMF)>95%[1][5]
PEG-N₃ → PEG-NH₂ Triphenylphosphine (PPh₃) or Zn/NH₄ClTHF/Water or Methanol>95% (PPh₃), 82-99% (Zn)[4][5]
PEG-OH → PEG-COOH CrO₃ / H₂SO₄ (Jones Oxidation)Water / DCM90-96%[9]
PEG-OH → PEG-COOH Succinic anhydride, DMAPNone (neat) or DCMHigh[7]

Experimental Protocols

Protocol 1: Tosylation of Hydroxyl-PEG (PEG-OH → PEG-OTs)

This protocol describes a general method for the activation of a terminal hydroxyl group on PEG by converting it into a tosylate, an excellent leaving group.[3]

Materials:

  • Hydroxyl-terminated PEG (PEG-OH)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Triethylamine (TEA) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Cold diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Drying: Dry the PEG-OH by azeotropic distillation with toluene or by drying under high vacuum for several hours to remove residual water.

  • Dissolution: Dissolve the dried PEG-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (2-3 equivalents) to the solution and stir. Cool the mixture in an ice bath to 0 °C.[3]

  • Tosylation: Dissolve p-Toluenesulfonyl chloride (1.5-2 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PEG solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-24 hours).

  • Work-up: Wash the reaction mixture sequentially with water, dilute HCl, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution under reduced pressure.

  • Precipitation: Precipitate the product by adding the concentrated solution dropwise into a large volume of cold, stirring diethyl ether.[3]

  • Purification: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The conversion is typically >95%.[5]

Protocol 2: Synthesis of Amine-PEG from Tosylate-PEG (PEG-OTs → PEG-NH₂) via Azide Intermediate

This two-step protocol is a reliable method for converting the activated tosylate into a primary amine.[1][5]

Step A: Azidation (PEG-OTs → PEG-N₃)

  • Dissolution: Dissolve PEG-OTs (from Protocol 1, 1 equivalent) in anhydrous Dimethylformamide (DMF).

  • Nucleophilic Substitution: Add sodium azide (NaN₃, 3-5 equivalents) to the solution.

  • Reaction: Heat the mixture to 60-90 °C and stir for 12-24 hours under an inert atmosphere.[1][5]

  • Purification: Cool the reaction, filter to remove excess NaN₃, and remove DMF under reduced pressure. Dissolve the residue in DCM, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Precipitate the PEG-N₃ product in cold diethyl ether, filter, and dry. Yields are typically quantitative (>95%).[5]

Step B: Staudinger Reduction (PEG-N₃ → PEG-NH₂)

  • Dissolution: Dissolve the dried PEG-N₃ (1 equivalent) in THF or Methanol.[1][5]

  • Reduction: Add triphenylphosphine (PPh₃, 1.5-3 equivalents) to the solution. If using THF, add a small amount of water to facilitate the hydrolysis of the phosphinimine intermediate.

  • Reaction: Stir the reaction at room temperature or reflux overnight.[5]

  • Purification: Remove the solvent by rotary evaporation. Dissolve the crude product in a minimum amount of DCM and precipitate into cold diethyl ether to remove triphenylphosphine oxide. Repeat the precipitation if necessary. Collect the final PEG-NH₂ product by filtration and dry under vacuum. The conversion is typically >95%.[5]

Protocol 3: Oxidation of Hydroxyl-PEG to Carboxylic Acid-PEG (PEG-OH → PEG-COOH)

This protocol uses Jones reagent for the direct oxidation of the primary alcohol of PEG to a carboxylic acid.[9]

Materials:

  • Polyethylene glycol (PEG-OH)

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Reagent Preparation: Prepare the Jones reagent by carefully dissolving CrO₃ in water and slowly adding concentrated H₂SO₄ while cooling in an ice bath.

  • Dissolution: Dissolve PEG-OH (1 equivalent) in water.

  • Oxidation: Slowly add the prepared Jones reagent (1.2 electron equivalents of CrO₃) to the stirring PEG solution at room temperature. The solution will turn from orange to a green-blue color.[9]

  • Reaction: Stir the solution for 8 hours at ambient temperature.[9]

  • Work-up: Dilute the reaction mixture with water and extract the product multiple times with DCM.

  • Washing: Combine the organic layers and wash with water and then with a saturated NaCl (brine) solution.

  • Drying & Concentration: Dry the organic layer with anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Precipitation: Precipitate the final PEG-COOH product by adding the concentrated solution to cold diethyl ether. Filter and dry the solid. The yield is typically 90-96%.[9]

Visualizations

PEG_Functionalization_Workflow PEG_OH PEG-OH PEG_OTs PEG-OTs (Activated Intermediate) PEG_OH->PEG_OTs Tosyl Chloride (Protocol 1) PEG_COOH PEG-COOH (Carboxylic Acid) PEG_OH->PEG_COOH Oxidation (Protocol 3) Alkyne PEG-Alkyne PEG_OH->Alkyne Propargyl Bromide PEG_N3 PEG-N3 (Azide) PEG_OTs->PEG_N3 NaN3 PEG_NH2 PEG-NH2 (Amine) Biomolecule1 Biomolecule (-COOH) PEG_NH2->Biomolecule1 EDC/NHS Coupling PEG_N3->PEG_NH2 Reduction (Protocol 2) Click_Partner Alkyne or Azide Partner PEG_N3->Click_Partner Click Chemistry Biomolecule2 Biomolecule (-NH2) PEG_COOH->Biomolecule2 EDC/NHS Coupling Alkyne->Click_Partner Click Chemistry

Caption: General workflow for functionalizing PEG terminal hydroxyl groups.

Amine_Synthesis_Pathway start PEG-OH step1 PEG-OTs start->step1 + TsCl, Base (Tosylation) step2 PEG-N3 step1->step2 + NaN3 (Nucleophilic Substitution) end_node PEG-NH2 step2->end_node + PPh3, H2O (Staudinger Reduction)

Caption: Two-step synthesis of PEG-Amine from PEG-Hydroxyl.

References

Application Notes and Protocols for the Solid-Phase Synthesis of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction to PROTAC Technology and Solid-Phase Synthesis

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to utilize the body's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1] A PROTAC molecule is comprised of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The formation of a ternary complex among the POI, the PROTAC, and the E3 ligase results in the ubiquitination of the POI, which flags it for degradation by the proteasome.[3] This catalytic mechanism provides a potent and selective method for drug discovery, even for proteins previously deemed "undruggable".[1]

The linker is a crucial element of a PROTAC, affecting the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties like solubility and cell permeability.[1] Polyethylene glycol (PEG) linkers are widely used in PROTAC design because they can increase aqueous solubility, enhance pharmacokinetic profiles, and offer synthetic versatility for optimizing linker length.[1][][5] Solid-phase synthesis presents a streamlined and efficient method for the quick assembly of PROTAC libraries.[1][2] This technique involves immobilizing one of the PROTAC components on a solid support, followed by the sequential addition of the linker and the second ligand.[6]

PROTAC Mechanism of Action: Signaling Pathway

PROTACs work by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity triggers the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. Following degradation, the PROTAC molecule is released and can catalytically repeat the process.[2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 PolyUb Poly-ubiquitination Ternary->PolyUb Induces Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Targets for Degradation Degraded Degraded Protein Fragments Proteasome->Degraded Degrades

PROTAC-mediated protein degradation pathway.

Experimental Workflow for Solid-Phase PROTAC Synthesis

The solid-phase synthesis of a PROTAC involves a series of sequential steps, beginning with the loading of the first component onto a solid support resin. This is followed by iterative coupling and deprotection steps to add the linker and the second ligand, concluding with the cleavage of the final product from the resin and its purification.[2][3]

SPPS_Workflow Start Start Node1 1. Resin Preparation (Swelling & Fmoc Deprotection) Start->Node1 End Final PROTAC Wash Wash Purify Purification (HPLC) Purify->End Node2 2. E3 Ligase Ligand Coupling Node1->Node2 Wash1 Wash Node2->Wash1 Node3 3. PEG Linker Coupling Wash1->Node3 Wash2 Wash Node3->Wash2 Node4 4. POI Ligand Coupling Wash2->Node4 Wash3 Wash Node4->Wash3 Node5 5. Cleavage from Resin Wash3->Node5 Node5->Purify

General workflow for solid-phase PROTAC synthesis.

Experimental Protocols

This section provides a representative protocol for the solid-phase synthesis of a PROTAC using Rink Amide resin, a pomalidomide-based E3 ligase ligand, an Fmoc-protected amino-PEG-acid linker, and a carboxylic acid-functionalized POI ligand.[1][2]

Table 1: Materials and Reagents
Category Item Example
Resin Solid SupportRink Amide Resin
Building Blocks E3 Ligase LigandCarboxylic acid-functionalized pomalidomide
LinkerFmoc-NH-PEGn-COOH (e.g., n=4, 8, 12)
POI LigandCarboxylic acid-functionalized ligand (e.g., JQ1 derivative)
Reagents Coupling AgentsHATU, HOBt
BaseDIPEA (N,N-Diisopropylethylamine)
Deprotection Agent20% Piperidine in DMF
Cleavage Cocktail95% TFA, 2.5% Water, 2.5% TIS
Solvents General SolventsDMF, DCM, Methanol
Equipment Synthesis & AnalysisSolid-phase synthesis vessel, HPLC, LC-MS, NMR
Protocol 1: Resin Preparation and E3 Ligase Ligand Coupling
  • Resin Swelling: Place Rink Amide resin in a solid-phase synthesis vessel. Add N,N-dimethylformamide (DMF) and shake for 30 minutes at room temperature to swell the resin. Drain the DMF.[1][2]

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Shake for 5 minutes, drain, and repeat the treatment for an additional 15-20 minutes.[1][2]

  • Washing: Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).[2]

  • Ligand Coupling: In a separate vial, dissolve the carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative, 2-3 eq.), HATU (2-3 eq.), and DIPEA (4-6 eq.) in DMF. Add this solution to the deprotected resin.[1][2]

  • Reaction: Shake the reaction mixture at room temperature for 4-16 hours.[1][2]

  • Washing: Drain the solution and wash the resin as described in step 1.3. Dry the resin under vacuum.[2]

Protocol 2: PEG Linker and POI Ligand Coupling
  • Fmoc Deprotection: Swell the resin in DMF. Deprotect the Fmoc group on the coupled E3 ligase ligand as described in Protocol 1, step 2.[1]

  • Washing: Wash the resin as described in Protocol 1, step 3.[1]

  • PEG Linker Coupling: In a separate vial, dissolve the Fmoc-NH-PEGn-COOH linker (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF. Add the solution to the resin.[1][2]

  • Reaction: Shake the mixture at room temperature for 2-4 hours.[1][2]

  • Washing: Wash the resin as described in Protocol 1, step 3.[1]

  • Fmoc Deprotection: Deprotect the Fmoc group on the PEG linker as described in Protocol 1, step 2.[1]

  • Washing: Wash the resin as described in Protocol 1, step 3.[1]

  • POI Ligand Coupling: In a separate vial, dissolve the carboxylic acid-functionalized POI ligand (2-3 eq.), HATU (2-3 eq.), and DIPEA (4-6 eq.) in DMF. Add the solution to the resin.[1][2]

  • Reaction: Shake the mixture at room temperature for 16 hours.[1]

  • Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.[2][7]

Protocol 3: Cleavage, Purification, and Characterization
  • Cleavage from Resin: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Add the cocktail to the dried resin and shake at room temperature for 2 hours.[1][2]

  • Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.[1]

  • Precipitation: Precipitate the crude PROTAC by adding cold diethyl ether. Centrifuge to collect the pellet and dry it.[1][8]

  • Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final product with high purity.[1][6]

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR analysis.[1][8]

Data Presentation

The following table provides representative data from solid-phase PROTAC synthesis experiments. These values are illustrative and can vary based on the specific ligands, linker length, and reaction conditions used.[6][7]

Table 2: Representative Yields and Purity in Solid-Phase PROTAC Synthesis
PROTAC ID E3 Ligase Ligand POI Ligand Linker Type Overall Yield (%) Purity (%)
PROTAC-1PomalidomideJQ1 derivativePEG412>98
PROTAC-2PomalidomideJQ1 derivativePEG810>99
PROTAC-3ThalidomideKinase InhibitorPEG68>97
PROTAC-4VHL LigandBRD4 InhibitorPEG129>98

Conclusion

Solid-phase synthesis, combined with the use of versatile PEG linkers, provides a robust and efficient platform for the discovery and development of novel PROTACs.[1] The modular nature of this approach facilitates the rapid generation of diverse PROTAC libraries, which is essential for exploring structure-activity relationships and optimizing degrader efficacy.[2] The protocols and data presented here offer a comprehensive guide for researchers to establish and customize their own solid-phase PROTAC synthesis workflows.[8]

References

Application Notes and Protocols for Hydroxy-PEG5-t-butyl ester in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG5-t-butyl ester is a heterobifunctional linker molecule increasingly utilized in the field of targeted drug delivery. Comprising a five-unit polyethylene glycol (PEG) chain, it offers a balance of hydrophilicity and a defined spacer length. One terminus features a hydroxyl (-OH) group, available for conjugation to a payload molecule, while the other end is a t-butyl ester-protected carboxylic acid. This protecting group strategy allows for sequential and controlled conjugation, first coupling a drug to the hydroxyl end, followed by deprotection of the t-butyl ester to reveal a carboxylic acid for conjugation to a targeting moiety, such as a monoclonal antibody.

The incorporation of the PEG5 spacer is advantageous for several reasons. It can enhance the aqueous solubility of hydrophobic drug molecules, improve the pharmacokinetic profile of the resulting conjugate by increasing its hydrodynamic radius, and reduce potential immunogenicity.[][2] These characteristics make this compound a valuable tool in the development of sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Applications in Targeted Drug Delivery

The primary application of this compound is as a linker in the construction of bioconjugates for targeted therapy. Its bifunctional nature allows for the precise connection of a therapeutic payload to a targeting ligand.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a critical role in the stability, efficacy, and safety of the therapeutic.[3] this compound can be employed to connect a potent cytotoxic agent to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The PEG5 component helps to mitigate the aggregation often caused by hydrophobic payloads and can improve the overall pharmacokinetic properties of the ADC.[4][5] The stability of the linker is crucial to prevent premature release of the cytotoxic drug in circulation, which could lead to off-target toxicity.[3]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6][7] The linker connecting the POI-binding ligand and the E3 ligase-recruiting ligand is a key determinant of PROTAC efficacy.[6] The length and composition of the linker, such as a PEG5 chain, are critical for facilitating the formation of a productive ternary complex between the POI and the E3 ligase.[8] The hydrophilic nature of the PEG linker can also enhance the solubility and cell permeability of the PROTAC molecule.[9]

Data Presentation

The following tables summarize representative quantitative data for ADCs and PROTACs utilizing PEG linkers. While specific data for this compound is limited in publicly available literature, the presented data for similar PEGylated linkers provides valuable insights into the expected performance.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates

Cell LineLinkerPayloadIC50 (ng/mL)Reference
HER2-positive (NCI-N87)Non-PEGylatedMMAE~20[10]
HER2-positive (NCI-N87)4 kDa PEGMMAE~30[10]
HER2-positive (NCI-N87)10 kDa PEGMMAE~110[10]
HER2-positive (BT-474)Non-PEGylatedMMAE~20[10]
HER2-positive (BT-474)4 kDa PEGMMAE~25[10]
HER2-positive (BT-474)10 kDa PEGMMAE~85[10]
HER2-low (MCF-7)All linkersMMAE>1000[11]
HER2-negative (PC-3)All linkersMMAE>1000[11]

MMAE: Monomethyl auristatin E IC50: Half-maximal inhibitory concentration

Table 2: Influence of PEG Linker Length on PROTAC Efficacy for BRD4 Degradation

PROTAC LinkerDC50 (nM)Dmax (%)Reference
0 PEG units< 500> 90[6]
1-2 PEG units> 5000< 50[6]
4-5 PEG units< 500> 90[6]

BRD4: Bromodomain-containing protein 4 DC50: Half-maximal degradation concentration Dmax: Maximum degradation

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization of reaction conditions may be necessary for specific drug and antibody combinations.

Protocol 1: Conjugation of Drug Payload to this compound

This protocol describes the coupling of a drug molecule containing a suitable functional group (e.g., a carboxylic acid) to the hydroxyl terminus of the linker.

Materials:

  • This compound

  • Drug molecule with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the drug molecule (1 equivalent), this compound (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.5 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM).

  • Collect and combine the fractions containing the desired drug-linker conjugate and concentrate under reduced pressure.

  • Confirm the identity and purity of the product by NMR and MS analysis.

Protocol 2: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid.

Materials:

  • Drug-PEG5-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the drug-PEG5-t-butyl ester conjugate in a solution of 50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS to confirm the complete removal of the t-butyl group.

  • Remove the TFA and DCM under reduced pressure.

  • Co-evaporate with DCM or another suitable solvent multiple times to ensure complete removal of residual TFA.

  • The resulting deprotected drug-linker conjugate (Drug-PEG5-COOH) can be used directly in the next step or purified by HPLC if necessary.

Protocol 3: Conjugation of Drug-Linker to Monoclonal Antibody

This protocol details the conjugation of the deprotected drug-linker to the lysine residues of a monoclonal antibody via amide bond formation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected drug-linker conjugate (Drug-PEG5-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) columns (e.g., PD-10) for purification

Procedure:

  • Activation of Drug-Linker:

    • Dissolve the Drug-PEG5-COOH in anhydrous DMSO.

    • Add NHS (1.2 equivalents) and EDC (1.5 equivalents) to the solution.

    • Allow the reaction to proceed at room temperature for 1 hour to form the amine-reactive NHS ester.

  • Antibody Conjugation:

    • Add the activated drug-linker solution to the mAb solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid denaturation of the antibody.

    • The molar ratio of linker to mAb will influence the final drug-to-antibody ratio (DAR) and should be optimized.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other small molecules using SEC (e.g., PD-10 desalting columns) equilibrated with PBS.

    • Collect the fractions containing the ADC.

  • Characterization:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[12][13]

    • Assess the purity and aggregation of the ADC by Size Exclusion Chromatography (SEC).

Protocol 4: In Vitro Cytotoxicity Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the ADC on a target cancer cell line.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free drug

  • 96-well cell culture plates

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody (as a negative control), and free drug (as a positive control).

  • Incubate the plates for 72-120 hours.

  • Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value for each compound.[14][15]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in targeted drug delivery.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_prep ADC Formulation Linker This compound Conjugation1 Esterification Linker->Conjugation1 Drug Drug Payload (e.g., with COOH) Drug->Conjugation1 DrugLinker Drug-PEG5-t-butyl ester Conjugation1->DrugLinker Deprotection TFA Deprotection DrugLinker->Deprotection ActivatedLinker Drug-PEG5-COOH Deprotection->ActivatedLinker Activation EDC/NHS Activation ActivatedLinker->Activation Antibody Monoclonal Antibody Conjugation2 Amide Bond Formation Antibody->Conjugation2 Activation->Conjugation2 Purification Purification (SEC) Conjugation2->Purification FinalADC Final ADC Purification->FinalADC

Caption: Workflow for ADC synthesis using this compound.

PROTAC_Mechanism PROTAC PROTAC (POI Ligand-PEG5-E3 Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination UbPOI Poly-ubiquitinated POI Ubiquitination->UbPOI Adds Ub Degradation Degradation UbPOI->Degradation Proteasome Proteasome Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: Mechanism of action for a PROTAC utilizing a PEG5 linker.

ADC_Signaling_Pathway cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (e.g., anti-HER2 ADC) Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Payload Release Lysosome->DrugRelease Degradation Payload Cytotoxic Payload (e.g., MMAE) DrugRelease->Payload Microtubules Microtubules Payload->Microtubules Inhibits Polymerization Disruption Microtubule Disruption Microtubules->Disruption CellCycleArrest G2/M Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway for an ADC targeting HER2 with an MMAE payload.

References

Application Note: Analytical Methods for the Characterization of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a cornerstone strategy in biopharmaceutical development. This modification enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which can extend their in-vivo half-life, improve stability, reduce immunogenicity, and increase solubility.[1][2][3][4] However, the PEGylation process often results in a heterogeneous mixture of products, including unreacted protein, free PEG, and proteins with varying numbers of PEG chains attached at different sites.[3][4]

Comprehensive and robust analytical characterization is therefore critical to ensure the quality, consistency, safety, and efficacy of PEGylated protein therapeutics.[1][2][5] This application note provides a detailed overview of key analytical methods for characterizing these complex biomolecules, complete with experimental protocols and data presentation guidelines.

Key Analytical Attributes for PEGylated Proteins

A thorough characterization of a PEGylated protein involves assessing several critical quality attributes:

  • Degree of PEGylation: Determining the number of PEG chains attached per protein molecule (e.g., mono-, di-, multi-PEGylated species).[6][7]

  • Site of PEGylation: Identifying the specific amino acid residues (e.g., N-terminus, lysine residues) where PEG chains are conjugated.[6][7]

  • Purity and Heterogeneity: Quantifying the unreacted protein, free PEG, and the distribution of different PEGylated isoforms.[8]

  • Molecular Weight: Measuring the precise molecular weight of the conjugate.[2]

  • Structural Integrity: Assessing whether the PEGylation process has altered the secondary and tertiary structure of the protein.[9][10]

  • Aggregation: Detecting and quantifying high-molecular-weight species and aggregates.[11][12]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a versatile tool for separating and quantifying the components of a PEGylation reaction mixture.[6]

Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic volume.[3] The addition of PEG chains significantly increases the protein's size, causing PEGylated conjugates to elute earlier than the smaller, unmodified protein.[13] SEC is the preferred method for analyzing aggregates and high-molecular-weight impurities.[12]

Experimental Protocol: Purity Analysis of a PEGylated Protein

  • System: HPLC or UPLC system with a UV detector.

  • Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm or equivalent.[12]

  • Mobile Phase: 150 mM Sodium Phosphate buffer, pH 7.0.[14] Ensure the mobile phase is filtered and degassed.[3]

  • Flow Rate: 0.5 mL/min.[3][13]

  • Column Temperature: 25°C.[13]

  • Detection: UV at 280 nm for protein and 214 nm for peptides.[3][14]

  • Sample Preparation: Dilute the PEGylated protein sample to 1 mg/mL in the mobile phase. Filter through a 0.22 µm syringe filter.[3][13]

  • Injection Volume: 20 µL.[14]

  • Run: Equilibrate the column with mobile phase until a stable baseline is achieved.[3] Perform an isocratic elution for 20-30 minutes.[13]

  • Data Analysis: Integrate the peak areas to determine the relative percentage of aggregates, PEGylated monomer, and native protein.

Data Presentation

AnalyteRetention Time (min)Peak Area (%)Identity
Peak 17.51.5Aggregates
Peak 29.288.0Mono-PEGylated Protein
Peak 310.110.5Native Protein
Table 1: Example SEC data for a PEGylation reaction mixture.[13]

Workflow Diagram

SEC_Workflow cluster_prep Sample & System Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis p1 Prepare Mobile Phase (Phosphate Buffer) p3 Equilibrate SEC Column p1->p3 p2 Prepare Sample (Dilute & Filter) r1 Inject Sample p2->r1 p3->r1 r2 Isocratic Elution r1->r2 r3 UV Detection (280 nm) r2->r3 a1 Generate Chromatogram r3->a1 a2 Integrate Peaks a1->a2 a3 Quantify Species (% Area) a2->a3 SDS_PAGE_Logic start Run SDS-PAGE of PEGylation Reaction band_unmod Band at Unmodified Protein MW? start->band_unmod res_incomplete Incomplete Reaction band_unmod->res_incomplete Yes res_complete Complete or Near- Complete Reaction band_unmod->res_complete No band_higher Band(s) at Higher Apparent MW? res_success Successful PEGylation band_higher->res_success Yes res_fail PEGylation Failed band_higher->res_fail No res_incomplete->band_higher res_complete->band_higher Peptide_Mapping_Workflow cluster_prep Sample Preparation cluster_run LC-MS/MS Analysis cluster_analysis Data Analysis p1 Denature, Reduce, & Alkylate Protein p2 Enzymatic Digestion (e.g., Trypsin) p1->p2 r1 Separate Peptides (RP-HPLC) p2->r1 r2 MS Scan (Precursor Ions) r1->r2 r3 MS/MS Scan (Fragment Ions) r2->r3 a1 Compare Peptide Maps (Modified vs. Unmodified) r3->a1 a2 Identify Modified Peptides a1->a2 a3 Confirm Site via MS/MS Fragmentation a2->a3 CD_Workflow cluster_prep Preparation cluster_run Measurement cluster_analysis Analysis p1 Prepare Protein & Buffer Samples p2 Instrument Setup & Calibration p1->p2 r1 Acquire Buffer Blank Spectrum p2->r1 r2 Acquire Sample Spectrum (190-260 nm) r1->r2 a1 Subtract Blank r2->a1 a2 Convert to Molar Residue Ellipticity a1->a2 a3 Compare Spectra (PEGylated vs. Unmodified) a2->a3

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydroxy-PEG5-t-butyl ester Reaction Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of Hydroxy-PEG5-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of pentaethylene glycol using a strong base to form an alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from a t-butyl haloacetate, such as t-butyl bromoacetate, to form the desired ether linkage.[1]

Q2: My reaction yield is consistently low. What are the potential causes?

Low yield in this synthesis can stem from several factors:

  • Incomplete deprotonation of pentaethylene glycol: The base used may not be strong enough or may have been deactivated by moisture.

  • Side reactions: The most common side reaction is the E2 elimination of t-butyl bromoacetate, promoted by the strong base, which forms t-butyl acrylate.[1]

  • Presence of moisture: Water in the reagents or solvents can quench the alkoxide and hydrolyze the t-butyl ester.[1]

  • Suboptimal reaction conditions: Incorrect temperature or reaction time can lead to incomplete conversion or increased side product formation.

Q3: I am observing a significant amount of a low molecular weight impurity in my crude product. What could it be?

A common low molecular weight impurity is t-butyl acrylate, which is formed via an elimination reaction of t-butyl bromoacetate, especially when using a bulky, strong base like potassium tert-butoxide.[1] This impurity can sometimes oligomerize.[1]

Q4: How can I minimize the formation of the t-butyl acrylate side product?

To reduce the formation of t-butyl acrylate, consider the following strategies:

  • Temperature Control: Perform the reaction at a lower temperature, as elimination reactions often have a higher activation energy than substitution reactions.[1]

  • Choice of Base: While a strong base is necessary, a less sterically hindered base might slightly favor substitution over elimination, although this needs careful optimization.

  • Slow Addition: Adding the t-butyl bromoacetate slowly to the reaction mixture can help maintain a low concentration of the electrophile, potentially reducing the rate of elimination.

Q5: Purification of my product on a silica gel column is proving difficult, with significant streaking. What can I do?

PEGylated compounds are notoriously challenging to purify via standard silica gel chromatography due to their polarity and tendency to streak.[2] To improve purification:

  • Alternative Chromatography: Consider using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) if applicable.

  • Modified Mobile Phase: For silica gel chromatography, using a solvent system like chloroform-methanol or DCM-methanol can sometimes provide better separation than ethyl acetate/hexane systems. Adding a small percentage of a polar solvent like methanol in a gradient can be effective.[2]

Q6: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended for full characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. Key signals to look for in ¹H NMR include the singlet for the t-butyl protons and the characteristic ethylene glycol protons.[3][4]

  • HPLC: Reversed-phase HPLC (RP-HPLC) is excellent for assessing purity and detecting impurities.[3][5]

  • Mass Spectrometry (MS): ESI-MS can be used to confirm the molecular weight of the product.

Q7: Under what conditions can I remove the t-butyl ester protecting group?

The t-butyl ester group is stable under neutral and basic conditions but is readily cleaved under acidic conditions.[6] A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive base (e.g., due to moisture). 2. Insufficient amount of base. 3. Poor quality of starting materials.1. Use fresh, anhydrous base and ensure all solvents and glassware are dry. 2. Use a slight excess of the base. 3. Verify the purity of pentaethylene glycol and t-butyl bromoacetate.
Presence of a Major Byproduct at a Lower Rf on TLC 1. Unreacted pentaethylene glycol.1. Ensure sufficient equivalents of base and t-butyl bromoacetate are used. 2. Increase the reaction time or temperature moderately.
Product is a mixture of mono- and di-substituted PEG 1. Use of an excess of t-butyl bromoacetate and base relative to pentaethylene glycol.1. Use a molar excess of pentaethylene glycol relative to the t-butyl bromoacetate to favor mono-substitution.
Product appears more polar than expected and has a different NMR spectrum 1. Hydrolysis of the t-butyl ester to the carboxylic acid.1. Avoid acidic conditions during the work-up and purification. Use a mild wash with a saturated sodium bicarbonate solution to neutralize any acid.[1]
Difficulty in removing the solvent (e.g., THF, DMF) completely 1. High boiling point of the solvent. 2. Oily nature of the PEGylated product.1. Use a high-vacuum pump. 2. Perform an aqueous work-up and extract the product into a more volatile organic solvent like dichloromethane or diethyl ether.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Pentaethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • t-butyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentaethylene glycol in anhydrous THF.

  • In a separate flask, prepare a suspension of sodium hydride (a slight molar excess relative to the desired mono-substitution) in anhydrous THF.

  • Slowly add the pentaethylene glycol solution to the sodium hydride suspension at 0 °C with stirring.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add t-butyl bromoacetate (in slight excess to pentaethylene glycol for mono-substitution) dropwise.

  • Let the reaction proceed at room temperature overnight with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

Purification by Column Chromatography

Materials:

  • Silica gel

  • Hexanes

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Prepare a chromatography column with silica gel using a slurry packing method with a non-polar solvent like hexanes.

  • Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The polarity of the eluent should be gradually increased.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.[2]

Deprotection of the t-butyl Ester

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the purified this compound in DCM.

  • Add an excess of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by a suitable analytical method (e.g., LC-MS or TLC).

  • Remove the acid and solvent under reduced pressure to obtain the final product, Hydroxy-PEG5-carboxylic acid.[6][8]

Quantitative Data Summary

ParameterValue/RangeNotes
Reactant Molar Ratios (Pentaethylene glycol : NaH : t-butyl bromoacetate) ~1.2 : 1.1 : 1.0To favor mono-substitution and ensure complete reaction of the limiting reagent.
Reaction Temperature 0 °C to Room TemperatureInitial deprotonation at 0°C, followed by reaction at room temperature.[2]
Reaction Time 12-24 hoursTypically run overnight to ensure completion.[2]
Typical Yield 50-95%Highly dependent on reaction conditions and purification efficiency.[9]
Deprotection Time (TFA) 1-5 hoursDependent on the substrate and concentration of TFA.[6][8]

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis PEG_OH Pentaethylene Glycol (HO-PEG5-OH) Alkoxide PEG Alkoxide (NaO-PEG5-OH) PEG_OH->Alkoxide Deprotonation Product This compound Alkoxide->Product SN2 Attack Bromoacetate t-butyl bromoacetate Bromoacetate->Product NaH NaH in THF Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Deprotection Reagents Prepare Anhydrous Reagents Reaction Williamson Ether Synthesis Reagents->Reaction Quench Quench Reaction Reaction->Quench Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analyze Characterize (NMR, HPLC, MS) Purify->Analyze Deprotect Deprotection (TFA/DCM) Analyze->Deprotect Troubleshooting_Tree Troubleshooting Low Reaction Yield Start Low Yield Observed Check_Reagents Check Reagents for Water Content Start->Check_Reagents Check_Side_Products Analyze Crude for Side Products Check_Reagents->Check_Side_Products Anhydrous Dry_Reagents Use Anhydrous Solvents/Reagents Check_Reagents->Dry_Reagents Water Present Optimize_Temp Optimize Reaction Temperature Check_Side_Products->Optimize_Temp Elimination Product Found Optimize_Base Consider Base and Addition Rate Check_Side_Products->Optimize_Base Unreacted Starting Material Success Improved Yield Dry_Reagents->Success Optimize_Temp->Success Optimize_Base->Success

References

Technical Support Center: Preventing Aggregation During Protein PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation experiments.

Troubleshooting Guide

Protein aggregation is a common challenge in PEGylation that can significantly impact product yield, bioactivity, and may induce an immunogenic response.[1] This guide provides a systematic approach to identifying and resolving aggregation issues.

Issue 1: Immediate Precipitation Upon Addition of PEG Reagent

If you observe immediate cloudiness or precipitation after adding the PEG reagent, it suggests that the initial reaction conditions are destabilizing for your protein.

Recommended Actions:

  • Reduce Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[2] Try lowering the protein concentration.

  • Lower Reaction Temperature: Performing the reaction at a lower temperature, such as 4°C, can slow down the reaction rate and may favor the desired intramolecular modification over intermolecular cross-linking.[2][3]

  • Stepwise Addition of PEG: Instead of a single bolus addition, add the PEG reagent to the protein solution gradually over a period of time. This maintains a lower instantaneous concentration of the PEG reagent, allowing for a more controlled reaction.[2]

  • Optimize pH: The pH of the reaction buffer is a critical parameter that affects both the reactivity of the target amino acid residues and the stability of the protein.[3] It is advisable to screen a range of pH values to find the optimal balance.

Issue 2: Soluble, High Molecular Weight (HMW) Aggregates Detected Post-Reaction

If your analysis by Size Exclusion Chromatography (SEC) reveals a significant proportion of HMW species, this indicates the formation of soluble aggregates.

Recommended Actions:

  • Evaluate PEG Reagent: If you are using a bifunctional PEG reagent, it may be cross-linking multiple protein molecules.[2] Switching to a monofunctional PEG reagent is a critical step to prevent this.[2][4] Ensure the monofunctional PEG reagent is of high quality, as impurities can lead to unintended cross-linking.[2]

  • Optimize PEG:Protein Molar Ratio: A high molar excess of the PEG reagent can sometimes lead to aggregation.[1][3] It is recommended to test a range of molar ratios to find the optimal balance between PEGylation efficiency and minimizing aggregation.[1]

  • Incorporate Stabilizing Excipients: The addition of excipients to the reaction buffer can help maintain the native conformation of the protein.[1] Sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), and certain amino acids (e.g., arginine, glycine) are known to enhance protein stability.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

A1: Protein aggregation during PEGylation can be caused by several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together.[2][4]

  • High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions.[2][3][5]

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact protein stability, potentially exposing hydrophobic regions that promote aggregation.[1][2][3]

  • PEG-Protein Interactions: Interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation.[2][3]

  • Poor Reagent Quality: Impurities in the PEG reagent can lead to unintended side reactions and cross-linking.[2][4]

Q2: How can I detect and quantify protein aggregation?

A2: Several analytical techniques are available to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and larger soluble aggregates based on their size.[1][6]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is sensitive to the presence of larger aggregates.[1][6]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.[7][8]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high molecular weight species corresponding to aggregates.[1]

Q3: What is the role of protein concentration in PEGylation, and how does it affect aggregation?

A3: Protein concentration is a critical parameter in PEGylation.[5] While a higher concentration can increase the reaction rate, it also significantly increases the risk of aggregation due to the increased proximity of protein molecules.[3][5] Conversely, a very low protein concentration can lead to a slow reaction rate, which may allow for the hydrolysis of the activated PEG reagent before it can react with the protein.[5] Therefore, optimizing the protein concentration is essential for achieving high yields of the desired PEGylated product while minimizing aggregation.[1][5]

Q4: How does the choice of PEG reagent (e.g., size, functionality) influence aggregation?

A4: The characteristics of the PEG reagent are crucial in preventing aggregation:

  • Functionality: To avoid intermolecular cross-linking, it is generally recommended to use monofunctional PEG linkers.[4] Bifunctional PEGs have reactive groups at both ends and can link multiple protein molecules together.[4]

  • PEG Chain Length and Structure: The molecular weight and structure (linear vs. branched) of the PEG can influence the stability of the PEGylated protein.[4] While longer PEG chains can provide a better protective shield against aggregation, they might also induce conformational changes in some proteins.[4][9] The optimal PEG size is often protein-specific.[2]

Q5: What role do excipients play in preventing aggregation during PEGylation?

A5: Stabilizing excipients can be added to the reaction buffer to help maintain the protein's native conformation and prevent aggregation.[1] They work through various mechanisms:

  • Sugars and Polyols (e.g., Sucrose, Trehalose, Glycerol): These molecules are preferentially excluded from the protein surface, which thermodynamically favors a more compact and stable protein state.[1][6]

  • Amino Acids (e.g., Arginine, Glycine): Arginine can suppress aggregation by interacting with hydrophobic patches on the protein surface, while glycine can increase the stability of the native state.[1][2][6]

  • Non-ionic Surfactants (e.g., Polysorbate 20/80): At low concentrations, these can prevent surface-induced aggregation.[1][2]

Quantitative Data Summary

The following tables summarize the impact of various parameters on protein aggregation during PEGylation.

Table 1: Effect of Reaction Conditions on Protein Aggregation

ParameterConditionImpact on AggregationRationale
Protein Concentration High (>10 mg/mL)Increased riskPromotes intermolecular interactions.[3]
Low (0.5 - 5 mg/mL)Reduced riskDecreases proximity of protein molecules.[3]
PEG:Protein Molar Ratio High (>20:1)Potential increaseCan lead to multi-PEGylation and aggregation.[3]
Low (1:1 to 10:1)Generally lower riskFavors mono-PEGylation.[3]
pH SuboptimalIncreased riskCan lead to protein unfolding and exposure of hydrophobic regions.[3]
Optimal (protein-dependent)Minimized riskMaintains protein stability.[3]
Temperature High (Room Temp or above)Increased riskCan accelerate aggregation kinetics.[3]
Low (4°C)Reduced riskSlows down reaction and aggregation rates.[3]

Table 2: Common Stabilizing Excipients and Their Working Concentrations

Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol0.2 - 1 MPreferential exclusion, promoting a compact protein state.[1][2]
Amino Acids Arginine, Glycine50 - 250 mMSuppress non-specific protein-protein interactions.[1][2]
Surfactants Polysorbate 20, Polysorbate 800.01 - 0.1% (v/v)Prevent surface-induced aggregation.[1][2]

Experimental Protocols

Protocol 1: Screening for Optimal PEGylation Conditions to Minimize Aggregation

This protocol outlines a method for systematically screening key reaction parameters in small-scale experiments.

Materials:

  • Protein stock solution (at a known concentration)

  • Activated PEG reagent (e.g., NHS-PEG)

  • Reaction buffers with varying pH values (e.g., phosphate buffers at pH 6.5, 7.0, 7.5, 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • 96-well microplate or microcentrifuge tubes

  • Analytical instrumentation (SEC-HPLC, DLS)

Methodology:

  • Reaction Setup:

    • Prepare a matrix of reaction conditions in a 96-well plate or individual tubes. Vary one parameter at a time (e.g., pH, PEG:protein molar ratio, protein concentration).

    • For each condition, add the protein solution to the respective reaction buffer.

    • Initiate the reaction by adding the activated PEG reagent.

  • Incubation:

    • Incubate the reactions for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or room temperature), with gentle mixing.[2]

  • Quenching:

    • Stop the reaction by adding the quenching solution to consume any unreacted PEG reagent.[2]

  • Analysis:

    • Analyze the samples for aggregation using SEC to quantify the percentage of monomer, dimer, and HMW species.[1]

    • Use DLS to assess the size distribution of particles in the solution.[1]

Visualizations

TroubleshootingWorkflow start Start: Protein Aggregation Observed issue Immediate Precipitation? start->issue soluble_agg Soluble HMW Aggregates? issue->soluble_agg No reduce_conc Lower Protein Concentration issue->reduce_conc Yes eval_peg Use Monofunctional PEG Reagent soluble_agg->eval_peg Yes no_agg No Aggregation soluble_agg->no_agg No lower_temp Decrease Reaction Temperature (e.g., 4°C) reduce_conc->lower_temp stepwise_peg Stepwise PEG Addition lower_temp->stepwise_peg optimize_ph Optimize Buffer pH stepwise_peg->optimize_ph analyze1 Analyze for Aggregation (SEC, DLS) optimize_ph->analyze1 end End: Optimized PEGylation analyze1->end optimize_ratio Optimize PEG:Protein Molar Ratio eval_peg->optimize_ratio add_excipients Add Stabilizing Excipients optimize_ratio->add_excipients analyze2 Analyze for Aggregation (SEC, DLS) add_excipients->analyze2 analyze2->end

Caption: Troubleshooting workflow for protein aggregation during PEGylation.

AggregationPrevention cluster_factors Key Factors Influencing Aggregation cluster_strategies Prevention Strategies protein_conc Protein Concentration optimize_conc Optimize Concentration (0.5-5 mg/mL) protein_conc->optimize_conc peg_ratio PEG:Protein Ratio optimize_ratio Optimize Molar Ratio (e.g., 1:1 to 10:1) peg_ratio->optimize_ratio reaction_cond Reaction Conditions (pH, Temp) optimize_cond Screen pH & Lower Temp (4°C) reaction_cond->optimize_cond add_excipients Add Stabilizing Excipients (Sugars, Amino Acids) reaction_cond->add_excipients peg_reagent PEG Reagent (Functionality, Size) use_mono_peg Use Monofunctional PEG peg_reagent->use_mono_peg stable_protein Stable, Soluble PEGylated Protein optimize_conc->stable_protein optimize_ratio->stable_protein optimize_cond->stable_protein use_mono_peg->stable_protein add_excipients->stable_protein

Caption: Key factors and strategies for preventing protein aggregation.

References

Technical Support Center: Troubleshooting PEGylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize PEGylation experiments for improved efficiency and outcomes.

Troubleshooting Guides

This section addresses specific problems that may arise during the PEGylation process in a question-and-answer format.

Issue 1: Low or No PEGylation Yield

Q1: I'm observing very low or no PEGylated product. What are the likely causes and how can I fix this?

A1: Low PEGylation yield is a common issue that can stem from several factors, ranging from the quality of your reagents to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.[1][2][3]

Initial Checks & Key Considerations:

  • PEG Reagent Quality: The purity and reactivity of your PEG reagent are paramount. Impurities or hydrolysis of the activated PEG can significantly lower the yield.[1][2] Ensure reagents are stored properly (e.g., at -20°C under an inert gas) and warmed to room temperature before opening to prevent condensation.[2][4] It is advisable to use fresh reagents and prepare solutions immediately before use.[2]

  • Protein Stability and Concentration: The stability of your protein under the chosen reaction conditions (pH, temperature) is critical.[1] Denaturation or aggregation can reduce the accessibility of target functional groups for PEGylation.[1] Additionally, very low protein concentrations can slow down reaction kinetics.[3]

  • Reaction Conditions: Several parameters must be optimized for efficient PEGylation, including the PEG-to-protein molar ratio, pH, temperature, and reaction time.[1][5]

Troubleshooting Workflow for Low PEGylation Yield

Troubleshooting_Low_Yield start Low PEGylation Yield reagent_quality 1. Assess Reagent Quality start->reagent_quality protein_integrity 2. Evaluate Protein Integrity reagent_quality->protein_integrity sub_reagent1 Verify PEG activity and purity (e.g., NMR, HPLC) reagent_quality->sub_reagent1 sub_reagent2 Check for contaminants in other reagents (e.g., reducing agents) reagent_quality->sub_reagent2 reaction_conditions 3. Optimize Reaction Conditions protein_integrity->reaction_conditions sub_protein1 Confirm protein stability at reaction pH and temperature (e.g., DLS, CD) protein_integrity->sub_protein1 sub_protein2 Check for aggregation (e.g., SEC, DLS) protein_integrity->sub_protein2 analysis 4. Analyze Reaction Mixture reaction_conditions->analysis sub_reaction1 Screen PEG:Protein molar ratio, pH, temperature, and reaction time reaction_conditions->sub_reaction1 sub_reaction2 Consider stepwise addition of PEG reaction_conditions->sub_reaction2 improved_yield Improved Yield analysis->improved_yield sub_analysis1 Identify side products (e.g., aggregates, isomers) analysis->sub_analysis1

Caption: Troubleshooting workflow for low PEGylation yield.

Issue 2: High Polydispersity and Low Selectivity

Q2: I am observing a high proportion of multi-PEGylated species and very little mono-PEGylated product. How can I improve the selectivity for mono-PEGylation?

A2: The formation of multi-PEGylated species is a common challenge, especially when targeting amine groups on proteins which often have multiple lysine residues.[1] To favor mono-PEGylation, you can adjust the following parameters:

  • Molar Ratio: A high PEG-to-protein molar ratio increases the chances of multiple PEG chains attaching to a single protein. Systematically decrease the molar ratio to find the optimal balance that favors mono-PEGylation.[6]

  • pH: For amine-specific PEGylation, lowering the pH (e.g., 7.0-7.5) can favor the more reactive N-terminal alpha-amino group over the epsilon-amino groups of lysine residues, thus improving site-specificity.[5][6]

  • Reaction Time: Shorter reaction times can favor mono-PEGylation. Monitor the reaction over time to determine the point at which the desired product is maximized.[2][6]

Issue 3: Formation of Aggregates and Precipitates

Q3: My reaction mixture becomes cloudy, or I observe precipitation during PEGylation. What is causing this and how can I prevent it?

A3: Aggregation and precipitation during PEGylation can be caused by:

  • Protein Denaturation: The reaction conditions (pH, temperature) might be destabilizing your protein.[2] Ensure the chosen conditions are within the protein's stability range.

  • Cross-linking: If you are not using a monofunctional PEG reagent, the PEG can have reactive groups at both ends, leading to the formation of "protein-PEG-protein" cross-linked species, which often results in aggregation.[2]

  • High Protein Concentration: High concentrations of protein can sometimes promote aggregation.[1]

Solutions:

  • Confirm the stability of your protein under the reaction conditions.

  • Ensure you are using a monofunctional PEG reagent if cross-linking is not desired.

  • Consider reducing the protein concentration.

Issue 4: Loss of Biological Activity

Q4: The biological activity of my PEGylated protein is significantly reduced. Why is this happening and what can I do?

A4: A loss of biological activity after PEGylation is often due to the attachment of a PEG chain at or near the protein's active or binding site.[2]

Strategies to Mitigate Activity Loss:

  • Protect the Active Site: Perform the conjugation reaction in the presence of a competitive inhibitor or substrate that reversibly binds to the active site. This can physically block the PEG reagent from attaching to residues in that region.[2][7]

  • Site-Specific PEGylation: Employ site-specific PEGylation methods to direct the PEG chain to a location on the protein surface that is distant from the active or binding sites.[2][8] This can be achieved by targeting specific amino acids (e.g., cysteine) that are not present in the active site.

Frequently Asked Questions (FAQs)

Q: What are the critical parameters to optimize for a PEGylation reaction?

A: The most critical parameters to optimize are the PEG-to-protein molar ratio, pH, temperature, and reaction time.[1][5] The optimal conditions will vary depending on the protein, the PEG reagent, and the desired degree of PEGylation.

Q: How do I choose the right buffer for my PEGylation reaction?

A: Avoid buffers containing nucleophiles that can compete with your target molecule. For example, when using NHS-ester chemistry to target amines, avoid buffers containing primary amines like Tris.[3] Similarly, for maleimide chemistry targeting thiols, avoid buffers with thiol-containing reagents like DTT.[3] Phosphate or HEPES buffers are often good starting points.[3][4]

Q: How can I monitor the progress of my PEGylation reaction?

A: Several analytical techniques can be used to monitor the reaction, including:

  • SDS-PAGE: PEGylated proteins will show a shift to a higher apparent molecular weight.[4]

  • SEC-HPLC: Size-exclusion chromatography can separate the PEGylated protein from the unreacted protein and free PEG.[4][9]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides the most accurate determination of the molecular weight and the degree of PEGylation.[4][10]

Quantitative Data Summary

Table 1: Typical Starting Ranges for PEGylation Reaction Parameters

ParameterAmine-Reactive (e.g., NHS Esters)Thiol-Reactive (e.g., Maleimides)Notes
pH 7.0 - 9.0[2]6.5 - 7.5[2]Balances reaction rate with reagent stability and protein integrity.
Temperature 4°C - 25°C[2][4]4°C - 25°C[2][4]Lower temperatures can improve protein stability but may require longer reaction times.
Reaction Time 1 - 24 hours[2][4]1 - 4 hours[8]Monitor progress to determine the optimal time.
PEG:Protein Molar Ratio 2:1 to 20:1[2]1.1:1 to 5:1[8]Highly dependent on the protein and desired degree of PEGylation.

Experimental Protocols

Protocol 1: General Procedure for Amine-Specific PEGylation (NHS Ester Chemistry)

  • Protein Preparation: Dissolve or dialyze the protein into a non-nucleophilic buffer (e.g., 100 mM phosphate buffer, pH 7.5) at a concentration of 1-10 mg/mL.[8]

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in the reaction buffer to the desired concentration.

  • PEGylation Reaction: Add the mPEG-NHS solution to the protein solution to achieve the desired molar ratio (e.g., 5:1 to 20:1 PEG:protein).[8] Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[2]

  • Quenching the Reaction: Add a quenching reagent (e.g., Tris or glycine) to a final concentration of 10-20 mM to react with any excess mPEG-NHS. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Protocol 2: SDS-PAGE Analysis of PEGylation Products

  • Take an aliquot of the reaction mixture at different time points.

  • Mix the aliquot with an equal volume of 2x SDS-PAGE loading buffer.[4]

  • Heat the samples at 95°C for 5 minutes.[4]

  • Load the samples onto a polyacrylamide gel of an appropriate percentage.[4]

  • Run the gel at a constant voltage.[4]

  • Stain the gel with Coomassie Brilliant Blue or a similar stain and then de-stain.[4] A successful PEGylation will result in a new band or a smear at a higher molecular weight compared to the unmodified protein.[4]

Protocol 3: SEC-HPLC Analysis of PEGylation Efficiency

  • Equilibrate an SEC-HPLC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).[4][9]

  • Inject a filtered sample of the reaction mixture.[4]

  • Monitor the elution profile at 280 nm (for proteins).[4]

  • Identify the peaks corresponding to the PEGylated protein, unmodified protein, and free PEG. PEGylated proteins will elute earlier than their unmodified counterparts due to their larger hydrodynamic radius.[9]

  • Calculate the PEGylation efficiency by comparing the peak areas of the PEGylated and unmodified protein.[4]

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing protein_prep Protein Preparation (Buffer Exchange, Concentration) peg_reaction PEGylation Reaction (Incubation) protein_prep->peg_reaction peg_prep PEG Reagent Preparation peg_prep->peg_reaction quenching Quenching peg_reaction->quenching purification Purification (SEC, IEX) quenching->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization

Caption: General experimental workflow for protein PEGylation.

References

Technical Support Center: Purification Challenges of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated compounds?

The primary challenge in purifying PEGylated compounds stems from the inherent heterogeneity of the reaction mixture.[1][2][] The PEGylation process, which involves the covalent attachment of polyethylene glycol (PEG) to a molecule, often results in a complex mixture of several components with very similar physicochemical properties, making their separation difficult.[][4]

This heterogeneous mixture typically includes:

  • Unreacted Protein/Molecule: The original, unmodified biomolecule.[1][2]

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.[1][2]

  • Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).[1][2]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[1][2]

  • Hydrolysis Fragments: Degradation byproducts of the PEGylation reagents.[2]

Q2: What are the most common methods for purifying PEGylated compounds?

The most widely used purification techniques for PEGylated compounds are based on chromatography, which leverages differences in molecular size, charge, and hydrophobicity.[][5] These methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is highly effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[][6]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. The attachment of neutral PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin and enabling the separation of species with different degrees of PEGylation and even positional isomers.[1][]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, which can be exploited for separation.[][5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity. It is particularly useful for purifying PEGylated peptides and for separating positional isomers.[6]

Q3: How do I choose the best purification method for my PEGylated compound?

The choice of purification method depends on several factors, including the properties of your target molecule, the nature of the impurities, the desired level of purity, and the scale of the purification. A multi-step approach combining different chromatography techniques is often necessary to achieve high purity.[7]

Below is a decision-making workflow to guide your selection:

Start Start: Crude PEGylation Reaction Mixture Decision1 Primary Goal? Start->Decision1 SEC Size Exclusion Chromatography (SEC) Decision1->SEC Remove unreacted PEG & protein IEX Ion Exchange Chromatography (IEX) Decision1->IEX Separate by degree of PEGylation/isomers HIC Hydrophobic Interaction Chromatography (HIC) Decision1->HIC Orthogonal separation (often post-IEX) RP_HPLC Reversed-Phase HPLC (RP-HPLC) Decision1->RP_HPLC High-resolution for peptides/isomers Decision2 Further Purity Needed? SEC->Decision2 IEX->Decision2 HIC->Decision2 RP_HPLC->Decision2 Polishing Polishing Step (e.g., orthogonal method) Decision2->Polishing Yes End Purified Product Decision2->End No Polishing->End

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Size Exclusion Chromatography (SEC)

Q: I am seeing poor separation between my PEGylated conjugate and the unreacted protein/PEG.

A: This can be due to several factors:

  • Inappropriate column choice (pore size): For separating large PEGylated proteins from smaller unreacted species, select a column with a suitable pore size that allows the large conjugate to elute in the void volume while retaining the smaller molecules.

  • Sample volume too large: The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Low Recovery of PEGylated Compound: Non-specific binding to the column matrix can be an issue. Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.

Q: My peak shapes are distorted.

A: Unwanted interactions with the stationary phase can cause distorted peaks. For PEG analysis in organic solvents like THF, distorted peaks can occur. Ensure mobile phase compatibility with the column.

Ion Exchange Chromatography (IEX)

Q: I am observing poor separation of different PEGylated species.

A: This is a common challenge due to the "charge shielding" effect of the PEG chains.

  • Optimize the pH of the mobile phase: Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.

  • Inappropriate salt gradient: For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.

Q: The binding capacity for my PEGylated protein is low.

A: Steric hindrance from the PEG chain can prevent the protein from efficiently binding to the resin. Consider using a resin with a more open pore structure.

Hydrophobic Interaction Chromatography (HIC)

Q: I am getting poor resolution between my PEGylated species.

A:

  • Inappropriate salt concentration: The type and concentration of salt in the binding buffer are critical. Ammonium sulfate is commonly used to promote binding. The optimal concentration needs to be determined empirically.

  • Weak hydrophobic interaction: For proteins with low hydrophobicity, a more hydrophobic stationary phase (e.g., with longer alkyl chains) may be required.

Q: My product recovery is low.

A: The PEGylated conjugate may be binding too strongly to the column.

  • Use a less hydrophobic resin.

  • Decrease the salt concentration in the binding buffer.

  • Add organic modifiers to the elution buffer to facilitate elution.

Reversed-Phase HPLC (RP-HPLC)

Q: I am seeing broad or tailing peaks for my PEGylated peptide.

A:

  • Sample aggregation: Ensure your sample is fully solubilized. Adding a small amount of organic solvent to the sample may help.

  • Secondary interactions with the stationary phase: The addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.

Q: The unreacted PEG co-elutes with my product.

A:

  • Optimize the gradient: A shallower gradient can improve the resolution of closely eluting species.

  • Change the stationary phase: A C4 column is often a good starting point for PEGylated proteins, but a C18 may provide better retention and separation for more hydrophobic molecules.

Data Presentation

The following tables summarize quantitative data related to the purification of PEGylated compounds.

Table 1: Illustrative SEC Separation of a PEGylation Reaction Mixture

AnalyteApproximate Retention Time (min)Peak Area (%)Calculated Molecular Weight (kDa) by SEC-MALS
Aggregates7.51.2>150
Mono-PEGylated Protein9.285.3~60
Native Protein10.110.5~20
Free PEG11.03.0~5

This table summarizes typical results from an analytical SEC run, demonstrating the separation of different species based on size.

Table 2: Impact of RP-HPLC Gradient on PEGylated Peptide Purity

GradientResolution between Native and PEGylated PeptidePurity of PEGylated Peptide Fraction (%)
Standard Gradient (e.g., 20-50% B over 30 min)1.292
Shallow Gradient (e.g., 25-40% B over 30 min)1.8>98

This illustrative data shows that a shallower gradient in RP-HPLC can significantly improve the resolution and final purity of a PEGylated peptide.

Table 3: Comparison of HPLC Purification Methods for PEGylated Proteins

MethodPrincipleAdvantagesDisadvantagesBest Suited For
SEC Size-based separationMild conditions, effective for removing unreacted PEG and proteinLower resolution for species of similar sizeInitial cleanup, separating species with significant size differences.
IEX Charge-based separationHigh capacity, can separate by degree of PEGylation and positional isomers"Charge shielding" by PEG can reduce binding, requires method developmentPurifying commercial PEGylated proteins, separating charge variants.[1]
HIC Hydrophobicity-based separationOrthogonal to IEX, non-denaturing conditionsLower capacity and resolution than IEX, highly protein-dependentPolishing step after IEX, separating mono- and multi-PEGylated species.
RP-HPLC Hydrophobicity-based separationHigh resolution, excellent for separating positional isomersCan cause protein denaturation, potential for low recoveryHigh-purity purification of PEGylated peptides and small proteins.

Experimental Protocols

Detailed methodologies for key purification experiments are provided below.

Protocol 1: General Size-Exclusion Chromatography (SEC) Method

This protocol provides a general framework for the analytical separation of a PEGylation reaction mixture.

Materials:

  • SEC column with an appropriate molecular weight fractionation range

  • HPLC or FPLC system with a UV detector

  • Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4, filtered and degassed

  • PEGylated protein sample, filtered through a 0.22 µm syringe filter

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a defined volume of the prepared sample onto the column.

  • Isocratic Elution: Elute the sample with the mobile phase at the same constant flow rate.

  • Data Collection: Monitor the elution profile using the UV detector at 280 nm.

  • Analysis: Identify and integrate the peaks corresponding to aggregates, PEGylated protein, native protein, and free PEG based on their elution times.

cluster_prep Preparation cluster_run Chromatography cluster_analysis Analysis Prep_Sample Prepare & Filter Sample Inject Inject Sample Prep_Sample->Inject Equilibrate Equilibrate SEC Column Equilibrate->Inject Elute Isocratic Elution Inject->Elute Detect UV Detection (280 nm) Elute->Detect Analyze Analyze Chromatogram Detect->Analyze Quantify Quantify Species Analyze->Quantify

Caption: General experimental workflow for SEC of PEGylated compounds.
Protocol 2: General Ion-Exchange Chromatography (IEX) Method

This protocol outlines a general procedure for the purification of a PEGylated protein using cation exchange chromatography.

Materials:

  • Strong cation exchange (SCX) column

  • HPLC or FPLC system with a UV detector and gradient capability

  • Mobile Phase A: 20 mM sodium phosphate, pH 6.0

  • Mobile Phase B: 20 mM sodium phosphate, 1 M NaCl, pH 6.0

  • PEGylated protein sample, buffer-exchanged into Mobile Phase A

Methodology:

  • Column Equilibration: Equilibrate the SCX column with Mobile Phase A.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with Mobile Phase A to remove unbound material.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B (e.g., 0-50% B over 30 minutes) to elute the bound species.

  • Fraction Collection: Collect fractions across the elution profile.

  • Analysis: Analyze the collected fractions by SDS-PAGE or SEC to identify those containing the purified PEGylated protein.

Protocol 3: General Hydrophobic Interaction Chromatography (HIC) Method

This protocol provides a general method for purifying a PEGylated protein using HIC.

Materials:

  • HIC column (e.g., Phenyl Sepharose)

  • HPLC or FPLC system with a UV detector and gradient capability

  • Binding Buffer (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Elution Buffer (Low Salt): 50 mM sodium phosphate, pH 7.0

  • PEGylated protein sample with ammonium sulfate added to a final concentration of 1.5 M

Methodology:

  • Column Equilibration: Equilibrate the HIC column with Binding Buffer.

  • Sample Loading: Load the salt-adjusted sample onto the column.

  • Wash: Wash the column with Binding Buffer.

  • Gradient Elution: Apply a reverse linear gradient from 100% Binding Buffer to 100% Elution Buffer to elute the bound proteins.

  • Fraction Collection: Collect fractions as the proteins elute.

  • Analysis: Analyze the fractions to identify the purified PEGylated product.

Protocol 4: General Reversed-Phase HPLC (RP-HPLC) Method for PEGylated Peptides

This protocol describes a general approach for the purification of PEGylated peptides.

Materials:

  • RP-HPLC column (e.g., C4 or C18)

  • HPLC system with a UV detector and gradient capability

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude PEGylated peptide sample, dissolved in Mobile Phase A and filtered

Methodology:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Injection: Inject the prepared sample.

  • Gradient Elution: Run a linear gradient of increasing Mobile Phase B (e.g., 5-65% B over 30 minutes).

  • Fraction Collection: Collect fractions corresponding to the peaks of interest.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the PEGylated peptide.

References

Technical Support Center: Enhancing the Solubility of Hydrophobic Drug-Linker Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with hydrophobic drug-linker complexes, particularly in the context of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor solubility and aggregation of my drug-linker complex/ADC?

A1: The primary driver of poor solubility and aggregation is the inherent hydrophobicity of the cytotoxic payload.[][2][3] This issue is often exacerbated by a high drug-to-antibody ratio (DAR), where a larger number of hydrophobic drug molecules are conjugated to the antibody, increasing the overall hydrophobicity of the ADC.[][2][3] Other contributing factors include the chemical properties of the linker, the specific conjugation site on the antibody, and suboptimal formulation conditions such as pH and the absence of stabilizing excipients.[][3]

Q2: How does the Drug-to-Antibody Ratio (DAR) affect the solubility of my ADC?

A2: The DAR is a critical parameter influencing the solubility of an ADC.[3] Generally, as the DAR increases, the overall hydrophobicity of the ADC molecule also increases.[][3] This heightened hydrophobicity can lead to a greater propensity for aggregation and precipitation, especially for ADCs with a DAR greater than 4.[3] High DAR ADCs are also often cleared more rapidly from circulation in vivo.[3]

Q3: What are the main strategies to improve the solubility of a hydrophobic drug-linker complex?

A3: There are several key strategies to enhance the solubility of hydrophobic drug-linker complexes:

  • Linker Modification: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker can significantly improve the solubility of the overall complex.[][3][4][]

  • Payload Modification: Introducing hydrophilic groups to the payload molecule can also increase its aqueous solubility.[][3]

  • Formulation Optimization: Screening different buffer conditions (pH, ionic strength) and including excipients like surfactants (e.g., polysorbates) or other stabilizers can prevent aggregation and improve solubility.[][3]

  • Site-Specific Conjugation: Utilizing site-specific conjugation methods can lead to more homogeneous ADCs with improved physicochemical properties, including solubility.[][2]

  • Nanocarrier Encapsulation: Encapsulating the hydrophobic drug-linker complex within nanocarriers like liposomes or polymeric nanoparticles can significantly improve its water solubility and biocompatibility.[][6]

Q4: What is the role of PEG linkers in improving ADC solubility?

A4: PEG linkers act as hydrophilic spacers between the antibody and the cytotoxic payload.[7] The hydrophilic nature of PEG helps to increase the overall solubility of the ADC, shield the hydrophobic payload, and improve its pharmacokinetic profile.[4][7] Longer PEG chains can create a protective "shield" around the payload, reducing aggregation.[7] However, an excessively long linker might sterically hinder the ADC from binding to its target.[7]

Q5: Can salt formation improve the solubility of a drug-linker complex?

A5: Yes, salt formation is a common and effective method for increasing the solubility and dissolution rates of acidic and basic drugs.[8][9] By converting a weakly acidic or basic drug into a salt form, its solubility can be significantly increased.[10][11] The selection of an appropriate counterion is crucial and depends on the pKa of the drug.[10]

Troubleshooting Guides

This section provides systematic steps to identify and resolve common issues related to drug-linker complex solubility.

Problem: Visible precipitation or turbidity in the final drug-linker complex solution.

Potential Cause Troubleshooting Step Rationale
High Drug-to-Antibody Ratio (DAR) Reduce the molar excess of the drug-linker during the conjugation reaction. Purify the ADC using Hydrophobic Interaction Chromatography (HIC) to isolate species with a lower DAR.[3]A lower DAR reduces the overall hydrophobicity of the ADC, decreasing the tendency for aggregation.[][3]
Suboptimal Buffer Conditions Perform a formulation screen to test different pH levels, buffer systems (e.g., acetate, histidine, phosphate), and ionic strengths.[3]The solubility of proteins is highly dependent on pH and ionic strength. Moving the pH away from the isoelectric point (pI) of the antibody can increase solubility.
High Protein Concentration Perform the conjugation reaction and final formulation at a lower antibody concentration.[3]Lowering the concentration reduces the frequency of intermolecular interactions that can lead to aggregation.
Hydrophobic Nature of Payload/Linker Synthesize a new drug-linker with a hydrophilic moiety, such as a PEG chain.[][4][] Consider modifying the payload to introduce hydrophilic groups.[]Increasing the hydrophilicity of the drug-linker complex directly counteracts the driving force for aggregation.
Inefficient Conjugation Reaction Verify the reactivity of the drug-linker and the antibody. Optimize reaction conditions such as pH, temperature, and incubation time.[3]Incomplete conjugation can lead to a heterogeneous mixture with varying solubilities.

Data Presentation

Table 1: Impact of PEG Linker Length on ADC Solubility

Linker TypeDARAggregation (%)Solubility (mg/mL)
Non-PEGylated415.20.8
PEG448.52.1
PEG843.15.5
PEG1241.97.8

This table presents illustrative data summarizing the general trend of how increasing PEG linker length can improve the solubility and reduce aggregation of an ADC with a hydrophobic payload.

Table 2: Effect of Formulation on ADC Aggregation

Formulation BufferpH% Aggregate (Initial)% Aggregate (1 month at 4°C)
10 mM Sodium Acetate5.02.55.8
10 mM Sodium Citrate6.01.83.2
10 mM L-Histidine6.51.22.1
10 mM Sodium Phosphate7.43.17.5

This table provides example data demonstrating the importance of buffer selection and pH on the stability and aggregation of an ADC.

Experimental Protocols

Protocol 1: Preparation of a Drug-Linker Cyclodextrin Inclusion Complex

Objective: To improve the aqueous solubility of a hydrophobic drug-linker by forming an inclusion complex with a cyclodextrin.

Materials:

  • Hydrophobic drug-linker

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Preparation of Cyclodextrin Solution: Dissolve a molar excess (e.g., 5 to 10-fold) of HP-β-CD in deionized water with gentle stirring until a clear solution is obtained.

  • Addition of Drug-Linker: Slowly add the hydrophobic drug-linker to the HP-β-CD solution while continuously stirring.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may become clearer as the drug-linker is encapsulated.

  • Lyophilization: Freeze the resulting solution (e.g., at -80°C) and then lyophilize it for 48-72 hours until a dry powder is obtained.[12]

  • Characterization: Reconstitute the lyophilized powder in an aqueous buffer and determine the solubility enhancement compared to the free drug-linker. Characterize the formation of the inclusion complex using techniques such as Nuclear Magnetic Resonance (NMR) or Differential Scanning Calorimetry (DSC).

Protocol 2: Formulation of a Drug-Linker Complex in Polymeric Nanoparticles

Objective: To encapsulate a hydrophobic drug-linker within polymeric nanoparticles to improve its solubility and provide controlled release.

Materials:

  • Hydrophobic drug-linker

  • Biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid))

  • Organic solvent (e.g., dichloromethane or acetone)

  • Aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA)

  • Homogenizer or sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve the hydrophobic drug-linker and PLGA in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation. Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug-linker.

  • Lyophilization: Lyophilize the purified nanoparticles to obtain a dry powder for long-term storage.

  • Characterization: Determine the particle size and size distribution using Dynamic Light Scattering (DLS).[2] Quantify the drug loading and encapsulation efficiency using a suitable analytical method like HPLC.[]

Visualizations

Solubility_Troubleshooting_Workflow Start Start: Hydrophobic Drug-Linker Complex with Poor Solubility Assess_DAR Assess Drug-to-Antibody Ratio (DAR) Start->Assess_DAR High_DAR DAR is High (>4) Assess_DAR->High_DAR High Optimal_DAR DAR is Optimal (2-4) Assess_DAR->Optimal_DAR Optimal Reduce_DAR Reduce Molar Excess of Drug-Linker in Conjugation High_DAR->Reduce_DAR Formulation_Screen Perform Formulation Screening Optimal_DAR->Formulation_Screen Purify_HIC Purify by HIC to Isolate Low DAR Species Reduce_DAR->Purify_HIC Purify_HIC->Formulation_Screen Buffer_pH Optimize Buffer pH and Ionic Strength Formulation_Screen->Buffer_pH Yes Still_Poor Solubility Still Poor Formulation_Screen->Still_Poor No Improvement Add_Excipients Add Stabilizing Excipients (e.g., Surfactants) Buffer_pH->Add_Excipients Solubility_Improved Solubility Improved Add_Excipients->Solubility_Improved Chemical_Modification Chemical Modification Still_Poor->Chemical_Modification Consider Advanced_Formulation Advanced Formulation Still_Poor->Advanced_Formulation Consider Hydrophilic_Linker Incorporate Hydrophilic Linker (e.g., PEG) Chemical_Modification->Hydrophilic_Linker Payload_Modification Modify Payload with Hydrophilic Groups Chemical_Modification->Payload_Modification Hydrophilic_Linker->Solubility_Improved Payload_Modification->Solubility_Improved Nanoparticles Encapsulate in Nanoparticles Advanced_Formulation->Nanoparticles Cyclodextrin Form Cyclodextrin Inclusion Complex Advanced_Formulation->Cyclodextrin Nanoparticles->Solubility_Improved Cyclodextrin->Solubility_Improved

Caption: A decision tree for troubleshooting solubility issues with hydrophobic drug-linker complexes.

Experimental_Workflow Start Start: Synthesized Drug-Linker Complex Visual_Inspection Visual Inspection for Precipitation/Turbidity Start->Visual_Inspection Solubility_Quantification Solubility Quantification (e.g., UV-Vis Spectroscopy) Visual_Inspection->Solubility_Quantification Aggregation_Analysis Aggregation Analysis Solubility_Quantification->Aggregation_Analysis SEC Size Exclusion Chromatography (SEC) Aggregation_Analysis->SEC DLS Dynamic Light Scattering (DLS) Aggregation_Analysis->DLS Hydrophobicity_Assessment Hydrophobicity Assessment SEC->Hydrophobicity_Assessment DLS->Hydrophobicity_Assessment HIC Hydrophobic Interaction Chromatography (HIC) Hydrophobicity_Assessment->HIC Characterization_Data Characterization Data HIC->Characterization_Data Optimization Optimization Required? Characterization_Data->Optimization Proceed Proceed to Further Studies Optimization->Proceed No Troubleshoot Return to Troubleshooting Guide Optimization->Troubleshoot Yes

Caption: A standard experimental workflow for the characterization of drug-linker complex solubility.

References

Technical Support Center: Controlling the Degree of Protein PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the PEGylation Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the PEGylation process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your PEGylation experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your PEGylation experiments in a question-and-answer format.

Issue 1: Low or No PEGylation Yield

Q: My PEGylation reaction has a very low yield, with a significant amount of unreacted protein remaining. How can I improve the efficiency of the reaction?

A: Low PEGylation yield can stem from several factors, including suboptimal reaction conditions, reagent quality, and protein-specific issues.[1] Below are potential causes and their solutions.

Potential CauseRecommended Solution
Inactive PEG Reagent PEG reagents, especially those with NHS esters and maleimides, are sensitive to hydrolysis. Ensure your PEG reagent is stored in a cool, dry place and prepare solutions immediately before use. Avoid repeated freeze-thaw cycles.[1][2]
Insufficient Molar Ratio of PEG Reagent A low PEG-to-protein molar ratio can result in incomplete PEGylation.[2]
Action: Increase the molar excess of the PEG reagent. A common starting point is a 5- to 50-fold molar excess. It is advisable to perform small-scale optimization experiments to determine the ideal ratio for your specific protein.[1][3]
Incorrect Reaction pH The reactivity of both the PEG reagent and the target functional groups on the protein is highly pH-dependent.[1]
Action: Verify the pH of your buffer before initiating the reaction. For NHS-ester reactions targeting primary amines, a pH of 7.0-8.5 is typically more efficient. For thiol-maleimide reactions, a pH of 6.5-7.5 provides greater specificity and efficiency.[1]
Interfering Buffer Components Certain buffer components can compete with the protein for the PEG reagent.[1]
Action: Avoid buffers containing primary amines (e.g., Tris) when using NHS-ester chemistry. Similarly, avoid buffers with thiol-containing reagents (e.g., DTT) when using maleimide chemistry. Phosphate-buffered saline (PBS) is often a suitable starting point.[1]
Low Protein Concentration At very low protein concentrations, the reaction kinetics can be slow, allowing for the hydrolysis of the activated PEG reagent.[1][4]
Action: If feasible, increase the protein concentration. A typical starting range is 1-10 g/L.[4]
Short Reaction Time The PEGylation reaction may not have proceeded to completion.[2]
Action: Increase the incubation time and monitor the reaction's progress using techniques like SDS-PAGE or HPLC.[2]

Issue 2: High Degree of Polydispersity in the PEGylated Product

Q: My PEGylation reaction results in a highly heterogeneous mixture with multiple PEG chains attached per protein. How can I achieve a more homogenous, mono-PEGylated product?

A: Achieving a homogenous PEGylation product is a common challenge. The heterogeneity, or polydispersity, of the PEGylated product is influenced by several factors.[5] A primary cause is the presence of multiple reactive sites on the protein surface, such as lysine residues for amine-specific PEGylation.[5]

Potential CauseRecommended Solution
High PEG-to-Protein Molar Ratio An excessive amount of activated PEG reagent increases the likelihood of multiple PEG chains attaching to a single protein molecule.[5]
Action: Systematically decrease the molar ratio of PEG to protein. Perform small-scale trial reactions with varying ratios (e.g., 1:1, 2:1, 5:1 of PEG:protein) to identify the optimal ratio that favors mono-PEGylation.[5]
Suboptimal pH At higher pH values (e.g., > 8.5), the deprotonation of multiple lysine ε-amino groups makes them available for PEGylation, leading to a heterogeneous product mixture.[6]
Action: Perform the reaction at a lower pH (e.g., 7.0-7.5) to favor the more reactive N-terminal alpha-amino group over the epsilon-amino groups of lysine residues.[5][6] This can significantly improve the site-specificity of the PEGylation.[6]
Prolonged Reaction Time Longer reaction times can lead to the attachment of additional PEG molecules.
Action: Monitor the reaction progress over time using techniques like SDS-PAGE or SEC-HPLC. Quench the reaction once the desired degree of PEGylation is achieved.[5]
Polydispersity of PEG Reagent The PEG reagent itself may have a distribution of molecular weights, which will contribute to the heterogeneity of the final product.[3][7]
Action: Use high-quality, low-polydispersity PEG reagents.[3]

Issue 3: Protein Aggregation During PEGylation

Q: I am observing significant precipitation or turbidity during my PEGylation reaction. What is causing this and how can I prevent it?

A: Protein aggregation during PEGylation can be caused by suboptimal reaction conditions or intermolecular cross-linking.[8]

Potential CauseRecommended Solution
Suboptimal Reaction Conditions The pH, temperature, and protein concentration can significantly influence protein stability and solubility.[8] Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, causing aggregation.[8]
Action: Systematically optimize the reaction conditions by performing small-scale screening experiments. Test a range of protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL), evaluate different PEG:protein molar ratios (e.g., 1:1, 5:1, 10:1, 20:1), screen a range of pH values, and conduct the reaction at different temperatures (e.g., 4°C, room temperature).[8]
Intermolecular Cross-linking The use of a bifunctional PEG reagent can physically link multiple protein molecules together, leading to large, insoluble aggregates.[8] The presence of diol impurities in a monofunctional PEG reagent can also cause unintended cross-linking.[8]
Action: Use high-quality, monofunctional PEG reagents.[2] Consider a slower, more controlled reaction by adding the PEG reagent stepwise to favor intramolecular modification.[9]
High Protein Concentration High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[2][4]
Action: Reduce the protein concentration in the reaction mixture.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control for a successful PEGylation reaction?

A1: The most important factors that affect the PEGylation reaction include protein concentration, PEG-to-protein molar ratio, reaction pH, temperature, and reaction time.[10] Other critical aspects can include the rate of PEG addition and the presence of certain buffer components.[10]

Q2: How can I achieve site-specific PEGylation?

A2: Site-specific PEGylation is crucial for producing homogeneous conjugates with preserved biological activity.[2] Common strategies include:

  • Targeting the N-terminus: By performing the reaction at a lower pH (e.g., below 7), the N-terminal α-amino group, which generally has a lower pKa than the ε-amino groups of lysine, can be selectively targeted.[6]

  • Thiol-specific PEGylation: Cysteine residues' thiol groups are a common target for site-specific modification using maleimide chemistry, which is highly specific for free thiols at a pH of 6.5-7.5.[1][11]

  • Enzymatic PEGylation: Enzymes like transglutaminase can be used to catalyze the site-specific attachment of PEG to glutamine residues.[12]

Q3: How do I determine the degree of PEGylation?

A3: Several analytical techniques can be used to quantify the number of PEG molecules attached to a protein:[13]

  • SDS-PAGE: This technique provides a qualitative assessment. PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein. The presence of multiple bands can indicate a mixture of different PEGylated species.[14]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on size. PEGylation increases the hydrodynamic radius of the protein, causing it to elute earlier than the unmodified form.[13]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide the precise molecular weight of the PEGylated protein. The mass increase corresponds to the total mass of the attached PEG, allowing for the calculation of the number of PEG molecules per protein.[13][15]

  • NMR Spectroscopy: Proton NMR (¹H NMR) can be used for the quantitative determination of the degree of PEGylation.[16][17]

Q4: Can PEGylation affect the biological activity of my protein?

A4: Yes, while PEGylation can offer many benefits, it can also lead to a loss of biological activity, particularly if the PEG molecule is attached at or near the protein's active or binding site.[10][18] The extent of activity loss can depend on the site of PEG attachment, the size and number of attached PEG molecules, and the stability of the protein-PEG bond.[10] Site-specific PEGylation is often employed to minimize this issue.[2]

Q5: What are the advantages of using branched PEG over linear PEG?

A5: Branched PEGs can increase the molecular weight of the mono-PEGylated protein more significantly than linear PEGs of a similar chain length.[10] This can be advantageous for improving the pharmacokinetic profile of the protein. Additionally, the structure of branched PEGs can limit the steric availability of other PEGylation sites, potentially leading to a more controlled degree of PEGylation.[10]

Experimental Protocols

Protocol 1: General Procedure for Amine-Specific Protein PEGylation using mPEG-NHS Ester

This protocol outlines a general method for PEGylating a protein via its primary amine groups (lysine residues and the N-terminus).

Materials:

  • Protein of interest

  • mPEG-NHS ester reagent

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the reaction buffer. A common starting concentration is 1-10 mg/mL.[3] Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the protein for reaction with the NHS ester.[3]

  • PEG Reagent Preparation: Equilibrate the mPEG-NHS ester vial to room temperature before opening.[3] Immediately before use, dissolve the mPEG-NHS ester in a minimal amount of a dry, amine-free solvent like DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).[3] Do not store the reconstituted reagent.[3]

  • PEGylation Reaction: Add the desired molar excess of the mPEG-NHS ester solution to the protein solution while gently stirring. A 5 to 20-fold molar excess is a common starting range.[3] The final concentration of the organic solvent should ideally be less than 10% (v/v) to avoid protein denaturation.[3]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined empirically.[3]

  • Quenching the Reaction: Add the quenching solution to a final concentration of 10-50 mM to consume any unreacted mPEG-NHS ester. Incubate for 15-30 minutes at room temperature.[3]

  • Purification: Purify the PEGylated protein from unreacted protein, excess PEG, and byproducts using a suitable chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[3]

  • Characterization: Analyze the purified product using SDS-PAGE to visualize the increase in molecular weight and SEC-HPLC to assess purity and aggregation. Use Mass Spectrometry to confirm the degree of PEGylation.[15]

Protocol 2: SDS-PAGE Analysis of PEGylation Reactions

This protocol describes the use of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for the initial assessment of a PEGylation reaction.[14]

Procedure:

  • Sample Preparation: Mix a small aliquot of the PEGylation reaction mixture with an appropriate volume of SDS-PAGE loading buffer. Include samples of the unmodified protein and molecular weight standards for comparison.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis according to the manufacturer's instructions.

  • Gel Staining and Visualization: After electrophoresis, carefully remove the gel and stain it with a suitable protein stain (e.g., Coomassie Brilliant Blue).[14]

  • Data Analysis: Image the gel using a gel documentation system. Compare the migration of the PEGylated protein bands to the unmodified protein and the molecular weight standards. The PEGylated protein will show a significant increase in apparent molecular weight.[14] The presence of multiple bands in the PEGylated sample lane may indicate a mixture of mono-, di-, and higher-order PEGylated species, as well as unreacted protein.[14]

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer Exchange) Reaction PEGylation Reaction (Controlled Temp, pH, Time) Protein_Prep->Reaction PEG_Prep PEG Reagent Preparation PEG_Prep->Reaction Quenching Quenching Reaction->Quenching Purification Chromatography (SEC or IEX) Quenching->Purification Analysis Characterization (SDS-PAGE, MS, SEC) Purification->Analysis

Caption: General workflow for protein PEGylation and subsequent characterization.

Troubleshooting_Aggregation Start Protein Aggregation Observed? Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Concentration) Start->Optimize_Conditions Yes Check_Reagent Check PEG Reagent (Monofunctional? Purity?) Optimize_Conditions->Check_Reagent Still Aggregates Resolved Aggregation Resolved Optimize_Conditions->Resolved Resolved Stepwise_Addition Implement Stepwise Addition of PEG Check_Reagent->Stepwise_Addition Still Aggregates Check_Reagent->Resolved Resolved Use_Excipients Add Stabilizing Excipients Stepwise_Addition->Use_Excipients Still Aggregates Stepwise_Addition->Resolved Resolved Use_Excipients->Resolved Resolved

Caption: Decision tree for troubleshooting protein aggregation during PEGylation.

PEGylation_Control_Factors Center Degree of PEGylation Ratio PEG:Protein Ratio Ratio->Center pH Reaction pH pH->Center Time Reaction Time Time->Center Temp Temperature Temp->Center Prot_Conc Protein Concentration Prot_Conc->Center PEG_Type PEG Type (Linear vs. Branched) PEG_Type->Center

Caption: Key factors influencing the degree of protein PEGylation.

References

Technical Support Center: Alternative Methods for t-Butyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for alternative methods of t-butyl (t-Bu) ester deprotection. If you are encountering issues with standard strong-acid deprotection or require milder conditions for your sensitive substrates, this guide is designed to assist you in navigating alternative protocols.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to trifluoroacetic acid (TFA) for t-butyl ester deprotection?

While TFA is a common and effective reagent for t-butyl ester cleavage, it is a strong acid that can cause degradation of sensitive functional groups in a molecule.[1][2] Alternative methods offer milder reaction conditions, which can improve yields and preserve the integrity of complex molecules. These methods can also provide greater selectivity when other acid-labile protecting groups are present.[3][4]

Q2: What are some of the most common alternative methods for t-butyl ester deprotection?

Several milder and more selective methods for t-butyl ester deprotection have been developed. Some of the most widely used alternatives include:

  • Aqueous Phosphoric Acid: An environmentally benign and mild reagent that is effective for the deprotection of t-butyl esters, carbamates, and ethers.[1][5] It offers good selectivity in the presence of other acid-sensitive groups.[3][5]

  • Lewis Acids (e.g., Zinc Bromide): Lewis acids like zinc bromide (ZnBr₂) can mediate the chemoselective hydrolysis of t-butyl esters.[6][7] This method is particularly useful when trying to preserve other acid-sensitive functionalities.[8]

  • Radical Cation Catalysis (Magic Blue): The use of a catalytic amount of a stable radical cation, such as tris(4-bromophenyl)aminium hexachloroantimonate ("Magic Blue"), in the presence of a silane offers a very mild deprotection method.[9][10]

  • Microwave-Assisted Deprotection: The use of microwave irradiation in the presence of a solid-supported acid like p-toluenesulfonic acid (p-TsOH) can significantly accelerate the deprotection reaction, often leading to shorter reaction times and improved yields.[11][12]

Q3: How do I choose the best alternative method for my specific substrate?

The choice of deprotection method will depend on the specific characteristics of your substrate, including the presence of other functional groups and its overall stability. The following table provides a summary of key features for each alternative method to aid in your decision-making process.

Data Presentation: Comparison of Alternative Deprotection Methods

Deprotection MethodReagentsTypical SolventsTemperature (°C)Typical Reaction TimeKey AdvantagesPotential Considerations
Aqueous Phosphoric Acid 85 wt% H₃PO₄Toluene, Dichloromethane (DCM)Room Temperature - 503 - 14 hoursEnvironmentally friendly, mild, good selectivity for other acid-labile groups.[1][3][5]Can be slow for sterically hindered esters.[13]
Zinc Bromide (ZnBr₂) ZnBr₂Dichloromethane (DCM)Room Temperature1 - 24 hoursMild Lewis acid conditions, chemoselective.[6][7]N-Boc and N-trityl groups may also be cleaved.[6][7]
Magic Blue / Silane Tris(4-bromophenyl)aminium hexachloroantimonate (Magic Blue), Triethylsilane (HSiEt₃)Dichloromethane (DCM), AcetonitrileRoom Temperature0.5 - 4 hoursVery mild, catalytic, neutral conditions.[9][10]Reagents may be less common and more expensive.[13]
Microwave / p-TsOH p-Toluenesulfonic acid (p-TsOH)Solvent-free or Toluene100 - 1503 - 15 minutesExtremely fast, often high yielding.[11][14]Requires specialized microwave equipment; potential for side reactions at high temperatures.

Troubleshooting Guides

Method 1: Aqueous Phosphoric Acid

Issue: Incomplete Deprotection

  • Possible Cause: The reaction may be too slow at room temperature, especially for sterically hindered t-butyl esters.

  • Solution:

    • Increase Temperature: Gently warm the reaction mixture to 40-50°C to increase the reaction rate.[4][13] Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions.

    • Increase Reaction Time: Allow the reaction to stir for a longer period, even overnight if necessary.[13]

    • Solvent Choice: While toluene is often preferred, for some substrates, dichloromethane (DCM) may be a more effective solvent.

Issue: Low Yield After Workup

  • Possible Cause: The resulting carboxylic acid may be partially soluble in the aqueous phase, leading to loss during extraction.

  • Solution:

    • Adjust pH: After quenching the reaction, carefully adjust the pH of the aqueous layer to be acidic (pH 2-3) with a stronger acid like 1M HCl before extraction. This will ensure the carboxylic acid is fully protonated and less water-soluble.

    • Increase Extractions: Perform multiple extractions (3-5 times) with a suitable organic solvent to maximize the recovery of your product.

    • Brine Wash: Washing the combined organic layers with brine can help to remove residual water and improve the final yield.

Method 2: Zinc Bromide (ZnBr₂)

Issue: Reaction is Sluggish or Incomplete

  • Possible Cause: The activity of ZnBr₂ can be affected by the presence of water. Additionally, the equivalents of ZnBr₂ may be insufficient for your substrate.

  • Solution:

    • Anhydrous Conditions: Ensure you are using anhydrous DCM and that the ZnBr₂ is of high purity and has been properly stored to prevent moisture absorption.

    • Increase Equivalents: For stubborn substrates, increasing the equivalents of ZnBr₂ from 3 to 5 equivalents may be necessary.[15]

    • Activation: If you suspect your ZnBr₂ is not fully active, it can be fused under vacuum before use.

Issue: Cleavage of Other Acid-Labile Groups

  • Possible Cause: While milder than strong Brønsted acids, ZnBr₂ is still a Lewis acid and can cleave highly sensitive protecting groups like N-Boc and N-trityl.[6][7]

  • Solution:

    • Lower Temperature: Running the reaction at 0°C can sometimes improve selectivity.

    • Careful Monitoring: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize the cleavage of other protecting groups.

    • Alternative Method: If selectivity remains an issue, consider switching to an even milder method like the Magic Blue/silane system.

Method 3: Magic Blue / Silane

Issue: Reaction Does Not Initiate

  • Possible Cause: The catalytic cycle may not be starting efficiently. This can be due to the quality of the reagents or the presence of inhibitors.

  • Solution:

    • Reagent Quality: Ensure the Magic Blue is a vibrant blue color, indicating the presence of the active radical cation. Over time, it can decompose. Use freshly purchased or properly stored reagent.

    • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (nitrogen or argon) can sometimes be beneficial.

Issue: Complex Reaction Mixture with Multiple Byproducts

  • Possible Cause: While generally a clean reaction, side reactions can occur if the substrate is sensitive to radical conditions.

  • Solution:

    • Lower Catalyst Loading: Try reducing the amount of Magic Blue to the minimum required for the reaction to proceed.

    • Scavengers: The addition of a radical scavenger that does not interfere with the desired reaction could be explored, though this is not a standard procedure for this method.

Experimental Protocols

Protocol 1: Deprotection using Aqueous Phosphoric Acid [13]

  • Dissolve the t-butyl ester (1.0 equiv) in toluene (1 mL per gram of substrate).

  • Add 85 wt% aqueous phosphoric acid (15 equiv).

  • Stir the mixture vigorously at room temperature for 4-8 hours. If the reaction is slow, it can be heated to 40-50°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate).

  • Adjust the pH of the aqueous layer to 7-8 with a sodium hydroxide solution.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 2: Deprotection using Zinc Bromide [15]

  • Dissolve the t-butyl ester (1.0 equiv) in anhydrous dichloromethane (DCM) (to a concentration of ~0.5 M).

  • Add anhydrous zinc bromide (5.0 equiv) in one portion.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add water (40 mL) and stir the mixture for 2 hours.

  • Separate the layers and extract the aqueous layer with DCM (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 3: Deprotection using Magic Blue and Triethylsilane [10]

  • Dissolve the t-butyl ester (1.0 equiv, 0.34 mmol) and Magic Blue (0.5 equiv, 0.17 mmol) in the chosen solvent (2.5 mL).

  • Add triethylsilane (2.0 equiv, 0.68 mmol).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. Quantitative deprotection is often achieved within 40 minutes.

  • Upon completion, the reaction mixture can be directly purified by column chromatography.

Protocol 4: Microwave-Assisted Deprotection using p-Toluenesulfonic Acid [11]

  • In a 50 mL glass tube, place the carboxylic ester (1.0 mmol) and p-toluenesulfonic acid monohydrate (2.0 mmol).

  • Place the reaction tube in an alumina bath inside a domestic microwave oven.

  • Irradiate the mixture at 700 W for 30-second intervals with 10-second breaks, for a total of 6 to 8 cycles.

  • After completion, dissolve the product in diethyl ether (30 mL) and extract with 10% aqueous sodium carbonate solution (2 x 30 mL).

  • Neutralize the aqueous layer with dilute HCl and extract the product with diethyl ether (2 x 20 mL).

  • Dry the combined organic extracts and concentrate to yield the carboxylic acid.

Visualizations

Troubleshooting_Workflow start t-Butyl Ester Deprotection Issue incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? start->side_products low_yield Low Yield? start->low_yield increase_time Increase Reaction Time / Temperature incomplete->increase_time Yes lower_temp Lower Reaction Temperature side_products->lower_temp Yes optimize_workup Optimize Workup (pH adjustment, extractions) low_yield->optimize_workup Yes increase_reagent Increase Reagent Equivalents increase_time->increase_reagent change_solvent Change Solvent increase_reagent->change_solvent check_reagents Check Reagent Quality change_solvent->check_reagents add_scavenger Consider Scavengers (for TFA) lower_temp->add_scavenger milder_method Switch to Milder Method add_scavenger->milder_method check_solubility Check Product Solubility optimize_workup->check_solubility

Caption: A general troubleshooting workflow for t-butyl ester deprotection.

Deprotection_Mechanisms cluster_acid Acid-Catalyzed Deprotection cluster_magic_blue Magic Blue Catalyzed Deprotection ester1 t-Butyl Ester protonated_ester Protonated Ester ester1->protonated_ester + H+ carbocation t-Butyl Cation + Carboxylic Acid protonated_ester->carbocation Cleavage isobutylene Isobutylene + H+ carbocation->isobutylene - H+ ester2 t-Butyl Ester radical_complex [Ester-SiEt3-MB•+]+ ester2->radical_complex + HSiEt3 + MB•+ cleavage Carboxylic Acid + [tBu-SiEt3-MB•+]+ radical_complex->cleavage C-O Cleavage

Caption: Simplified mechanisms for acid-catalyzed and Magic Blue-catalyzed t-butyl ester deprotection.

References

Validation & Comparative

The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing efficacy, safety, and pharmacokinetic properties. Among various linker technologies, polyethylene glycol (PEG) linkers have become instrumental in modulating the physicochemical and pharmacological profiles of ADCs. The length of the PEG chain is a key parameter that can be fine-tuned to optimize the overall performance of the conjugate. This guide provides an objective comparison of different PEG linker lengths in ADCs, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Data Presentation: Performance Metrics of ADCs with Varying PEG Linker Lengths

The incorporation of PEG linkers offers several advantages, including improved hydrophilicity, which is particularly beneficial for hydrophobic payloads, and a reduction in aggregation.[1] PEGylation can also enhance the pharmacokinetic profile of an ADC, leading to a longer plasma half-life and increased accumulation in tumor tissues.[1] However, there is often a trade-off between in vitro potency and in vivo performance that necessitates careful optimization for each ADC candidate.[1][2]

Table 1: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths

Longer PEG chains can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance affecting the ADC's binding to its target or its subsequent internalization.[2][3]

LinkerADC Construct (Antibody-Payload)Cell LineIC50 (nM)
No PEG ZHER2-SMCC-MMAENCI-N87~4.4[2]
PEG4K ZHER2-PEG4K-MMAENCI-N87~19.8[2]
PEG10K ZHER2-PEG10K-MMAENCI-N87~99[2]
PEG2, PEG4 anti-CD30-MMAEL540cyComparable EC50s
PEG8, PEG12, PEG24 anti-CD30-MMAEL540cyComparable EC50s

Table 2: Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths

Increasing the PEG linker length generally leads to a longer plasma half-life and reduced clearance, thereby increasing the systemic exposure of the ADC.[2][4] This improved systemic exposure often results in superior in vivo anti-tumor efficacy.[2]

LinkerADC ConstructHalf-Life (t1/2)Clearance
No PEG ZHER2-SMCC-MMAE19.6 min[4]-
PEG4K ZHER2-PEG4K-MMAE2.5-fold increase vs. No PEG[4]-
PEG10K ZHER2-PEG10K-MMAE11.2-fold increase vs. No PEG[4]-
PEG8, PEG12, PEG24 anti-CD30-MMAEIncreased plasma exposure vs. PEG2/4Lower plasma clearance vs. PEG2/4[5]

Table 3: In Vivo Antitumor Efficacy of ADCs with Different PEG Linker Lengths

Despite potentially lower in vitro potency, longer PEG linkers often lead to enhanced in vivo antitumor activity due to improved pharmacokinetics.[2][5]

LinkerADC ConstructXenograft ModelTumor Growth Inhibition
No PEG ZHER2-SMCC-MMAENCI-N87-
PEG4K ZHER2-PEG4K-MMAENCI-N87-
HP10KM ZHER2-PEG10K-MMAENCI-N87Most ideal tumor therapeutic ability
No PEG anti-CD30-MMAEL540cy11% decrease in tumor weight
PEG2, PEG4 anti-CD30-MMAEL540cy35-45% decrease in tumor weight
PEG8, PEG12, PEG24 anti-CD30-MMAEL540cy75-85% reduction in tumor weights

Experimental Protocols

Detailed methodologies are crucial for the design and interpretation of comparative studies. Below are outlines for key experiments cited in the evaluation of ADCs with different PEG linker lengths.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of ADC that inhibits cell growth by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., NCI-N87)

  • Complete cell culture medium

  • ADCs with varying PEG linker lengths

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]

  • ADC Treatment: Prepare serial dilutions of the ADCs in culture medium. Add the diluted ADCs to the wells and incubate for a desired period (e.g., 72-144 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[6]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[5]

Protocol 2: Pharmacokinetic (PK) Study in Animal Models

Objective: To determine the pharmacokinetic parameters (e.g., half-life, clearance) of ADCs.

Materials:

  • Relevant animal model (e.g., mice or rats)

  • ADCs with varying PEG linker lengths

  • Dosing and sampling equipment

  • Analytical method for ADC quantification (e.g., ELISA or LC-MS/MS)

Procedure:

  • ADC Administration: Administer a single dose of the ADC to each animal via an appropriate route (e.g., intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points post-administration.

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Bioanalysis: Quantify the concentration of the total antibody, antibody-conjugated drug, and/or unconjugated drug in the plasma/serum samples using a validated analytical method.[4]

  • Data Analysis: Plot the concentration-time data and use pharmacokinetic modeling software to calculate PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Protocol 3: In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of ADCs in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • ADCs with varying PEG linker lengths

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).[7]

  • Animal Randomization: Randomize mice into treatment and control groups.[7]

  • ADC Administration: Administer the ADCs and control articles (e.g., vehicle, naked antibody) to the respective groups according to the dosing schedule.[7]

  • Tumor Measurement: Measure tumor volumes periodically using calipers.[8]

  • Data Analysis: Plot the mean tumor volume for each group over time to generate tumor growth curves. Calculate tumor growth inhibition and assess the statistical significance of the differences between groups.[7]

Mandatory Visualization

Signaling Pathway: HER2 Signaling in Cancer Cells

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation RAS RAS HER2->RAS HER3 HER3 HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling pathway leading to cell proliferation and survival.

Experimental Workflow: In Vitro Cytotoxicity Assessment of ADCs

ADC_Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_adc Prepare Serial Dilutions of ADCs incubate1->prepare_adc add_adc Add ADCs to Cells prepare_adc->add_adc incubate2 Incubate 72-144h add_adc->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 1-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate % Viability and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a typical in vitro cytotoxicity assay of an ADC.

Logical Relationship: Impact of PEG Linker Length on ADC Properties

PEG_Linker_Impact cluster_properties peg_length Increase in PEG Linker Length hydrophilicity Increased Hydrophilicity & Reduced Aggregation peg_length->hydrophilicity pk_profile Improved Pharmacokinetics (Longer Half-Life, Lower Clearance) peg_length->pk_profile in_vitro_potency Decreased In Vitro Potency (Higher IC50) peg_length->in_vitro_potency in_vivo_efficacy Increased In Vivo Efficacy (Enhanced Tumor Inhibition) pk_profile->in_vivo_efficacy in_vitro_potency->in_vivo_efficacy Trade-off

Caption: Relationship between PEG linker length and key ADC properties.

References

The Crucial Link: A Comparative Guide to Validating PROTAC Linker Engagement and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. Far from being a passive spacer, the linker's length, composition, and attachment points profoundly influence the formation and stability of the ternary complex, which is the prerequisite for target protein ubiquitination and subsequent degradation.[1][2] This guide provides an objective comparison of methodologies to validate PROTAC linker engagement and efficacy, supported by experimental data and detailed protocols.

The primary function of a PROTAC is to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and degradation of the target.[3] The linker is the architectural element that orchestrates this interaction. An optimal linker will facilitate a productive orientation of the POI and E3 ligase, leading to efficient ubiquitination, while a suboptimal linker can result in steric hindrance or unproductive ternary complexes, diminishing the PROTAC's efficacy. Therefore, rigorous validation of linker performance is a cornerstone of PROTAC development.[1]

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, highlighting the central role of the ternary complex formed by the PROTAC, the target protein, and the E3 ligase.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ternary_Complex->POI Release & Recycle Ternary_Complex->PROTAC Ternary_Complex->E3 PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Comparative Analysis of PROTAC Linker Performance

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2] A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy.[4] The following tables summarize experimental data comparing the performance of PROTACs with different linker types and lengths.

PROTAC SeriesLinker TypeTarget ProteinE3 LigaseOptimal Linker Length (atoms)DC50 (nM)Dmax (%)Reference
Series A PEGERαCRBN16<10>90[2][3]
Series B Alkyl/EtherTBK1VHL21396[5]
Series C Alkyl ChainCRBNVHL9Not specifiedConcentration-dependent decrease[5]
Series D PEGBRD4CRBN4-5 PEG units<500Not specified[6]
Linker Composition ComparisonLinker TypeTarget ProteinE3 LigaseKey FindingsReference
Alkyl vs. PEG Alkyl, PEGCRBNVHLAlkyl linker was more effective than a PEG linker of similar length for CRBN degradation, highlighting target dependency.[5][7]
Flexible vs. Rigid Alkyl, PiperazineVariousVariousRigid linkers, like those containing piperazine, can pre-organize the PROTAC for more favorable ternary complex formation, potentially increasing potency.[3]

Key Experimental Protocols for PROTAC Validation

A multi-pronged approach using orthogonal methods is essential for robustly validating PROTAC-mediated target engagement and degradation.[1] The following diagram outlines a general experimental workflow for PROTAC characterization.

PROTAC_Validation_Workflow Start Synthesize PROTAC Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR, ITC, NanoBRET) Start->Ternary_Complex_Assay Ubiquitination_Assay In Vitro/Cell-Based Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Western_Blot Western Blot for Protein Degradation (DC50/Dmax) Ubiquitination_Assay->Western_Blot Cell_Viability_Assay Cell Viability/ Apoptosis Assay Western_Blot->Cell_Viability_Assay Downstream_Analysis Downstream Pathway Analysis (e.g., qPCR, RNA-seq) Western_Blot->Downstream_Analysis Characterized_PROTAC Characterized PROTAC Cell_Viability_Assay->Characterized_PROTAC Downstream_Analysis->Characterized_PROTAC

General experimental workflow for PROTAC characterization.
Ternary Complex Formation Assays

The formation of a stable ternary complex is a critical prerequisite for PROTAC activity.[] Several biophysical and cell-based assays can be used to characterize this interaction.

  • Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI): These label-free techniques measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, both as binary and ternary complexes.[9][10]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the ternary complex formation.[9][11]

  • NanoBRET™ Ternary Complex Assay: This live-cell assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to monitor the formation of the ternary complex in real-time within a cellular environment.[12][13][14]

Experimental Protocol: NanoBRET™ Ternary Complex Assay [1][12]

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (acceptor).

  • Assay Preparation: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM. Dispense the cell suspension into a white 96-well assay plate.

  • Compound Addition: Add the PROTAC compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound entry and binding.

  • Signal Detection: Add the Nano-Glo® substrate and a fluorescent HaloTag® ligand to the wells. Measure the donor (NanoLuc®) and acceptor (fluorescent ligand) signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) to quantify ternary complex formation.

In Vitro Ubiquitination Assay

This assay provides direct evidence of a PROTAC's ability to induce the ubiquitination of its target protein in a reconstituted system.[15]

Ubiquitination_Assay_Workflow Prepare_Master_Mix 1. Prepare Master Mix (Buffer, ATP, E1, E2, Ub, POI) Assemble_Reactions 2. Assemble Final Reactions (Add E3 and PROTAC/DMSO) Prepare_Master_Mix->Assemble_Reactions Incubate 3. Incubate Reactions (e.g., 37°C for 1-2 hours) Assemble_Reactions->Incubate Quench 4. Quench Reactions (Add SDS-PAGE Sample Buffer) Incubate->Quench SDS_PAGE 5. SDS-PAGE & Western Blot (Probe for POI) Quench->SDS_PAGE

Key steps in the in vitro ubiquitination assay protocol.

Experimental Protocol: In Vitro Ubiquitination Assay [15]

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents: E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, the target protein of interest (POI), ATP, and ubiquitin.

  • PROTAC Addition: Add the PROTAC compound at the desired concentration or DMSO as a vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein. The appearance of a ladder of higher molecular weight bands above the unmodified POI band indicates polyubiquitination.[15]

Western Blotting for Protein Degradation

Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.[1] This allows for the determination of the PROTAC's DC50 and Dmax values.[16]

Experimental Protocol: Western Blot for Protein Degradation [1][3]

  • Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours), including a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose), and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

  • Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[16]

Conclusion

The rational design of PROTACs necessitates a thorough understanding and empirical validation of the linker's role in mediating ternary complex formation and subsequent protein degradation. A comprehensive evaluation using a combination of biophysical, biochemical, and cell-based assays is crucial for characterizing the efficacy and selectivity of novel PROTACs. The data-driven insights gained from these validation studies are paramount for optimizing linker design and accelerating the development of the next generation of targeted protein degraders.

References

A Researcher's Guide to Confirming Protein PEGylation: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The conjugation of polyethylene glycol (PEG) to a protein, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development to enhance the therapeutic properties of protein drugs. This modification can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, enhanced solubility, and reduced immunogenicity. However, the success of a PEGylation reaction is not a given and must be rigorously confirmed and characterized. Incomplete reactions can result in a heterogeneous mixture of unreacted protein, desired PEGylated species, and various isoforms, while side reactions can lead to aggregation or other undesirable modifications.[1][2] Therefore, robust analytical characterization is a critical quality attribute to ensure the safety, efficacy, and batch-to-batch consistency of the final biopharmaceutical product.

This guide provides a comprehensive comparison of the primary analytical techniques used to confirm and characterize protein PEGylation. We will delve into the principles of each method, present quantitative data in a comparative format, provide detailed experimental protocols for key techniques, and illustrate experimental workflows using diagrams.

Primary Confirmation Methods: A Head-to-Head Comparison

The initial confirmation of PEGylation typically relies on methods that can detect changes in the protein's physical properties, primarily its mass and size. The most commonly employed techniques include Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS). For a more in-depth analysis, techniques like Capillary Electrophoresis (CE), Hydrophobic Interaction Chromatography (HIC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are utilized.

Comparison of Key Analytical Techniques
Analytical TechniquePrincipleAdvantagesDisadvantagesQuantitative Capability
SDS-PAGE Separation based on apparent molecular weight after denaturation with SDS. PEGylation increases the hydrodynamic radius, causing a noticeable shift in band migration.[2]Simple, widely available, cost-effective, and suitable for screening multiple samples.[2]Provides only apparent molecular weight, which can be inaccurate due to anomalous migration of PEGylated proteins. Band broadening and smearing can occur.[2][3]Semi-quantitative at best, based on band intensity.[2]
Native-PAGE Separation based on the protein's intrinsic charge, size, and shape in its native state.Avoids the interaction between PEG and SDS, often providing better resolution and sharper bands compared to SDS-PAGE.[3][4][5]Migration is not solely dependent on molecular weight, which can complicate interpretation.Semi-quantitative, based on band intensity.
Mass Spectrometry (MS) Directly measures the molecular weight of the protein before and after PEGylation. An increase in mass corresponding to the addition of PEG molecules provides definitive evidence of conjugation.[1]Provides accurate molecular weight and can determine the degree of PEGylation (number of attached PEG chains).[6][7][8] Can identify specific PEGylation sites when coupled with peptide mapping.[9]Can be complex and requires specialized instrumentation. The heterogeneity of PEG can complicate data analysis.[6][7]Highly quantitative, providing information on the distribution of different PEGylated species.[8]
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, causing it to elute earlier than the unmodified protein.[10][11]Effective for assessing aggregation and separating PEGylated protein from free, unreacted PEG.[12] Can be coupled with Multi-Angle Light Scattering (SEC-MALS) for absolute molar mass determination.[13][14][15]Standard SEC using column calibration is not suitable for accurate molecular weight determination of PEGylated proteins due to their different conformation compared to globular protein standards.[13][15]Quantitative, providing information on the percentage of monomer, aggregate, and fragment.[12]
Capillary Electrophoresis (CE) Separates species based on their electrophoretic mobility, which is influenced by size and charge.[16] PEGylation alters both the size and charge of the protein.[16]High-resolution separation of different PEGylated species and isomers.[17][18] Requires minimal sample consumption.[18]Method development can be complex.[2]Quantitative.[16]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity. PEGylation can alter the surface hydrophobicity of a protein.Can resolve different PEGylated species, including positional isomers, that may not be separable by other techniques.[19]The interaction of PEG with the HIC resin can be complex and lead to unpredictable elution behavior.[20] Method development can be challenging.[14]Quantitative.
NMR Spectroscopy Provides atomic-level structural information. The distinct signal from the repeating ethylene glycol units of PEG can be used to determine the degree of PEGylation.[21][22]Non-destructive technique.[22] Provides accurate determination of the average number of PEG chains attached to the protein.[21][22] Can be used to assess the impact of PEGylation on the protein's higher-order structure.[22]Requires high sample concentrations and specialized instrumentation. May not be suitable for all proteins.Highly quantitative for determining the degree of PEGylation.[21]
FTIR Spectroscopy Measures the vibrational modes of molecules. The characteristic C-O-C stretching vibration of the PEG backbone can be used to confirm PEGylation and quantify the degree of PEGylation.[23][24]"Reagent-free" and allows for fast and accurate determination of the PEGylation degree.[23][24] Not dependent on PEG polymerization degree or branching.[23]Requires careful calibration and may be less sensitive than other methods for low degrees of PEGylation.Quantitative, based on the ratio of the intensities of the PEG peak to a characteristic protein peak.[25]

Experimental Protocols

SDS-PAGE for PEGylation Confirmation

Objective: To qualitatively assess the success of a protein PEGylation reaction by observing a shift in the apparent molecular weight.

Methodology:

  • Sample Preparation:

    • Prepare samples of the un-PEGylated protein (control) and the PEGylated reaction mixture.

    • Dilute samples to a concentration of approximately 1 mg/mL in a suitable buffer.

    • Mix the protein samples with an equal volume of 2x SDS-PAGE sample loading buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT).

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the denatured samples and a molecular weight marker into the wells of a precast or self-cast polyacrylamide gel (the percentage of acrylamide will depend on the size of the protein and the PEG).

    • Run the gel in SDS running buffer at a constant voltage or current until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.

    • Destain the gel to visualize the protein bands.

  • Data Analysis:

    • Compare the migration of the PEGylated protein band(s) to the un-PEGylated protein band. A successful PEGylation will result in a band shift to a higher apparent molecular weight. The extent of the shift and the presence of multiple bands can provide a qualitative indication of the degree of PEGylation.[2]

Intact Mass Analysis by LC-ESI-MS

Objective: To obtain an accurate molecular weight of the PEGylated protein and determine the degree of PEGylation.

Methodology:

  • Sample Preparation:

    • Desalt the purified PEGylated protein sample using a suitable method (e.g., buffer exchange columns) to remove non-volatile salts.

    • Dilute the sample to a final concentration of 0.1-1 mg/mL in a solvent compatible with reverse-phase chromatography (e.g., 0.1% formic acid in water).[12]

  • LC Separation:

    • Column: C4 or C8 reverse-phase column suitable for protein analysis.[12]

    • Mobile Phase A: 0.1% formic acid in water.[12]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[12]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over an appropriate time (e.g., 30 minutes).[12]

    • Flow Rate: 0.2-0.5 mL/min.[12]

    • Detection: UV at 280 nm.[12]

  • MS Analysis:

    • Ion Source: Electrospray Ionization (ESI).[12]

    • Mode: Positive ion mode.[12]

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.[12]

    • Scan Range: A suitable m/z range to encompass the expected charge states of the protein (e.g., m/z 1000-4000).[12]

  • Data Analysis:

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the intact PEGylated protein species.[12]

    • Compare the mass of the PEGylated protein to the un-PEGylated protein to confirm conjugation and determine the number of attached PEG molecules.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Objective: To determine the absolute molar mass, degree of PEGylation, and aggregation state of the PEGylated protein.[14]

Methodology:

  • System Setup:

    • An HPLC system is coupled in-line with a UV detector, a MALS detector, and a refractive index (RI) detector.[12]

  • Sample Preparation:

    • Prepare samples of the un-PEGylated protein, the PEGylating agent, and the purified PEGylated conjugate at a known concentration (e.g., 1-2 mg/mL) in the mobile phase.

  • SEC Separation:

    • Column: A silica-based SEC column with a pore size appropriate for the molecular weight of the PEGylated protein.[12]

    • Mobile Phase: A buffered saline solution, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.[12]

    • Flow Rate: 0.5-1.0 mL/min (isocratic).[12]

  • Data Acquisition and Analysis:

    • Inject the sample and collect data from the UV, MALS, and RI detectors.[14]

    • Specialized software is used to analyze the data. The MALS detector measures the intensity of light scattered by the sample at multiple angles, while the RI detector measures the concentration of the eluting species.[12]

    • The software calculates the absolute molar mass of the species at each point in the chromatogram. The degree of PEGylation can be determined from the molar mass of the conjugate and the known molar masses of the protein and the PEG moiety.[14]

Visualizing the Workflow

General Workflow for Protein PEGylation and Analysis

cluster_0 PEGylation Reaction cluster_1 Purification cluster_2 Analytical Characterization cluster_3 Results Protein Unmodified Protein Reaction Conjugation Reaction Protein->Reaction PEG_Reagent Activated PEG PEG_Reagent->Reaction Purification Purification (e.g., IEX, SEC) Reaction->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE Mass_Spec Mass Spectrometry (MS) Purification->Mass_Spec SEC_MALS SEC-MALS Purification->SEC_MALS Other_Techniques Other Techniques (CE, HIC, NMR, FTIR) Purification->Other_Techniques Confirmation Confirmation of PEGylation SDS_PAGE->Confirmation Mass_Spec->Confirmation Characterization Detailed Structural Characterization Mass_Spec->Characterization Purity Purity & Homogeneity Assessment SEC_MALS->Purity Other_Techniques->Characterization

Caption: A general workflow for protein PEGylation, purification, and subsequent analysis.

Decision Tree for Selecting an Analytical Technique

cluster_0 Qualitative Confirmation cluster_1 Quantitative Analysis cluster_2 In-depth Characterization Start What is the primary analytical goal? Qualitative_Check Rapid, qualitative check of PEGylation success? Start->Qualitative_Check Quantitative_Check Need to determine degree of PEGylation and purity? Start->Quantitative_Check Detailed_Check Need to separate isoforms or analyze higher-order structure? Start->Detailed_Check SDS_PAGE Use SDS-PAGE or Native-PAGE Qualitative_Check->SDS_PAGE Mass_Spec Use Mass Spectrometry (for accurate mass) Quantitative_Check->Mass_Spec SEC_MALS Use SEC-MALS (for molar mass & aggregation) Quantitative_Check->SEC_MALS CE_HIC Use Capillary Electrophoresis or HIC for isoform separation Detailed_Check->CE_HIC NMR Use NMR for structural analysis Detailed_Check->NMR

Caption: A decision tree to guide the selection of an appropriate analytical technique.

Conclusion

A comprehensive analytical strategy employing a combination of orthogonal techniques is essential for the robust confirmation and characterization of PEGylated proteins. While SDS-PAGE offers a rapid and cost-effective initial assessment, it is often insufficient for regulatory submissions due to its qualitative nature. For definitive evidence of PEGylation, accurate determination of the degree of modification, and assessment of purity and homogeneity, more sophisticated techniques are required. Mass spectrometry provides unparalleled accuracy in determining the molecular weight and degree of PEGylation.[1][8] SEC-MALS is a powerful tool for assessing the aggregation state and determining the absolute molar mass of the conjugate.[14][15] Furthermore, techniques such as Capillary Electrophoresis, HIC, NMR, and FTIR provide valuable complementary information regarding isoforms, higher-order structure, and quantitative confirmation of PEGylation. By selecting the appropriate combination of these analytical methods, researchers and drug development professionals can ensure the quality, consistency, and efficacy of their PEGylated biotherapeutics.

References

A Comparative Analysis of Carboxylic Acid Protecting Groups: The Versatile t-Butyl Ester vs. Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly within pharmaceutical and complex molecule synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. For the temporary masking of the carboxylic acid functionality, the t-butyl ester stands out as a widely employed protecting group due to its unique stability profile and specific cleavage conditions. This guide provides a comprehensive comparative analysis of the t-butyl ester against other commonly used carboxylic acid protecting groups, namely methyl, benzyl, and silyl esters. This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Orthogonal Protection: A Strategic Imperative

A key concept in multi-step synthesis is orthogonality, which allows for the selective removal of one protecting group in the presence of others.[1] The choice of a carboxylic acid protecting group is, therefore, intimately linked to the other protecting groups present in a molecule and the planned synthetic transformations. The t-butyl ester's stability to a broad range of nucleophilic and basic conditions makes it an excellent orthogonal partner to base-labile and hydrogenolysis-labile protecting groups.[1]

Comparative Stability and Reactivity

The stability of a protecting group under various reaction conditions dictates its utility. The following table summarizes the relative stability of t-butyl, methyl, benzyl, and silyl esters under common synthetic conditions.

Protecting GroupAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., LiOH, K₂CO₃)Hydrogenolysis (e.g., H₂, Pd/C)Nucleophilic Attack (e.g., Grignard, Organolithiums)
t-Butyl Ester LabileGenerally Stable Stable Stable
Methyl Ester Stable (mild), Labile (strong)Labile Stable Labile
Benzyl Ester Stable (mild), Labile (strong)Generally Stable Labile Labile
Silyl Ester LabileLabile Stable Labile

Table 1: Comparative Stability of Common Carboxylic Acid Protecting Groups.[1]

The t-butyl ester exhibits remarkable stability towards basic and nucleophilic reagents, a consequence of the steric hindrance provided by the bulky t-butyl group.[2] This makes it the protecting group of choice when reactions involving strong bases or organometallic reagents are planned. Conversely, its lability under acidic conditions provides a convenient method for deprotection that is orthogonal to many other protecting groups.[1][2]

Methyl esters, while stable under acidic and hydrogenolytic conditions, are readily cleaved by base-catalyzed hydrolysis (saponification).[2] Benzyl esters are stable to both mild acid and base but are uniquely susceptible to cleavage by catalytic hydrogenolysis, offering another layer of orthogonality.[3] Silyl esters are the most labile of the group, readily cleaved by acid, base, and fluoride ions, making them suitable for very mild deprotection scenarios.[2]

Quantitative Comparison of Deprotection Conditions

The efficiency of deprotection is a critical factor in the overall success of a synthetic route. The following table provides a summary of typical deprotection conditions and reported yields for the cleavage of t-butyl, methyl, and benzyl esters.

Protecting GroupReagents and ConditionsReaction TimeTemperatureTypical Yield (%)
t-Butyl Ester Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1)[4]5 hoursRoom Temp.High
Benzyl Ester H₂, 10% Pd/C in Methanol[5]1-16 hoursRoom Temp.72-85%
Methyl Ester LiOH in THF/H₂O[6]Varies (monitored by TLC)Room Temp.88%

Table 2: Typical Deprotection Conditions and Yields.

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible results. Below are representative procedures for the protection and deprotection of carboxylic acids using t-butyl, methyl, and benzyl esters.

t-Butyl Ester

Protection: Acid-Catalyzed Reaction with Isobutylene [2]

  • Dissolve the carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane or tert-butyl acetate.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid).

  • Bubble excess isobutylene gas through the solution or add tert-butanol (1.2-2.0 mmol).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and isolate the t-butyl ester using standard work-up and purification techniques.

Deprotection: Acid-Catalyzed Cleavage with TFA [7]

  • Dissolve the t-butyl ester (1.0 mmol) in anhydrous dichloromethane (DCM) (0.1-0.2 M).

  • Add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-5 hours.[4][7]

  • Remove the solvent and excess TFA under reduced pressure. The crude carboxylic acid can be purified by crystallization, precipitation, or chromatography.

Benzyl Ester

Protection: Reaction with Benzyl Bromide [1]

  • To a solution of the carboxylic acid (10 mmol) and benzyl bromide (11 mmol) in 30 mL of a 1:1 mixture of DMF and 1,4-dioxane, add sodium bicarbonate (10 mmol) at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated NaCl solution and water.

  • Dry the organic layer over MgSO₄, evaporate the solvent, and recrystallize the crude product to obtain the pure benzyl ester.

Deprotection: Catalytic Hydrogenolysis [3]

  • Dissolve the benzyl ester in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Stir the mixture under an atmosphere of hydrogen gas (H₂) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the carboxylic acid.

Methyl Ester

Protection: Fischer Esterification [8]

  • Dissolve the carboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

  • After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extract the methyl ester with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

Deprotection: Saponification with Lithium Hydroxide [6]

  • Dissolve the methyl ester (4 mmol) in a mixture of THF (20 ml) and water (4 ml).

  • Add lithium hydroxide (LiOH, 40 mmol) and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture with 1 N HCl.

  • Extract the carboxylic acid with an organic solvent (e.g., DCM), dry the combined organic layers over anhydrous MgSO₄, and concentrate under vacuum.

Visualizing the Strategy: Workflows and Mechanisms

To further aid in the selection and application of these protecting groups, the following diagrams illustrate the decision-making process and the fundamental chemical transformations involved.

G start Select Carboxylic Acid Protecting Group q1 Are strong basic or nucleophilic conditions planned? start->q1 pg_tbu t-Butyl Ester q1->pg_tbu Yes q2 Is hydrogenolysis a viable deprotection step? q1->q2 No pg_benzyl Benzyl Ester q2->pg_benzyl Yes q3 Is base-labile deprotection desired? q2->q3 No pg_methyl Methyl Ester q3->pg_methyl Yes pg_silyl Silyl Ester (for very mild deprotection) q3->pg_silyl No

Decision workflow for selecting a carboxylic acid protecting group.

G cluster_protection Protection cluster_deprotection Deprotection RCOOH R-COOH reagents_tbu + Isobutylene, H+ RCOOH->reagents_tbu reagents_bn + Bn-Br, Base RCOOH->reagents_bn reagents_me + MeOH, H+ RCOOH->reagents_me ester_tbu R-COO-tBu reagents_tbu->ester_tbu ester_bn R-COO-Bn reagents_bn->ester_bn ester_me R-COO-Me reagents_me->ester_me deprotected_acid R-COOH cleavage_tbu TFA cleavage_tbu->deprotected_acid cleavage_bn H2, Pd/C cleavage_bn->deprotected_acid cleavage_me LiOH, H2O cleavage_me->deprotected_acid ester_tbu_deprotect R-COO-tBu ester_tbu_deprotect->cleavage_tbu ester_bn_deprotect R-COO-Bn ester_bn_deprotect->cleavage_bn ester_me_deprotect R-COO-Me ester_me_deprotect->cleavage_me

General chemical pathways for protection and deprotection.

Conclusion

The selection of an appropriate protecting group for a carboxylic acid is a critical decision in the design of a synthetic strategy. The t-butyl ester offers the distinct advantage of stability towards a wide range of nucleophilic and basic conditions, with the convenience of acidic cleavage. This contrasts with the base-labile nature of methyl esters and the hydrogenolysis-labile nature of benzyl esters, providing a suite of orthogonal options for the synthetic chemist. By carefully considering the stability, cleavage conditions, and orthogonality of each protecting group, researchers can devise more efficient and robust synthetic routes for the preparation of complex molecules.

References

Navigating the Immunological Landscape of PEGylated Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, managing the immunogenicity of therapeutic proteins is a paramount concern for ensuring both safety and efficacy. PEGylation, the conjugation of polyethylene glycol (PEG) to proteins, has long been a cornerstone strategy to diminish immunogenicity and enhance pharmacokinetic profiles. However, the immune system can recognize PEG as a foreign entity, prompting the formation of anti-PEG antibodies. This guide offers an objective comparison of factors influencing the immunogenicity of PEGylated proteins, supported by experimental data, and details methodologies for its assessment. We also explore alternative protein modification technologies that aim to overcome the immunological challenges associated with PEGylation.

The Double-Edged Sword of PEGylation

PEGylation confers several advantages to therapeutic proteins. By forming a hydrophilic shield, PEG can mask immunogenic epitopes on the protein surface and increase the molecule's hydrodynamic radius. This modification reduces renal clearance and protects the protein from proteolytic degradation, thereby extending its circulation half-life. While often successful in reducing the immunogenicity of the protein itself, the PEG moiety can, paradoxically, trigger an immune response. The presence of pre-existing or treatment-induced anti-PEG antibodies can lead to accelerated blood clearance (ABC) of the PEGylated therapeutic, diminished efficacy, and in some instances, hypersensitivity reactions.

Factors Influencing the Immunogenicity of PEGylated Proteins

The immunogenic potential of a PEGylated protein is a complex interplay of various factors related to the PEG polymer, the conjugated protein, and patient-specific characteristics. A thorough understanding of these factors is crucial for the rational design of less immunogenic biotherapeutics.

PEG-Related Factors

The physicochemical properties of the PEG polymer significantly influence the immunogenic response.

  • Molecular Weight and Size: Higher molecular weight PEGs are generally more effective at shielding protein epitopes but can also be more immunogenic. For instance, pegloticase (10 kDa PEG) and pegvaliase (20 kDa PEG) have been associated with reactivity to pre-existing antibodies and the induction of PEG-specific antibody responses.[1] Conversely, pegunigalsidase alfa, which utilizes a 2 kDa PEG, has shown a lower incidence of anti-PEG antibodies (5.8–6.7%).[1]

  • Architecture (Linear vs. Branched): Branched PEGs may offer superior shielding of the protein surface compared to linear PEGs of the same molecular weight, potentially leading to reduced immunogenicity of the protein component.[2] However, the impact of branching on the immunogenicity of the PEG moiety itself is not straightforward and can be context-dependent. Some studies suggest that branched PEGs might be less immunogenic in certain contexts.[3]

  • PEG Density: A higher density of PEG chains on the protein surface can enhance the masking of epitopes, thereby reducing the protein's immunogenicity.

Protein-Related Factors

The inherent properties of the therapeutic protein are a key determinant of the overall immunogenicity of the PEGylated conjugate.

  • Intrinsic Immunogenicity: A protein that is inherently more immunogenic is more likely to elicit an immune response that can also be directed against the PEG moiety.[4]

  • Protein Origin: PEGylated proteins derived from non-human sources are more likely to trigger a strong anti-PEG immune response compared to those of human origin.[5]

Patient-Related Factors

Individual patient characteristics can influence the propensity to develop an immune response to PEGylated therapeutics.

  • Pre-existing Anti-PEG Antibodies: A significant portion of the healthy population possesses pre-existing antibodies against PEG, likely due to exposure to PEG in various consumer products.[6][7] The prevalence of these antibodies appears to be increasing over time.[6]

  • Genetic Predisposition: A patient's genetic background, particularly their Human Leukocyte Antigen (HLA) haplotype, can influence their immune response to therapeutic proteins.

  • Immune Status: The underlying disease and the patient's overall immune status can impact the likelihood and magnitude of an immune response.

Comparative Immunogenicity of PEG Architectures

The choice between linear and branched PEGylation is a critical design consideration. While branched PEGs may offer advantages in terms of shielding, their impact on anti-PEG immunogenicity requires careful evaluation.

PEG ArchitectureKey CharacteristicsReported Immunogenicity ProfileRepresentative Data
Linear PEG Single polymer chain.Immunogenicity can be influenced by molecular weight.Peginterferon alfa-2a (40 kDa linear PEG) has a reported incidence of anti-drug antibodies, some of which may target the PEG moiety.
Branched PEG Multiple PEG chains originating from a central core.May provide more effective shielding of the protein surface. Some studies suggest lower immunogenicity compared to linear PEG in specific contexts.[3]One study found that branched PEG was the least immunogenic and antigenic compared to linear mPEG and other polymers conjugated to uricase.[3] However, another study on PEGylated tetanus toxoid found that branching had an insignificant effect on the anti-PEG immune response.[3]

Signaling Pathways of Immune Response to PEGylated Proteins

The immune response to PEGylated proteins can be initiated through two primary pathways, leading to the production of anti-PEG antibodies.

Immune_Response_to_PEGylated_Proteins cluster_TD T-Cell Dependent (TD) Pathway cluster_TI T-Cell Independent (TI) Pathway PEG_Protein PEGylated Protein APC Antigen Presenting Cell (APC) PEG_Protein->APC Uptake & Processing Th_Cell Helper T-Cell APC->Th_Cell Antigen Presentation B_Cell_TD B-Cell Th_Cell->B_Cell_TD Activation Plasma_Cell_TD Plasma Cell B_Cell_TD->Plasma_Cell_TD Differentiation IgG Anti-PEG IgG Plasma_Cell_TD->IgG PEG_Carrier PEG Carrier (e.g., Liposome) B_Cell_TI B-Cell PEG_Carrier->B_Cell_TI Cross-linking of B-Cell Receptors Plasma_Cell_TI Plasma Cell B_Cell_TI->Plasma_Cell_TI Activation & Differentiation IgM Anti-PEG IgM Plasma_Cell_TI->IgM

Immune response pathways to PEGylated therapeutics.

Experimental Assessment of Immunogenicity

A comprehensive assessment of the immunogenicity of PEGylated proteins involves a combination of in vitro and in vivo assays to detect and characterize anti-PEG antibodies.

Experimental Workflow for Immunogenicity Assessment

Immunogenicity_Assessment_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies ELISA ELISA end Risk Assessment & Mitigation ELISA->end SPR Surface Plasmon Resonance (SPR) SPR->end Cell_Assay Cell-Based Assays Cell_Assay->end Animal_Model Animal Model (e.g., BALB/c mice) Dosing Dosing Regimen Animal_Model->Dosing Sampling Blood Sampling Dosing->Sampling Sampling->ELISA Sampling->SPR Sampling->Cell_Assay Analysis Antibody & PK Analysis Sampling->Analysis Analysis->end start Start Immunogenicity Assessment start->Animal_Model

Workflow for assessing the immunogenicity of PEGylated proteins.
Detailed Experimental Protocols

ELISA is a widely used method for the detection and quantification of anti-PEG antibodies.

Materials:

  • High-binding 96-well microplates

  • PEG derivative for coating (e.g., NH2-mPEG5000)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 1% milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum or plasma samples

  • HRP-conjugated anti-human IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

Protocol:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of the PEG derivative (e.g., 20 µg/mL in PBS) and incubate overnight at 4°C.[8]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.[8]

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add 100 µL of diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Reading: Measure the absorbance at 450 nm using a microplate reader.

SPR is a label-free technique that allows for the real-time monitoring of binding interactions, providing kinetic data on antibody-PEG binding.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • PEG derivative for immobilization (e.g., mPEG-thiol)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5)

  • Serum or plasma samples

Protocol:

  • Sensor Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.

  • Ligand Immobilization: Inject the PEG derivative over the activated surface to achieve covalent immobilization. Deactivate any remaining active groups.

  • System Priming: Prime the system with running buffer to establish a stable baseline.

  • Analyte Injection: Inject diluted serum or plasma samples over the sensor surface at a constant flow rate. Monitor the association phase in real-time.

  • Dissociation: Replace the sample with running buffer and monitor the dissociation of the antibody-PEG complex.

  • Regeneration: Inject the regeneration solution to remove bound antibodies and prepare the surface for the next sample.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4]

Animal models are essential for evaluating the immunogenicity of PEGylated proteins in a biological system.

Protocol:

  • Animal Model: Use female BALB/c mice, 6-8 weeks old.

  • Grouping and Dosing:

    • Group 1: Vehicle control (e.g., saline)

    • Group 2: Non-PEGylated protein

    • Group 3: PEGylated protein (low dose)

    • Group 4: PEGylated protein (high dose)

  • Administration: Administer the test articles via intravenous (IV) or subcutaneous (SC) injection at specified intervals (e.g., weekly for 4 weeks).[9][10]

  • Sample Collection: Collect blood samples via retro-orbital or tail vein bleeding at pre-determined time points (e.g., pre-dose and weekly).

  • Antibody Titer Determination: Analyze the collected serum for anti-protein and anti-PEG antibodies (IgG and IgM) using a validated ELISA.[9]

  • Pharmacokinetic Analysis: Measure the concentration of the therapeutic protein in the plasma at various time points after the first and last doses to assess for accelerated clearance.

  • Data Interpretation: Correlate antibody titers with pharmacokinetic data to evaluate the immunogenic potential of the PEGylated protein.

Alternatives to PEGylation for Reducing Immunogenicity

The potential for PEG immunogenicity has spurred the development of alternative protein modification technologies. These approaches aim to provide the benefits of PEGylation while mitigating the risk of an anti-PEG immune response.

TechnologyDescriptionAdvantages over PEGylation
Polysialylation Covalent attachment of polysialic acid (PSA), a naturally occurring biodegradable polysaccharide.PSA is considered non-immunogenic as it is a "self" molecule. It is biodegradable, avoiding long-term tissue accumulation.[]
Hyperbranched Polyglycerols (hPGs) Highly branched, globular polymers with a large number of hydroxyl groups.HPGs are highly hydrophilic and have shown low immunogenicity. They can provide efficient surface coverage.[12][13]
PASylation® Genetic fusion of a therapeutic protein with a polypeptide sequence rich in proline, alanine, and serine.Creates a random coil structure that increases the hydrodynamic radius. It is biodegradable and has shown a lack of immunogenicity in mice.[14][15]
Zwitterionic Polymers Polymers containing an equal number of positive and negative charges, leading to high hydrophilicity.Exhibit excellent resistance to non-specific protein adsorption and have demonstrated reduced immunogenicity compared to PEG in some studies.[12][16][17][18][19][20]
Computational Deimmunization In silico methods to identify and mutate T-cell epitopes within a protein sequence to reduce its immunogenicity.Can be applied to the protein itself before any polymer conjugation. Aims to eliminate the root cause of protein immunogenicity.[8][14][21][22][23][24]

Conclusion

The immunogenicity of PEGylated proteins is a multifaceted challenge that necessitates a comprehensive assessment strategy throughout the drug development process. By understanding the factors that influence the immune response to PEG and employing robust analytical methods, researchers can better predict and mitigate the risks associated with PEGylation. Furthermore, the exploration of alternative protein modification technologies offers promising avenues for developing safer and more effective biotherapeutics with improved immunological profiles. A thorough evaluation of both PEGylated candidates and their alternatives, supported by robust experimental data, is essential for the successful clinical translation of next-generation protein therapies.

References

A Comparative Guide to the Characterization of PEGylated Proteins by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties.[1] This modification can lead to an increased circulating half-life, improved stability, and reduced immunogenicity of biopharmaceuticals.[2][3] However, the inherent heterogeneity of PEGylation—stemming from the polydispersity of the PEG polymer and the potential for multiple attachment sites—presents significant analytical hurdles.[2][4][5]

Mass spectrometry (MS) has emerged as an indispensable and powerful tool for the detailed structural characterization of these complex biomolecules, providing critical information on molecular weight, the degree of PEGylation, and the specific sites of attachment.[6][7] This guide provides an objective comparison of common mass spectrometry-based strategies for characterizing PEGylated proteins, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate analytical approach.

Mass Spectrometry Strategies for PEGylated Protein Analysis

The primary MS-based strategies for analyzing PEGylated proteins can be broadly categorized into three approaches: intact mass analysis, peptide mapping (bottom-up proteomics), and top-down/middle-down proteomics.

1. Intact Mass Analysis: This approach measures the molecular weight of the entire, intact PEGylated protein. It is invaluable for determining the overall degree of PEGylation and the distribution of different PEGylated species (e.g., mono-, di-, tri-PEGylated forms).[6] The two most common ionization techniques for intact mass analysis are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[4][6]

  • MALDI-TOF MS: Has traditionally been the technique of choice for determining the average molecular weight and degree of PEGylation.[4] It is particularly well-suited for analyzing heterogeneous samples and provides excellent information on the total amount and distribution of PEG on a protein.[2][4]

  • ESI-MS: Often coupled with liquid chromatography (LC-MS), ESI has gained popularity due to its suitability for automated workflows and reduced sample preparation time.[2][4] It is highly sensitive but can produce complex spectra due to multiple charging and the polydispersity of PEG, often requiring specialized data deconvolution.[4][8]

2. Peptide Mapping (Bottom-Up Proteomics): This classic proteomics approach involves the enzymatic digestion of the PEGylated protein into smaller peptides, which are then analyzed by LC-MS/MS.[4][9] By comparing the peptide map of the PEGylated protein to its unmodified counterpart, peptides containing the PEG moiety can be identified by their characteristic mass shift.[6] Subsequent fragmentation (MS/MS) of these peptides allows for the precise localization of the PEGylation site.[10] A significant challenge with this method is that the bulky PEG chain can block protease access to cleavage sites, a phenomenon known as steric hindrance.[10]

3. Top-Down and Middle-Down Proteomics:

  • Top-Down Proteomics: This powerful strategy involves the direct analysis and fragmentation of the intact PEGylated protein in the mass spectrometer.[4][6] It provides a complete view of the molecule, preserving the link between the PEG modification and the specific protein variant (proteoform).[4][11] This is highly advantageous for characterizing the heterogeneity of PEGylation.[4]

  • Middle-Down Proteomics: This approach serves as a compromise between top-down and bottom-up methods.[12] The PEGylated protein undergoes limited enzymatic or chemical digestion to produce large peptides, which are then analyzed. This reduces the complexity seen in top-down analysis while retaining more information about co-occurring modifications than traditional bottom-up methods.[12]

Comparative Analysis of Mass Spectrometry Techniques

Choosing the right MS technique is critical for a successful analysis. The following tables provide a direct comparison of the most common ionization techniques and analytical strategies.

Table 1: Comparison of Ionization Techniques: MALDI-TOF vs. ESI-MS
FeatureMALDI-TOF MSESI-MS
Primary Application Average molecular weight and degree of PEGylation determination.[2][4]Detailed structural information, separation of complex mixtures (when coupled with LC).[2][4]
Ionization Principle Co-crystallization with a matrix, followed by laser desorption/ionization.Formation of highly charged droplets in an electric field, followed by solvent evaporation.
Ion Species Primarily singly charged ions ([M+H]⁺).Multiple charged ions ([M+nH]ⁿ⁺).
Spectral Complexity Simpler spectra, easier to interpret for heterogeneous samples.[4]Complex spectra due to multiple charging and PEG polydispersity, requiring deconvolution.[4][8]
Sample Preparation Relatively simple, but requires matrix optimization.Requires desalting; compatible with online LC separation.[6]
Key Advantage Tolerant of salts and buffers; well-suited for heterogeneous samples.[4]Amenable to automation and online separation (LC-MS), providing higher resolution.[2][4]
Key Disadvantage Can induce in-source decay (fragmentation), which may complicate spectra.[4]Prone to ion suppression; complex spectra require advanced deconvolution software.[4][13]
Table 2: Comparison of Analytical Strategies: Top-Down vs. Bottom-Up Proteomics
FeatureTop-Down ProteomicsBottom-Up Proteomics
Principle Analysis of the intact protein.[4]Analysis of peptides after enzymatic digestion.[4]
PEGylation Site Analysis Direct localization of PEGylation sites on the intact protein.[4]Indirectly inferred from the analysis of PEGylated peptides.[4]
Characterization of Heterogeneity Provides a complete view of different proteoforms and their modifications.[4][11]Information about co-occurring modifications on the same protein molecule is lost.
Sequence Coverage Can achieve 100% sequence coverage of the protein.[4]Typically provides partial sequence coverage.[4]
Sample Complexity Best suited for purified proteins or simple mixtures due to spectral complexity.[4]Can handle more complex protein mixtures.[4]
Instrumentation Requires high-resolution mass spectrometers (e.g., Orbitrap, FT-ICR).[4][11]Can be performed on a wider range of mass spectrometers.[4]
Data Analysis More complex data analysis due to the complexity of intact protein spectra.[4]Well-established bioinformatics tools are available.[4]

Experimental Workflows and Protocols

Detailed and robust experimental protocols are crucial for obtaining high-quality, reproducible data. The following diagrams and protocols outline common workflows for the MS-based analysis of PEGylated proteins.

G General Workflow for PEGylated Protein Characterization Sample PEGylated Protein Purification Purification / Desalting (SEC, Dialysis) Sample->Purification Digestion Enzymatic Digestion (for Bottom-Up) Purification->Digestion Analysis Path LC Liquid Chromatography (Optional Separation) Purification->LC Analysis Path MS Mass Spectrometry (MALDI / ESI) Purification->MS Analysis Path Digestion->LC LC->MS MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS Deconvolution Deconvolution (for ESI) MS->Deconvolution DB_Search Database Search (for Bottom-Up) MS->DB_Search MSMS->Deconvolution MSMS->DB_Search Interpretation Data Interpretation Deconvolution->Interpretation DB_Search->Interpretation

General workflow for PEGylated protein analysis.
Protocol 1: Intact Mass Analysis by LC-ESI-MS

This protocol is adapted for the analysis of intact PEGylated proteins to determine molecular weight and heterogeneity.[4][11]

G Workflow for Intact PEGylated Protein Analysis by LC-ESI-MS Sample PEGylated Protein Sample Desalt Buffer Exchange / Desalting (e.g., 10 kDa MWCO spin filter) Sample->Desalt Prep Reconstitute in 50:50 ACN/Water + 0.1% Formic Acid Desalt->Prep LC Inject onto RP-HPLC (e.g., C4 column) Prep->LC Amine Post-Column Amine Addition (Optional, e.g., TEA) LC->Amine MS ESI-MS Analysis (Q-TOF or Orbitrap) Amine->MS Decon Deconvolution of Mass Spectra MS->Decon Result Determine Intact Mass & Heterogeneity Profile Decon->Result

Workflow for intact protein analysis by LC-ESI-MS.

Methodology:

  • Sample Preparation: Desalt the PEGylated protein sample using a molecular weight cutoff spin filter (e.g., 10 kDa) to remove buffer salts.[11] Reconstitute the desalted protein in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1 µM.[11]

  • LC-MS Analysis: Inject the prepared sample onto a reversed-phase liquid chromatography (RPLC) column (e.g., C4) for separation.[11] Elute the protein using a gradient of increasing acetonitrile. The eluent is introduced directly into a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).[11]

  • Charge State Reduction (Optional): To simplify complex ESI spectra, a charge-reducing agent like triethylamine (TEA) can be added post-column at a concentration of 0.2-1%.[8][11] This collapses the charge state envelope, making deconvolution easier.

  • Mass Spectrometry Parameters: Acquire data in positive ion mode. Set the mass analyzer to a resolution of at least 70,000 to resolve the isotopic peaks of different PEGylated species.[11]

  • Data Analysis: Use specialized software to deconvolute the raw mass spectra to obtain the zero-charge mass of the intact PEGylated protein species.[8][11] Identify the different proteoforms based on their mass and relative abundance.

Protocol 2: PEGylation Site Identification by Peptide Mapping (LC-MS/MS)

This protocol is designed to identify the specific amino acid residues where PEG is attached.[10][14]

G Workflow for PEGylation Site Analysis by Peptide Mapping Sample PEGylated Protein Sample Denature Denature, Reduce & Alkylate Protein Sample->Denature Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest LC Inject Peptides onto RP-HPLC (e.g., C18 column) Digest->LC MS ESI-MS Analysis LC->MS MSMS Data-Dependent MS/MS (Fragmentation of Peptides) MS->MSMS Search Database Search (e.g., Mascot, Sequest) MSMS->Search Result Identify PEGylated Peptides & Pinpoint Modification Site Search->Result

Workflow for peptide mapping analysis.

Methodology:

  • Protein Denaturation, Reduction, and Alkylation: Denature the protein in a buffer containing urea or guanidinium HCl. Reduce disulfide bonds with DTT and alkylate free sulfhydryls with iodoacetamide (IAM).[10][14]

  • Enzymatic Digestion: Dilute the sample to lower the denaturant concentration. Add a protease, such as trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:20 w/w) and incubate overnight at 37°C.[10][14]

  • LC-MS/MS Analysis: Acidify the peptide mixture with formic acid.[10] Inject the sample onto a reversed-phase C18 column and separate the peptides using a gradient of increasing acetonitrile.[14] The eluent is introduced into the ESI source of the mass spectrometer. The MS is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS).[14]

  • Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify peptides from the MS/MS spectra by searching against the known protein sequence.[14] Specify the mass of the PEG moiety as a variable modification. Manually inspect the MS/MS spectra of identified PEGylated peptides to confirm the sequence and localize the modification site.[14]

Data Analysis and Software

The complexity of mass spectra from PEGylated proteins necessitates the use of specialized software. Key functionalities include the deconvolution of multiply charged ESI spectra and the identification of post-translational modifications.[4][13]

Table 3: Software for PEGylated Protein Mass Spectrometry Data Analysis
Software VendorSoftware NameKey Functionalities
Thermo Fisher Scientific Proteome Discoverer, ProSightPC/PDComprehensive protein identification, quantification, top-down and bottom-up analysis.[15]
SCIEX BioAnalystPowerful Bayesian protein reconstruction tool for accurate mass assignment of heterogeneous proteins.[8]
Agilent Technologies MassHunter, Genedata ExpressionistQuantitative and qualitative data analysis, automation of characterization workflows.[4][16]
Protein Metrics Byos, ByosphereVendor-neutral platform for intact protein analysis, peptide mapping, and PTM characterization.[4][17]
Open Source UniDec, SkylineDeconvolution of heterogeneous mass spectra; targeted quantification and analysis.[4][18]

Conclusion

The comprehensive characterization of PEGylated proteins is a critical but challenging aspect of biotherapeutic development. No single analytical technique can provide all the necessary information. Mass spectrometry, however, stands out as a uniquely powerful tool for detailed structural elucidation. For determining the average molecular weight and overall degree of PEGylation, MALDI-TOF MS remains a robust and straightforward technique.[4] For more detailed characterization, including the separation of isoforms and precise intact mass determination, LC-ESI-MS with high-resolution instruments is the preferred method.[3][4]

When the goal is to pinpoint the exact location of PEG attachment, a bottom-up peptide mapping approach is necessary.[11] However, for a complete understanding of heterogeneity and co-occurring modifications, top-down proteomics offers the most comprehensive view.[4][11] Ultimately, a multi-faceted approach, often combining different mass spectrometry strategies with orthogonal techniques like size-exclusion chromatography (SEC), is essential to ensure a thorough understanding of the quality, consistency, and efficacy of PEGylated protein therapeutics.[6][19]

References

The Linker's Pivotal Role: A Comparative Guide to PEG Linker Length in PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how polyethylene glycol (PEG) linker length dictates the efficacy of Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols.

In the rapidly advancing field of targeted protein degradation, the design of a PROTAC is a tripartite challenge, hinging on the synergy between a target-binding warhead, an E3 ubiquitin ligase recruiter, and the connecting linker. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's success, profoundly influencing its ability to form a stable and productive ternary complex, which is the cornerstone of subsequent protein ubiquitination and degradation. This guide provides a comparative analysis of the impact of polyethylene glycol (PEG) linker length on PROTAC activity, offering quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

The length of the PEG linker can significantly modulate a PROTAC's degradation potency (DC50) and its maximal degradation efficacy (Dmax). An optimal linker length is paramount; a linker that is too short may introduce steric hindrance, impeding the formation of the ternary complex, while an excessively long linker can lead to an unstable or non-productive complex, ultimately diminishing the PROTAC's effectiveness.[1][2]

Data Presentation: The Influence of PEG Linker Length on PROTAC Performance

The following tables summarize quantitative experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins. This data underscores the necessity of empirical optimization of the linker for each target protein and E3 ligase pair.

Table 1: Impact of PEG Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)

PROTAC IDE3 Ligase RecruitedLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC AVHLPEG35585MV4-11
PROTAC BVHLPEG42095MV4-11
PROTAC CVHLPEG515>98MV4-11
PROTAC DCRBN0 PEG units< 500Not ReportedH661
PROTAC ECRBN2 PEG units> 5000Not ReportedH661
PROTAC FCRBN4 PEG units< 500Not ReportedH661

Data compiled from multiple sources, showcasing the non-linear relationship between linker length and degradation efficiency for BRD4.[3][4]

Table 2: Impact of PEG Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)

PROTAC IDE3 Ligase RecruitedLinker CompositionDC50 (nM)Dmax (%)Cell Line
BTK PROTAC 1CRBN2 PEG units>5000Reduced DegradationRamos
BTK PROTAC 2CRBN4 PEG units1-40Potent DegradationRamos
BTK PROTAC 3CRBN≥ 4 PEG units1-40Potent DegradationRamos

This data illustrates that for BTK degradation, longer PEG linkers are more effective.[5][6]

Table 3: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

PROTAC IDE3 Ligase RecruitedLinker Length (atoms)IC50 (µM) for Degradation
ERα PROTAC 1VHL9140
ERα PROTAC 2VHL12> 200
ERα PROTAC 3VHL1626
ERα PROTAC 4VHL19> 200
ERα PROTAC 5VHL21> 200

This foundational study highlights a clear optimal linker length for ERα degradation, with both shorter and longer linkers being less effective.[7]

Mandatory Visualization

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_invitro In Vitro / Biochemical Assays cluster_cellular Cell-Based Assays BindingAssay Binary Binding Assays (e.g., SPR, ITC) TernaryAssay Ternary Complex Formation (e.g., TR-FRET, AlphaLISA) BindingAssay->TernaryAssay DataAnalysis Data Analysis (DC50, Dmax Determination) TernaryAssay->DataAnalysis DegradationAssay Target Protein Degradation (Western Blot / In-Cell Western) ViabilityAssay Cell Viability / Cytotoxicity (e.g., CellTiter-Glo) DegradationAssay->ViabilityAssay DownstreamAssay Downstream Pathway Analysis ViabilityAssay->DownstreamAssay DownstreamAssay->DataAnalysis Start PROTAC Synthesis (Varying PEG Linker Lengths) Start->BindingAssay Start->DegradationAssay

Caption: A typical experimental workflow for evaluating PROTACs.

Linker_Length_Logic LinkerLength PEG Linker Length TooShort Too Short LinkerLength->TooShort Optimal Optimal LinkerLength->Optimal TooLong Too Long LinkerLength->TooLong StericHindrance Steric Hindrance TooShort->StericHindrance StableComplex Stable & Productive Ternary Complex Optimal->StableComplex UnstableComplex Unstable / Non-productive Ternary Complex TooLong->UnstableComplex InefficientDegradation Inefficient Degradation StericHindrance->InefficientDegradation EfficientDegradation Efficient Degradation StableComplex->EfficientDegradation UnstableComplex->InefficientDegradation

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for Target Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment and to determine DC50 and Dmax values.

Materials:

  • Cultured cells expressing the target protein

  • PROTACs with varying PEG linker lengths and a vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a serial dilution of PROTACs for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

    • Plot the percentage of degradation against the log of the PROTAC concentration and use non-linear regression to determine the DC50 and Dmax values.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the cytotoxic effects of PROTACs and determine the downstream consequences of target protein degradation.

Materials:

  • Cell line of interest

  • PROTACs and vehicle control

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of PROTACs for a specified duration (e.g., 72 hours).

  • Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Materials:

  • SPR instrument and sensor chips

  • Purified target protein, E3 ligase, and PROTACs

  • Running buffer

Procedure:

  • Immobilization: Immobilize the purified E3 ligase onto an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • Separately, determine the binary binding affinity of the PROTAC for the target protein in solution.

  • Ternary Complex Formation:

    • Inject a mixture of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.

    • An increase in the binding response compared to the binary interactions indicates the formation of a ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex formation. Calculate the cooperativity factor (α) to quantify the stability of the ternary complex.

References

Safety Operating Guide

Proper Disposal of Hydroxy-PEG5-t-butyl Ester: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Hydroxy-PEG5-t-butyl ester, ensuring laboratory safety and regulatory compliance. The following procedures are based on established safety protocols for polyethylene glycol (PEG) derivatives and related chemical compounds.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to consult the material's Safety Data Sheet (SDS) and be aware of potential hazards. While many polyethylene glycol (PEG) compounds exhibit low toxicity, proper handling is essential to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If there is a potential for generating aerosols, work in a well-ventilated area such as a chemical fume hood.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as chemical waste and dispose of it through a licensed waste disposal contractor.[1][2]

  • Waste Identification and Segregation:

    • Clearly label a dedicated and chemically compatible waste container as "Hazardous Waste: this compound".[2]

    • Do not mix this compound with other waste streams, particularly incompatible chemicals like strong oxidizing agents, acids, or bases.[2]

  • Containerization:

    • Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.[2]

    • Ensure the container is in good condition, free of cracks or damage.[2]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[2]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[2]

    • This storage area should be away from heat, sparks, and open flames.[2]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[1][2]

    • Provide the contractor with all available information about the waste, including its name and any known properties.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for correct handling and storage.

PropertyValue
Molecular Formula C₁₇H₃₄O₈
Molecular Weight 366.45 g/mol
Form Liquid
Density 1.071 g/mL
Storage Temperature −20°C
Storage Class Code 10 - Combustible liquids

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For liquid spills, contain the spill using an inert, non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth to prevent it from spreading or entering drains.[1]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste.[1]

  • Decontamination: Clean the spill area and any contaminated equipment thoroughly.[3]

  • Dispose of Contaminated Materials: All materials used for cleanup should be placed in the hazardous waste container for proper disposal.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Handling & Preparation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Waste Segregation A->C D Label Hazardous Waste Container C->D E Containerization D->E F Use Leak-Proof Container (HDPE or Glass) E->F G Storage F->G H Store in Cool, Ventilated Area G->H I Professional Disposal H->I J Contact EHS or Licensed Contractor I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Hydroxy-PEG5-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents like Hydroxy-PEG5-t-butyl ester is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, step-by-step operational protocols, and a comprehensive disposal plan to ensure laboratory safety and experimental integrity.

While some sources indicate that this compound is not classified as a hazardous substance, other data suggests it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation. Therefore, a cautious approach to handling is recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Material/Standard & Rationale
Eyes/Face Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.
Hands Chemical-resistant gloves (e.g., nitrile)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.
Respiratory Use in a well-ventilated area or chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.
Feet Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized workflow is critical for minimizing exposure risk and preventing contamination.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Don appropriate PPE b Ensure fume hood is operational a->b c Gather all necessary materials b->c d Allow vial to reach room temperature before opening c->d e Weigh or measure the required amount in the fume hood d->e f Cap the vial tightly after use e->f g Store at -20°C in an inert atmosphere f->g h Clean the work area thoroughly g->h i Dispose of waste according to the disposal plan h->i j Remove and dispose of PPE i->j k Wash hands thoroughly j->k G cluster_waste Waste Segregation and Collection cluster_disposal Disposal Procedure a Characterize unused product and contaminated materials as chemical waste b Collect liquid waste in a designated, labeled, and sealed container a->b c Collect solid waste (e.g., contaminated tips, weigh boats) in a separate, labeled, and sealed container a->c d Arrange for disposal as special waste through a licensed disposal company b->d c->d e Consult with local waste disposal authorities for specific regulations d->e f Do not dispose of down the sink or in general trash e->f

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG5-t-butyl ester
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG5-t-butyl ester

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。